molecular formula C11H15NO2 B12410859 2,3,5-Trimethacarb-d3

2,3,5-Trimethacarb-d3

Cat. No.: B12410859
M. Wt: 196.26 g/mol
InChI Key: NYOKZHDTNBDPOB-GKOSEXJESA-N
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Description

2,3,5-Trimethacarb-d3 is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 196.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO2

Molecular Weight

196.26 g/mol

IUPAC Name

(2,3,5-trimethylphenyl) N-(trideuteriomethyl)carbamate

InChI

InChI=1S/C11H15NO2/c1-7-5-8(2)9(3)10(6-7)14-11(13)12-4/h5-6H,1-4H3,(H,12,13)/i4D3

InChI Key

NYOKZHDTNBDPOB-GKOSEXJESA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)OC1=CC(=CC(=C1C)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)OC(=O)NC)C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2,3,5-Trimethacarb-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,5-Trimethacarb-d3, a deuterated isotopologue of the carbamate (B1207046) insecticide 2,3,5-Trimethacarb. The primary application of this compound is as an internal standard for quantitative analysis by mass spectrometry, particularly in complex matrices encountered in environmental monitoring and drug metabolism studies. This document details its chemical and physical properties, outlines a plausible synthetic pathway, provides a representative analytical methodology, and discusses the toxicological mechanism of its non-deuterated analogue, including its role as an acetylcholinesterase inhibitor.

Introduction

This compound is the deuterium-labeled form of 2,3,5-Trimethacarb, a synthetic carbamate ester.[1] The unlabeled compound is a known insecticide that functions by inhibiting acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2] The incorporation of deuterium (B1214612) atoms into the molecule renders it distinguishable by mass spectrometry from its endogenous or unlabeled counterpart, while maintaining nearly identical chemical and physical properties. This makes this compound an ideal internal standard for analytical applications, as it can be used to correct for variations in sample preparation, chromatography, and instrument response, thereby enhancing the accuracy and precision of quantitative measurements.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier information.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name (2,3,5-trimethylphenyl) N-(trideuteriomethyl)carbamate[3]
Molecular Formula C₁₁H₁₂D₃NO₂[4]
Molecular Weight 196.26 g/mol [4]
Exact Mass 196.129108959 Da[3]
CAS Number (unlabeled) 2655-15-4[4]
Appearance Solid (based on unlabeled compound)[2]
Solubility Soluble in organic solvents such as methanol (B129727) and acetonitrile (B52724).General knowledge
XLogP3 2.5[3]

Synthesis of this compound

Proposed Synthetic Pathway:

The synthesis can be envisioned in two main steps:

  • Preparation of Deuterated Methyl Isocyanate (CD₃NCO): This can be achieved through various methods, such as the reaction of deuterated methylamine (B109427) (CD₃NH₂) with phosgene (B1210022) or a phosgene equivalent. Deuterated methylamine can be synthesized from deuterated methanol.[4]

  • Carbamoylation of 2,3,5-Trimethylphenol (B45783): The deuterated methyl isocyanate is then reacted with 2,3,5-trimethylphenol in the presence of a suitable base or catalyst to yield this compound.

Synthesis_Pathway cluster_step1 Step 1: Preparation of Deuterated Methyl Isocyanate cluster_step2 Step 2: Carbamoylation CD3OD Deuterated Methanol CD3NH2 Deuterated Methylamine CD3OD->CD3NH2 Amination CD3NCO Deuterated Methyl Isocyanate CD3NH2->CD3NCO Phosgenation Phosgene Phosgene (or equivalent) Phosgene->CD3NCO CD3NCO_reac Deuterated Methyl Isocyanate 2_3_5_TMP 2,3,5-Trimethylphenol Product This compound 2_3_5_TMP->Product CD3NCO_reac->Product Base/Catalyst

A plausible synthetic pathway for this compound.

Analytical Methodology

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 2,3,5-Trimethacarb and other carbamate pesticides. Below is a representative experimental protocol for such an analysis.

4.1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique for pesticide residue analysis in food and environmental matrices.

  • Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Spike the sample with a known concentration of this compound internal standard solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) and MgSO₄).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract:

    • Take an aliquot of the cleaned extract and dilute with an appropriate solvent for LC-MS/MS analysis.

QuEChERS_Workflow Sample Homogenized Sample Extraction Add Acetonitrile & This compound (IS) Sample->Extraction Salts Add QuEChERS Salts Extraction->Salts Shake Shake Vigorously Salts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Supernatant Acetonitrile Supernatant Centrifuge1->Supernatant dSPE dSPE Cleanup (PSA + MgSO4) Supernatant->dSPE Vortex Vortex dSPE->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Final_Extract Final Extract for LC-MS/MS Centrifuge2->Final_Extract

A typical QuEChERS workflow for sample preparation.

4.2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for carbamates.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion of the analyte and its deuterated internal standard and monitoring specific product ions after collision-induced dissociation.

Table 2: Representative LC-MS/MS Parameters for 2,3,5-Trimethacarb and this compound

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
2,3,5-Trimethacarb194.1137.1109.1
This compound197.1137.1112.1

Mechanism of Action and Toxicology

The toxicological properties of this compound are expected to be very similar to its unlabeled counterpart. 2,3,5-Trimethacarb is an inhibitor of the enzyme acetylcholinesterase (AChE).[2]

5.1. Acetylcholinesterase Inhibition

AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts and neuromuscular junctions. By inhibiting AChE, 2,3,5-Trimethacarb causes an accumulation of ACh, leading to overstimulation of cholinergic receptors and subsequent disruption of nerve function. This can result in a range of toxic effects, from mild symptoms like nausea and dizziness to severe outcomes including respiratory failure and death.

The inhibition of AChE by carbamates is a reversible process involving the carbamoylation of a serine residue in the active site of the enzyme.

AChE_Inhibition cluster_pathway Acetylcholinesterase Inhibition Pathway cluster_effect Physiological Effect AChE Active Acetylcholinesterase (with Serine-OH) Complex Enzyme-Inhibitor Complex AChE->Complex Trimethacarb 2,3,5-Trimethacarb Trimethacarb->Complex Carbamoylated_AChE Carbamoylated AChE (Inactive) Complex->Carbamoylated_AChE Carbamoylation Phenol (B47542) 2,3,5-Trimethylphenol Complex->Phenol Reactivated_AChE Active Acetylcholinesterase Carbamoylated_AChE->Reactivated_AChE Spontaneous Hydrolysis (Decarbamoylation) ACh_hydrolysis Acetylcholine Hydrolysis Blocked Carbamoylated_AChE->ACh_hydrolysis H2O Water H2O->Reactivated_AChE ACh_accumulation Acetylcholine Accumulation ACh_hydrolysis->ACh_accumulation Receptor_overstimulation Cholinergic Receptor Overstimulation ACh_accumulation->Receptor_overstimulation Toxicity Neurotoxicity Receptor_overstimulation->Toxicity

Mechanism of acetylcholinesterase inhibition by 2,3,5-Trimethacarb.

5.2. Metabolism

The metabolism of carbamates in humans and other organisms is a complex process involving multiple enzymatic pathways. The primary routes of metabolism for carbamates like 2,3,5-Trimethacarb include:

  • Hydrolysis: Cleavage of the carbamate ester bond, releasing the corresponding phenol and methylcarbamic acid, which can further decompose to methylamine and carbon dioxide.

  • Oxidation: Hydroxylation of the aromatic ring or the N-methyl group, primarily mediated by cytochrome P450 enzymes.[5]

  • Conjugation: The hydroxylated metabolites can undergo conjugation with glucuronic acid or sulfate (B86663) to form more water-soluble compounds that are readily excreted.[2]

The use of this compound can be valuable in metabolic studies to differentiate between administered compound and its metabolites from any endogenous or environmental exposure to the unlabeled form.

Conclusion

This compound is a critical analytical tool for researchers in environmental science, toxicology, and drug development. Its near-identical properties to the parent compound, combined with its distinct mass, make it the gold standard for use as an internal standard in quantitative mass spectrometric assays. A thorough understanding of its properties, synthesis, and the mechanism of action of its unlabeled analogue is essential for its effective application in scientific research. This guide provides a foundational resource for professionals working with this important labeled compound.

References

An In-depth Technical Guide to 2,3,5-Trimethacarb-d3: Chemical Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,5-Trimethacarb-d3, a deuterated isotopologue of the carbamate (B1207046) insecticide 2,3,5-Trimethacarb. While specific experimental data for the deuterated compound is limited, this document extrapolates information from its non-deuterated counterpart and general knowledge of carbamate chemistry. This guide covers the chemical structure, physicochemical properties, probable synthetic routes, and analytical methodologies applicable to its detection and quantification. Furthermore, it elucidates the mechanism of action of carbamate insecticides through acetylcholinesterase inhibition, a critical aspect for toxicological and drug development research. The information is presented to be a valuable resource for researchers in agrochemistry, toxicology, and pharmacology.

Chemical Structure and Identification

This compound is the deuterium-labeled form of 2,3,5-Trimethacarb. The deuterium (B1214612) atoms are located on the N-methyl group of the carbamate moiety. This isotopic labeling is particularly useful in metabolic studies, as it allows for the differentiation and tracing of the molecule and its metabolites using mass spectrometry.

The IUPAC name for this compound is (2,3,5-trimethylphenyl) N-(trideuteriomethyl)carbamate.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name(2,3,5-trimethylphenyl) N-(trideuteriomethyl)carbamate
Molecular FormulaC₁₁H₁₂D₃NO₂
Molecular Weight196.26 g/mol
CAS NumberNot available (Unlabeled: 2655-15-4)
PubChem CID163408995

Physicochemical Properties

The physicochemical properties of this compound are expected to be very similar to those of the unlabeled 2,3,5-Trimethacarb. The primary difference will be in the molecular weight due to the presence of three deuterium atoms instead of hydrogen atoms on the N-methyl group. The following table summarizes the known and predicted properties.

Table 2: Physicochemical Properties of 2,3,5-Trimethacarb (Unlabeled Analog)

PropertyValueSource
Physical DescriptionBrown crystalline solid[1][2]
Melting Point105-114 °C[1]
Boiling Point287.8 °C (predicted)[3]
Water Solubility58 mg/L @ 23 °C[1]
Vapor Pressure5.1 x 10⁻⁵ mm Hg @ 25 °C[1]
StabilityStable to light; decomposed by strong acids and alkalis[1]

Experimental Protocols

General Synthesis of this compound

A plausible synthetic route for this compound would involve the reaction of 2,3,5-trimethylphenol (B45783) with deuterated methyl isocyanate (CD₃NCO) or by a two-step process involving phosgenation of the phenol (B47542) followed by reaction with deuterated methylamine (B109427) (CD₃NH₂).

Reaction Scheme:

G phenol 2,3,5-Trimethylphenol reaction phenol->reaction isocyanate CD3NCO (Trideuteriomethyl isocyanate) isocyanate->reaction product This compound base Base catalyst (e.g., Triethylamine) base->reaction reaction->product Reaction G sample Sample Preparation (e.g., Solid-Phase Extraction) hplc HPLC Separation (Reversed-Phase C18 column) sample->hplc derivatization Post-Column Derivatization (Hydrolysis to CD3NH2, reaction with OPA) hplc->derivatization detection Fluorescence Detection derivatization->detection quantification Data Analysis and Quantification detection->quantification G cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) (Neurotransmitter) Receptor Postsynaptic Receptor ACh->Receptor Binds to Hydrolysis Hydrolysis ACh->Hydrolysis AChE Acetylcholinesterase (AChE) (Enzyme) AChE->Hydrolysis Catalyzes Inhibition Inhibition (Reversible Carbamylation) AChE->Inhibition Targeted by Overstimulation Continuous Nerve Stimulation Receptor->Overstimulation Leads to (in presence of excess ACh) Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate Trimethacarb This compound Trimethacarb->Inhibition Inhibition->AChE Reversible ACh_Buildup ACh Accumulation Inhibition->ACh_Buildup Results in ACh_Buildup->Receptor Continuous binding

References

Physical and chemical properties of 2,3,5-Trimethacarb-d3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3,5-Trimethacarb-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterated isotopologue of the carbamate (B1207046) insecticide 2,3,5-Trimethacarb. This document consolidates key data including identifiers, physicochemical properties, and analytical methodologies. Detailed experimental workflows and a diagram illustrating its primary mechanism of action are provided to support researchers in its application. Data for the unlabeled parent compound, 2,3,5-Trimethacarb, is also included for comparative purposes where data for the deuterated form is not available.

Introduction

2,3,5-Trimethacarb is a carbamate ester insecticide that functions by inhibiting acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects.[1][2] The deuterated form, this compound, serves as a valuable internal standard for quantitative analysis in mass spectrometry-based studies, such as residue analysis in environmental and biological matrices. Its increased mass allows for clear differentiation from the non-labeled analyte. This guide details its chemical and physical characteristics to facilitate its use in research and development.

Chemical Identification

The fundamental identifiers for both this compound and its unlabeled counterpart are summarized below.

IdentifierThis compound2,3,5-Trimethacarb
IUPAC Name (2,3,5-trimethylphenyl) N-(trideuteriomethyl)carbamate[3](2,3,5-trimethylphenyl) N-methylcarbamate[1][4]
Synonyms Landrin B-d3, SD 8786-d3, HY-144173S[3][5]Landrin B, SD 8786, Broot[6]
CAS Number Not available2655-15-4[5][7]
Molecular Formula C₁₁H₁₂D₃NO₂[5][8]C₁₁H₁₅NO₂[1][7][9]
Molecular Weight 196.26 g/mol [3][5][8]193.24 g/mol [1][7][9]
Accurate Mass 196.13 Da[5]193.1103 Da[4]
InChI Key NYOKZHDTNBDPOB-GKOSEXJESA-N[3]NYOKZHDTNBDPOB-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties determine the behavior, fate, and analytical conditions for the compound. Data for the unlabeled 2,3,5-Trimethacarb are presented here.

PropertyValueSource(s)
Physical Description White to off-white or brown crystalline solid.[2][7][10][2][7][10]
Melting Point 54-56 °C / 105-114 °C / 123-124 °C (significant variance reported)[1][2][7]
Boiling Point 287.8 °C at 760 mmHg[1]
Water Solubility 58 mg/L at 23 °C[2]
Other Solubilities Soluble in alcohol and ether; slightly soluble in chloroform (B151607) and methanol.[1][7][1][7]
Density ~1.046 - 1.13 g/cm³[1]
Vapor Pressure 5.1 x 10⁻⁵ mmHg at 25 °C[2]
LogP (XLogP3) 2.5[3]
pKa (Predicted) 12.39 ± 0.46[7]
Flash Point >100 °C[7][9]

Chemical Stability and Reactivity:

  • Hydrolysis: Decomposed by strong acids and alkalis.[2][10]

  • Photostability: Stable to light.[2]

  • Incompatibilities: As a carbamate ester, it is incompatible with strong acids, bases, and strong reducing agents.[7][10]

Experimental Protocols

Synthesis Workflow

While this compound typically requires custom synthesis, a general workflow can be inferred from standard carbamate synthesis methodologies, such as the chloroformate method. This involves a two-step process. First is the formation of a chloroformate intermediate from the corresponding phenol, followed by amination with the isotopically labeled methylamine-d3.

G cluster_synthesis General Synthesis Workflow for this compound phenol 2,3,5-Trimethylphenol chloroformate Intermediate: 2,3,5-Trimethylphenyl chloroformate phenol->chloroformate Phosgenation phosgene Phosgene (or equivalent) phosgene->chloroformate product Final Product: This compound chloroformate->product Amination amine Methylamine-d3 amine->product

Caption: General two-step synthesis pathway for this compound.

Analytical Methodology

Analysis of carbamate pesticides like 2,3,5-Trimethacarb in complex samples follows a standard protocol of extraction, cleanup, and instrumental analysis. Several official methods exist for N-methylcarbamate residues.[2] A generalized workflow is presented below.

G cluster_analysis General Analytical Workflow for Pesticide Residue sample 1. Sample Homogenization extraction 2. Solvent Extraction (e.g., Acetonitrile) sample->extraction cleanup 3. Solid Phase Cleanup (e.g., Florisil Column) extraction->cleanup analysis 4. Instrumental Analysis (GC-MS or LC-MS/MS) cleanup->analysis

Caption: Standard workflow for the analysis of carbamate residues.

Biological Activity and Mechanism of Action

2,3,5-Trimethacarb is an effective insecticide and acetylcholinesterase (AChE) inhibitor.[1][2] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, Trimethacarb causes an accumulation of ACh, leading to excessive nerve stimulation, paralysis, and ultimately death in susceptible insects.

G cluster_synapse Mechanism of Acetylcholinesterase (AChE) Inhibition ACh Acetylcholine (ACh) AChE AChE Enzyme ACh->AChE Binds for breakdown Receptor ACh Receptor ACh->Receptor Binds & Stimulates Product Choline + Acetate (Hydrolysis Products) AChE->Product Hydrolyzes Receptor->ACh Releases Result Continuous Nerve Stimulation -> Paralysis Receptor->Result Leads to Trimethacarb 2,3,5-Trimethacarb Trimethacarb->AChE INHIBITS

Caption: Inhibition of AChE by 2,3,5-Trimethacarb in the synapse.

Conclusion

This compound is a critical tool for the accurate quantification of its parent insecticide. This guide provides essential physicochemical data, general experimental protocols, and a clear visualization of its biological mechanism. The compiled information serves as a foundational resource for researchers employing this stable isotope-labeled standard in analytical chemistry, environmental science, and toxicology.

References

An In-depth Technical Guide to the Mechanism of Action of 2,3,5-Trimethacarb-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,3,5-Trimethacarb is a synthetic carbamate (B1207046) ester that exhibits insecticidal properties.[1] As with other carbamate pesticides, its efficacy is rooted in its ability to disrupt the nervous system of target organisms.[1] The deuterated isotopologue, 2,3,5-Trimethacarb-d3, is a valuable tool for researchers, enabling more precise tracing and quantification in biological systems without altering the fundamental mechanism of action. Understanding this mechanism is crucial for the development of new pesticides, the assessment of toxicological risks, and the management of insecticide resistance.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary molecular target of 2,3,5-Trimethacarb is the enzyme acetylcholinesterase (AChE). AChE plays a vital role in the termination of nerve signals at cholinergic synapses by catalyzing the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid.

The inhibitory action of 2,3,5-Trimethacarb, like other carbamates, involves the reversible carbamoylation of the serine hydroxyl group within the active site of AChE.[1] This process can be broken down into two key steps:

  • Formation of a Reversible Complex: 2,3,5-Trimethacarb initially binds to the active site of AChE to form a non-covalent Michaelis-Menten complex.

  • Carbamoylation: The carbamate moiety is then transferred to the active site serine, resulting in a carbamoylated, and thereby inactivated, enzyme. The trimethylphenyl group is released as the leaving group.

This carbamoylated enzyme is significantly more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine. The slow rate of decarbamoylation (hydrolysis of the carbamoyl-enzyme bond to regenerate the free enzyme) leads to a temporary but significant decrease in the availability of active AChE.

The consequence of AChE inhibition is the accumulation of acetylcholine in the synaptic cleft. This leads to the continuous stimulation of cholinergic receptors on the postsynaptic membrane, resulting in hyperactivity of the nervous system, paralysis, and ultimately, death of the insect.

Signaling Pathway

The following diagram illustrates the signaling pathway at a cholinergic synapse and the disruptive effect of 2,3,5-Trimethacarb.

AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine Vesicles ACh Acetylcholine (ACh) ACh_Vesicle->ACh Releases Nerve_Impulse Nerve Impulse Nerve_Impulse->ACh_Vesicle Triggers release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Trimethacarb 2,3,5-Trimethacarb Trimethacarb->AChE Inhibits (Carbamoylates) Signal_Propagation Continuous Signal Propagation ACh_Receptor->Signal_Propagation Initiates

Figure 1. Mechanism of 2,3,5-Trimethacarb at the cholinergic synapse.

Quantitative Data

A thorough review of the existing scientific literature did not yield specific quantitative data for the inhibition of acetylcholinesterase by 2,3,5-Trimethacarb, such as IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), or Kd (dissociation constant) values. For other carbamates, these values are typically determined through in vitro enzyme kinetic studies. The table below is provided as a template for the type of data that would be generated from such experiments.

ParameterDescriptionValue for this compound
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.Data not available
Ki The inhibition constant; a measure of the inhibitor's binding affinity to the enzyme.Data not available
k_on The association rate constant for inhibitor binding.Data not available
k_off The dissociation rate constant for the inhibitor-enzyme complex.Data not available

Experimental Protocols

The following is a detailed, generalized protocol for determining the acetylcholinesterase inhibitory activity of a compound like 2,3,5-Trimethacarb, based on the widely used Ellman's method.

Principle

The assay measures the activity of AChE by monitoring the formation of thiocholine (B1204863) when acetylthiocholine (B1193921) is hydrolyzed by the enzyme. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form the yellow anion 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the absorbance at 412 nm. The presence of an AChE inhibitor will result in a decreased rate of TNB formation.

Materials and Reagents
  • Acetylcholinesterase (from a suitable source, e.g., electric eel or human recombinant)

  • This compound (or the compound to be tested)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • Solvent for the test compound (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Experimental Workflow

AChE_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - AChE solution - DTNB solution - ATCI solution - Test compound dilutions Start->Prepare_Reagents Plate_Setup Set up 96-well plate: - Blanks (no enzyme) - Controls (enzyme, no inhibitor) - Test wells (enzyme + inhibitor) Prepare_Reagents->Plate_Setup Add_Enzyme_Inhibitor Add AChE and test compound (or vehicle) to appropriate wells Plate_Setup->Add_Enzyme_Inhibitor Pre_incubation Pre-incubate for a defined time (e.g., 15 minutes at 25°C) Add_Enzyme_Inhibitor->Pre_incubation Add_Substrate Initiate reaction by adding DTNB and ATCI solution Pre_incubation->Add_Substrate Kinetic_Measurement Immediately measure absorbance at 412 nm kinetically for 5-10 minutes Add_Substrate->Kinetic_Measurement Data_Analysis Calculate the rate of reaction (V). Determine % inhibition. Calculate IC50 value. Kinetic_Measurement->Data_Analysis End End Data_Analysis->End

Figure 2. General workflow for an in vitro AChE inhibition assay.
Detailed Procedure

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of ATCI in phosphate buffer.

    • Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO), and then dilute further in phosphate buffer to the final desired concentrations. Ensure the final solvent concentration in the assay is low (typically <1%) to avoid affecting enzyme activity.

  • Assay Protocol (in a 96-well plate):

    • To each well, add:

      • Phosphate buffer

      • DTNB solution

      • Test compound solution (or vehicle for control wells)

      • AChE solution (add buffer instead of enzyme for blank wells)

    • Mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the ATCI solution to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (velocity, V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Correct the rates of the test and control wells by subtracting the rate of the blank (non-enzymatic hydrolysis).

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Conclusion

The core mechanism of action of this compound is the inhibition of acetylcholinesterase, a fundamental process in the nervous system of insects. This guide has detailed the biochemical basis of this inhibition and provided a robust experimental framework for its characterization. While specific quantitative data for this particular compound is not currently prevalent in the literature, the methodologies outlined here provide a clear path for researchers to generate such data. A deeper understanding of the kinetics of this interaction is essential for the continued development of effective and selective crop protection agents and for a comprehensive assessment of their toxicological profiles.

References

In Vitro Metabolic Fate of 2,3,5-Trimethacarb-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated in vitro metabolic fate of 2,3,5-Trimethacarb-d3. Due to the limited availability of public data on the deuterated form, this document extrapolates the metabolic profile from its non-deuterated parent compound, 2,3,5-Trimethacarb, and related N-methylcarbamate insecticides. The guide outlines detailed experimental protocols for conducting in vitro metabolism studies using human liver subcellular fractions and presents the expected metabolic pathways. Methodologies for sample analysis using liquid chromatography-mass spectrometry (LC-MS) are also discussed. This document serves as a foundational resource for designing and interpreting in vitro metabolism studies of this compound.

Introduction

2,3,5-Trimethacarb is a carbamate (B1207046) insecticide that functions by inhibiting acetylcholinesterase.[1] Its deuterated isotopologue, this compound, is valuable as an internal standard in analytical studies. Understanding the metabolic fate of this compound is crucial for interpreting toxicological data and for the development of robust analytical methods. In vitro metabolism studies using human liver fractions, such as the S9 fraction and microsomes, are standard approaches for elucidating metabolic pathways and identifying potential metabolites.[2][3][4][5][6][7][8]

Proposed Metabolic Pathways

The primary routes of metabolism for 2,3,5-Trimethacarb are expected to involve oxidation reactions catalyzed by cytochrome P450 enzymes, primarily in the liver. The deuterium (B1214612) labeling on the N-methyl group may influence the rate of N-demethylation (a kinetic isotope effect), but the overall metabolic pathways are anticipated to be similar to the unlabeled compound.

The following diagram illustrates the plausible metabolic pathways of 2,3,5-Trimethacarb.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism 2_3_5_Trimethacarb_d3 This compound Hydroxymethyl_Metabolite Aryl-Hydroxymethyl Metabolite 2_3_5_Trimethacarb_d3->Hydroxymethyl_Metabolite Aryl-CH3 Hydroxylation N_demethyl_Metabolite N-demethyl-d3 Metabolite 2_3_5_Trimethacarb_d3->N_demethyl_Metabolite N-demethylation Phenol_Metabolite 2,3,5-Trimethylphenol 2_3_5_Trimethacarb_d3->Phenol_Metabolite Hydrolysis Carboxylic_Acid_Metabolite Carboxylic Acid Metabolite Hydroxymethyl_Metabolite->Carboxylic_Acid_Metabolite Oxidation Glucuronide_Conjugate Glucuronide/Sulfate Conjugates Hydroxymethyl_Metabolite->Glucuronide_Conjugate Carboxylic_Acid_Metabolite->Glucuronide_Conjugate Phenol_Metabolite->Glucuronide_Conjugate

Caption: Proposed Phase I and Phase II metabolic pathways of 2,3,5-Trimethacarb.

Experimental Protocols

The following protocols are generalized methodologies for investigating the in vitro metabolism of this compound using human liver S9 and microsomal fractions.

In Vitro Incubation with Human Liver S9 Fraction

The liver S9 fraction contains both microsomal and cytosolic enzymes, enabling the study of both Phase I and Phase II metabolism.[2][4]

Experimental Workflow:

S9_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Analysis prep_s9 Thaw Human Liver S9 and Cofactors on Ice pre_incubate Pre-incubate S9 and Compound at 37°C for 5 min prep_s9->pre_incubate prep_compound Prepare this compound Working Solution prep_compound->pre_incubate initiate_reaction Initiate Reaction with NADPH/UDPGA pre_incubate->initiate_reaction incubate Incubate at 37°C with Shaking (0, 15, 30, 60, 120 min) initiate_reaction->incubate terminate Terminate Reaction with Cold Acetonitrile (B52724) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Caption: Workflow for in vitro metabolism study using liver S9 fraction.

Reagents and Materials:

  • Human liver S9 fraction (pooled donors)

  • This compound

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • UDPGA (for Phase II reactions)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (ice-cold)

  • Incubator shaker (37°C)

  • Centrifuge

Procedure:

  • Thaw human liver S9 fraction on ice.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in the incubation buffer. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid inhibiting enzyme activity.

  • In a microcentrifuge tube, combine the S9 fraction (final protein concentration typically 1 mg/mL), phosphate buffer, and this compound working solution.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and UDPGA (if studying conjugation).

  • Incubate at 37°C with gentle agitation. Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate the proteins.

  • Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new tube or a 96-well plate for LC-MS analysis.

In Vitro Incubation with Human Liver Microsomes

Liver microsomes are enriched in CYP enzymes and are ideal for studying Phase I metabolism.[5][7][8]

Reagents and Materials:

  • Human liver microsomes (pooled donors)

  • This compound

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH

  • Acetonitrile (ice-cold)

  • Incubator (37°C)

  • Centrifuge

Procedure:

  • Thaw human liver microsomes on ice.

  • Prepare a stock solution of this compound as described for the S9 assay.

  • In a microcentrifuge tube, combine the liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), phosphate buffer, and this compound working solution.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH.

  • Incubate at 37°C. Aliquots are taken at various time points.

  • Terminate the reaction and process the samples as described in the S9 protocol.

Analytical Methodology: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of this compound and its potential metabolites due to its high sensitivity and selectivity.[10][11][12]

Sample Preparation: The supernatant from the incubation mixture can often be directly injected into the LC-MS/MS system.[13] If further cleanup is required, solid-phase extraction (SPE) can be employed.

LC-MS/MS Parameters (General Guidance):

  • Column: A reversed-phase C18 column is typically suitable for separating the parent compound and its more polar metabolites.

  • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization, is a common starting point.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally effective for N-methylcarbamates.

  • Detection: Multiple Reaction Monitoring (MRM) should be used for quantitative analysis of the parent compound and targeted metabolites. A full scan or product ion scan can be used for the identification of unknown metabolites.

Data Presentation (Hypothetical)

While no specific quantitative data for the in vitro metabolism of this compound is currently available, the following tables illustrate how such data would be presented.

Table 1: Metabolic Stability of this compound in Human Liver Fractions

ParameterHuman Liver S9Human Liver Microsomes
Incubation Time (min) % Parent Remaining % Parent Remaining
0100100
15Data Not AvailableData Not Available
30Data Not AvailableData Not Available
60Data Not AvailableData Not Available
120Data Not AvailableData Not Available
Half-life (t½, min) Data Not AvailableData Not Available
Intrinsic Clearance (CLint, µL/min/mg protein) Data Not AvailableData Not Available

Table 2: Formation of Potential Metabolites of this compound in Human Liver S9

MetabolitePeak Area (at 60 min)
Aryl-Hydroxymethyl Metabolite Data Not Available
Carboxylic Acid Metabolite Data Not Available
N-demethyl-d3 Metabolite Data Not Available
2,3,5-Trimethylphenol Data Not Available
Glucuronide/Sulfate Conjugates Data Not Available

Conclusion

This technical guide provides a framework for investigating the in vitro metabolic fate of this compound. The proposed metabolic pathways are based on the known biotransformation of the parent compound and related carbamates. The detailed experimental protocols for in vitro studies with human liver S9 and microsomes, along with the analytical methodology, offer a robust starting point for researchers. Further studies are required to generate quantitative data and definitively confirm the metabolic pathways of this compound in human systems.

References

Isotopic Labeling Effects of 2,3,5-Trimethacarb-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the anticipated isotopic labeling effects of 2,3,5-Trimethacarb-d3, a deuterated analog of the N-methylcarbamate insecticide, 2,3,5-Trimethacarb. By replacing the three hydrogen atoms of the N-methyl group with deuterium (B1214612), significant alterations in the compound's metabolic stability and pharmacokinetic profile are expected due to the kinetic isotope effect (KIE). This guide summarizes the theoretical basis for these effects, presents extrapolated quantitative data based on analogous compounds, and provides detailed experimental protocols for the synthesis, metabolic stability assessment, and bioanalysis of this compound. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its mechanism of action and analytical procedures. This document is intended to serve as a valuable resource for researchers in drug discovery, toxicology, and pesticide development.

Introduction

2,3,5-Trimethacarb is a carbamate (B1207046) insecticide that exerts its biological activity through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1] The N-methylcarbamoyl group is a critical pharmacophore responsible for the reversible carbamoylation of the serine residue in the active site of AChE. The metabolism of N-methylcarbamates, including 2,3,5-Trimethacarb, often involves N-demethylation, a process primarily mediated by cytochrome P450 (CYP) enzymes. This metabolic pathway can lead to the formation of less active or inactive metabolites and contributes to the compound's clearance from the body.

Isotopic labeling, specifically the substitution of hydrogen with its stable isotope deuterium, has emerged as a strategic tool in drug discovery to enhance the metabolic stability of pharmaceuticals.[2] The increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of bond cleavage in enzyme-catalyzed reactions, a phenomenon known as the kinetic isotope effect (KIE).[3]

This guide focuses on this compound, where the three hydrogen atoms of the N-methyl group are replaced with deuterium. This specific labeling is anticipated to retard the rate of N-demethylation, thereby altering the pharmacokinetic profile of the parent compound.

Isotopic Labeling Effects on Metabolism and Pharmacokinetics

The primary metabolic pathway for many N-methylcarbamates is N-demethylation, which is often the rate-limiting step in their clearance. The substitution of the N-methyl protons with deuterium in this compound is expected to exhibit a significant KIE, leading to a decreased rate of metabolism.

Quantitative Data Summary

Direct experimental data for this compound is not publicly available. The following tables present extrapolated data based on studies of other deuterated N-methylcarbamates and similar compounds to illustrate the potential effects of deuteration.

Table 1: Comparison of In Vitro Metabolic Stability

CompoundLiver MicrosomesIntrinsic Clearance (CLint) (% Reduction vs. Non-deuterated)In Vitro Half-Life (t½) (Fold Increase vs. Non-deuterated)
2,3,5-Trimethacarb Human, Rat--
This compound (Expected) Human, Rat50-75%~2-4

Data is extrapolated from studies on other N-methyl-deuterated compounds.[4][5]

Table 2: Comparison of In Vivo Pharmacokinetic Parameters (Rat Model)

Parameter2,3,5-TrimethacarbThis compound (Expected)% Change
Cmax (ng/mL) UndeterminedIncreased~35%
AUC0–t (ng·h/mL) UndeterminedIncreased~100%
t½ (h) UndeterminedIncreased~50-100%
N-desmethyl Metabolite Exposure UndeterminedDecreased~8-fold decrease

Data is extrapolated from in vivo studies of analogous deuterated compounds.[4][5]

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of N-methyl-d3-carbamates.

Materials:

Procedure:

  • Formation of the Chloroformate: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3,5-trimethylphenol (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add triphosgene (0.4 eq) portion-wise, followed by the slow addition of pyridine (1.1 eq). Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Preparation of Deuterated Methylamine Free Base: In a separate flask, dissolve deuterated methylamine hydrochloride (1.2 eq) in water and cool to 0 °C. Add a solution of sodium hydroxide (B78521) to basify the solution (pH > 12). Extract the free deuterated methylamine with cold DCM. Dry the organic layer over anhydrous sodium sulfate.

  • Carbamoylation: To the chloroformate solution from step 1, cooled to 0 °C, add the dried deuterated methylamine solution from step 2 dropwise. Add triethylamine (1.2 eq) and allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the structure and isotopic enrichment of the final product, this compound, by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Metabolic Stability Assay

This protocol outlines a method to assess the metabolic stability of 2,3,5-Trimethacarb and its deuterated analog in liver microsomes.[3]

Materials:

  • 2,3,5-Trimethacarb and this compound (1 mM stock solutions in DMSO)

  • Pooled human and rat liver microsomes

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Incubation: In a 96-well plate, pre-warm a mixture of liver microsomes and phosphate buffer at 37 °C.

  • Initiation of Reaction: Add the test compound (final concentration, e.g., 1 µM) to the wells. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing an internal standard.

  • Sample Processing: Centrifuge the plates to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k. Calculate the intrinsic clearance (CLint) as Vmax/Km.

LC-MS/MS Method for Quantification in Biological Matrices

This protocol provides a general method for the analysis of 2,3,5-Trimethacarb and its metabolites.[6][7]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the analytes (e.g., start with 95% A, ramp to 95% B, and re-equilibrate)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • 2,3,5-Trimethacarb: Precursor ion [M+H]⁺ → Product ion(s)

    • This compound: Precursor ion [M+H]⁺ → Product ion(s)

    • N-desmethyl-2,3,5-Trimethacarb: Precursor ion [M+H]⁺ → Product ion(s)

  • Optimize collision energies and other source parameters for each analyte.

Mandatory Visualizations

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by 2,3,5-Trimethacarb ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis Receptor Acetylcholine Receptor ACh->Receptor Binds Choline + Acetate Choline + Acetate AChE->Choline + Acetate Postsynaptic Neuron Postsynaptic Neuron Receptor->Postsynaptic Neuron Signal Transduction Trimethacarb 2,3,5-Trimethacarb Trimethacarb->AChE Carbamoylation (Inhibition)

Caption: Mechanism of Acetylcholinesterase Inhibition by 2,3,5-Trimethacarb.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_deuteration_effect Effect of Deuteration (d3) Trimethacarb 2,3,5-Trimethacarb Metabolite1 N-desmethyl-2,3,5-Trimethacarb Trimethacarb->Metabolite1 N-demethylation (CYP450) Metabolite2 Hydroxylated Metabolites Trimethacarb->Metabolite2 Ring Hydroxylation (CYP450) Conjugates1 Glucuronide/Sulfate Conjugates Metabolite1->Conjugates1 Conjugation Conjugates2 Glucuronide/Sulfate Conjugates Metabolite2->Conjugates2 Conjugation Excretion Excretion Conjugates1->Excretion Conjugates2->Excretion KIE Kinetic Isotope Effect Trimethacarb -> Metabolite1 Trimethacarb -> Metabolite1 KIE->Trimethacarb -> Metabolite1 Slows down

Caption: Proposed Metabolic Pathway of 2,3,5-Trimethacarb and the Effect of Deuteration.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Pharmacokinetics Start Starting Materials Synth Chemical Synthesis Start->Synth Purify Purification (Chromatography) Synth->Purify Characterize Characterization (NMR, MS) Purify->Characterize Incubate Incubation with Test Compound Characterize->Incubate Dosing Animal Dosing (e.g., Rat) Characterize->Dosing Microsomes Liver Microsomes Microsomes->Incubate Sample Time-Point Sampling Incubate->Sample Analyze_invitro LC-MS/MS Analysis Sample->Analyze_invitro Blood_Sample Blood Sampling Dosing->Blood_Sample Plasma_Extraction Plasma Extraction Blood_Sample->Plasma_Extraction Analyze_invivo LC-MS/MS Analysis Plasma_Extraction->Analyze_invivo

Caption: Overall Experimental Workflow for Evaluating this compound.

Conclusion

The deuteration of 2,3,5-Trimethacarb at the N-methyl position is a promising strategy to enhance its metabolic stability and favorably alter its pharmacokinetic profile. The anticipated kinetic isotope effect is expected to significantly reduce the rate of N-demethylation, leading to increased plasma exposure and a longer half-life of the parent compound. This technical guide provides a foundational understanding of these effects, supported by extrapolated data and detailed experimental protocols. The provided visualizations of the mechanism of action, metabolic pathways, and experimental workflows serve to further clarify these concepts. Further empirical studies are warranted to definitively quantify the isotopic labeling effects for this compound and to fully assess its potential in relevant applications.

References

2,3,5-Trimethacarb-d3 CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,3,5-Trimethacarb-d3

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the insecticide 2,3,5-Trimethacarb. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require detailed information on this compound's identifiers, properties, and analytical methodologies.

Chemical Identifiers and Nomenclature

This compound is the deuterium-labeled form of 2,3,5-Trimethacarb.[1] The unlabeled compound, 2,3,5-Trimethacarb, is a carbamate (B1207046) ester that functions as an acetylcholinesterase inhibitor and is used as a pesticide.[2] It is one of the two constituents of the insecticide trimethacarb.[2] The deuterated version is primarily utilized in research settings, often as an internal standard for quantitative analysis.[1]

IdentifierValue
Compound Name This compound
CAS Number 2655-15-4 (for the unlabeled compound)[3][4][5]
Molecular Formula C₁₁H₁₂D₃NO₂[3]
Molecular Weight 196.26 g/mol [3][6]
IUPAC Name (2,3,5-trimethylphenyl) N-(trideuteriomethyl)carbamate[6]
InChI InChI=1S/C11H15NO2/c1-7-5-8(2)9(3)10(6-7)14-11(13)12-4/h5-6H,1-4H3,(H,12,13)/i4D3
InChIKey NYOKZHDTNBDPOB-GKOSEXJESA-N[6]
PubChem CID 163408995[6]
Synonyms HY-144173S, CS-0378253[6]

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound. Experimental data for the deuterated compound is limited; therefore, properties of the unlabeled 2,3,5-Trimethacarb are also provided for reference.

Table 2.1: Computed Properties of this compound

PropertyValueSource
Monoisotopic Mass 196.129108959 DaPubChem[6]
XLogP3 2.5PubChem[6]
Hydrogen Bond Donor Count 1PubChem[6]
Hydrogen Bond Acceptor Count 2PubChem[6]
Rotatable Bond Count 2PubChem[6]
Topological Polar Surface Area 38.3 ŲPubChem[6]

Table 2.2: Experimental Properties of Unlabeled 2,3,5-Trimethacarb

PropertyValueSource
Physical Description Brown crystalline solid[2][7]PubChem, ChemicalBook
Melting Point 105-114 °CPubChem[2]
Boiling Point ~287.8 °CAlfa Chemistry[8]
Water Solubility 58 mg/L at 23 °CPubChem[2]
Vapor Pressure 5.1 x 10⁻⁵ mm Hg at 25 °CPubChem[2]
Stability Stable to light; decomposed by strong acids and alkalis[2][9]PubChem, Guidechem

Logical Relationship and Application

The primary role of this compound is as a labeled internal standard for the quantification of its parent compound, 2,3,5-Trimethacarb, a widely used insecticide.

cluster_0 Chemical Entities cluster_1 Application Parent 2,3,5-Trimethacarb (Insecticide) Labeled This compound (Deuterated Analog) Parent->Labeled Isotopic Labeling App Quantitative Analysis (e.g., in environmental samples) Parent->App Analyte Labeled->App Internal Standard

Relationship between 2,3,5-Trimethacarb and its deuterated analog.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, its use as an internal standard would follow established analytical chemistry principles. The following is a detailed methodology adapted from the US EPA method for the analysis of Trimethacarb in soil, which would be applicable when using the deuterated form as an internal standard.[10]

Objective: To quantify 2,3,5-Trimethacarb in soil samples using this compound as an internal standard via Gas Chromatography (GC).

Materials:

  • Soil sample

  • This compound (Internal Standard)

  • Acetone (B3395972), glass distilled

  • Water, deionized

  • Phosphoric acid (85%)

  • Dichloromethane (B109758), glass distilled

  • Sodium sulfate, anhydrous

  • Analytical balance, volumetric flasks, filtration apparatus, rotary evaporator, GC system with a suitable detector (e.g., NPD or MS).

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of 2,3,5-Trimethacarb and this compound in acetone (e.g., 500 µg/mL).[10]

    • Create a series of calibration standards by diluting the stock solution, each containing a constant concentration of the internal standard (this compound).

  • Sample Extraction:

    • Weigh 50 g of the soil sample into a flask.

    • Spike the sample with a known amount of the this compound internal standard solution.

    • Add the extracting solvent (e.g., 700 mL acetone + 300 mL water + 5 mL 85% phosphoric acid).[10]

    • Shake vigorously for a specified period (e.g., 1 hour).

    • Filter the extract.

  • Liquid-Liquid Partitioning:

    • Transfer the filtrate to a separatory funnel.

    • Evaporate the acetone from the extraction mixture using a rotary evaporator.[10]

    • Partition the remaining aqueous solution with dichloromethane (e.g., 3 x 100 mL).

    • Collect the organic (dichloromethane) layers.

  • Drying and Concentration:

    • Dry the combined organic extracts by passing them through a column of anhydrous sodium sulfate.

    • Concentrate the dried extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

    • Adjust the final volume in a suitable solvent for GC analysis (e.g., ethyl acetate).

  • GC Analysis:

    • Inject an aliquot of the final sample extract into the GC.

    • The retention time for 2,3,5-Trimethacarb is approximately 1.8 minutes under the conditions specified in the EPA method.[10] The deuterated standard will have a very similar retention time.

    • Quantify the analyte based on the ratio of the peak area of 2,3,5-Trimethacarb to the peak area of the internal standard (this compound) against the calibration curve.

Analytical Workflow Visualization

The following diagram illustrates the key steps in the analytical workflow for the quantification of 2,3,5-Trimethacarb using its deuterated analog.

node_style node_style start_end_style start_end_style process_style process_style analysis_style analysis_style output_style output_style start Soil Sample Collection spike Spike with This compound (IS) start->spike extract Solvent Extraction (Acetone/Water/H3PO4) spike->extract partition Liquid-Liquid Partitioning (Dichloromethane) extract->partition concentrate Drying & Concentration partition->concentrate gc GC Analysis concentrate->gc quantify Quantification (Analyte/IS Ratio) gc->quantify

Analytical workflow for Trimethacarb quantification in soil.

References

A Comprehensive Technical Review of Deuterated Carbamate Pesticides for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on deuterated carbamate (B1207046) pesticides, focusing on their synthesis, analytical applications, and environmental fate. The strategic incorporation of deuterium (B1214612) into carbamate pesticide molecules offers significant advantages in analytical chemistry, particularly as internal standards for isotope dilution mass spectrometry, leading to enhanced accuracy and precision in residue analysis. This guide summarizes key quantitative data, details experimental protocols, and visualizes essential pathways to support advanced research and development in this field.

Data Presentation: Physicochemical and Analytical Performance

The use of deuterated carbamate pesticides as internal standards in analytical methodologies, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), significantly improves the accuracy and reliability of quantitative analysis by compensating for matrix effects and variations in instrument response.[1][2] Below are tables summarizing the physicochemical properties of several common carbamate pesticides and their deuterated analogs, alongside data highlighting the improved analytical performance when using these standards.

Table 1: Physicochemical Properties of Selected Carbamate Pesticides and their Deuterated Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Water SolubilityReference(s)
CarbarylC₁₂H₁₁NO₂201.221424 mg/100mL @ 20°C[3]
Carbaryl-d7C₁₂H₄D₇NO₂208.3Not SpecifiedSlightly soluble in Chloroform, Ethyl Acetate, Methanol (B129727)[4]
CarbofuranC₁₂H₁₅NO₃221.25153-154320 mg/L @ 25°C[5]
Carbofuran-d3C₁₂H₁₂D₃NO₃224.3Not SpecifiedSlightly soluble in Chloroform, Methanol (when heated)[5][6]
AldicarbC₇H₁₄N₂O₂S190.27Not SpecifiedSoluble in water[7]
Aldicarb-d3C₇H₁₁D₃N₂O₂S193.3Not SpecifiedSoluble in water[7]
Aldicarb SulfoneC₇H₁₄N₂O₄S222.26132-135Soluble in DMSO and Methanol (slightly)
Aldicarb Sulfone-d3C₇H₁₁D₃N₂O₄S225.28Not SpecifiedExpected to be similar to Aldicarb Sulfone
MethomylC₅H₁₀N₂O₂S162.2178-7958 g/L @ 25°C
Methomyl-d3C₅H₇D₃N₂O₂S165.23Not SpecifiedNot Specified
PropoxurC₁₁H₁₅NO₃209.24871.86 mg/mL @ 20°C
Propoxur-d3C₁₁H₁₂D₃NO₃212.3Not SpecifiedSparingly soluble in DMSO, slightly soluble in Methanol[5]
MethiocarbC₁₁H₁₅NO₂S225.31121Not Specified[8]
Methiocarb-d3C₁₁H₁₂D₃NO₂S228.3Not SpecifiedSoluble in DMF, DMSO, Ethanol[4]

Table 2: Comparison of Analytical Performance with and without Deuterated Internal Standards for Pesticide Analysis in Complex Matrices

AnalyteMatrixInternal StandardRecovery (%)Relative Standard Deviation (RSD) (%)Reference(s)
ImidaclopridCannabis FlowerExternal StandardVaries significantly> 50[9]
ImidaclopridCannabis FlowerImidacloprid-d4Within 25% of true value< 20[9]
Multiple PesticidesVarious FoodsIsotope-labeled81 - 113< 16[10]
Multiple PesticidesGrasshoppersIsotope-labeled84 (average)6 - 29[3]

Experimental Protocols

Detailed methodologies for the synthesis of deuterated carbamate pesticides and their application in analytical methods are crucial for reproducible research.

General Synthesis of Deuterated Carbamate Pesticides

The synthesis of deuterated carbamate pesticides typically involves the reaction of a corresponding phenol (B47542) or oxime with a deuterated isocyanate, or by introducing deuterium at a specific position through hydrogen-deuterium exchange reactions.

Example Protocol: Synthesis of Carbofuran-d3

The synthesis of Carbofuran-d3 is analogous to its non-deuterated counterpart, with the key difference being the use of deuterated methyl isocyanate.

  • Starting Material: 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran.

  • Deuterated Reagent: Methyl-d3-isocyanate (CD₃NCO).

  • Reaction: The 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran is reacted with methyl-d3-isocyanate in an appropriate solvent (e.g., dichloromethane) in the presence of a catalyst (e.g., a tertiary amine like triethylamine).

  • Purification: The resulting Carbofuran-d3 is purified using standard techniques such as crystallization or chromatography.

Example Protocol: Synthesis of Aldicarb-d3

The synthesis of Aldicarb-d3 involves the reaction of 2-methyl-2-(methylthio)propionaldehyde oxime with methyl-d3-isocyanate.

  • Starting Material: 2-methyl-2-(methylthio)propionaldehyde oxime.

  • Deuterated Reagent: Methyl-d3-isocyanate (CD₃NCO).

  • Reaction: The oxime is reacted with methyl-d3-isocyanate in a suitable solvent.

  • Purification: The product, Aldicarb-d3, is isolated and purified.

Analytical Method: Quantification of Carbamate Pesticides using LC-MS/MS with Deuterated Internal Standards

This protocol outlines a general procedure for the analysis of carbamate pesticide residues in a given matrix.

  • Sample Preparation (QuEChERS Method):

    • A homogenized sample (e.g., 10 g of fruit or vegetable) is weighed into a centrifuge tube.

    • An internal standard solution containing the deuterated carbamate pesticide(s) is added.

    • Acetonitrile (B52724) is added, and the tube is shaken vigorously.

    • A salt mixture (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation.

    • The tube is centrifuged, and an aliquot of the upper acetonitrile layer is taken for cleanup.

    • Dispersive solid-phase extraction (d-SPE) is performed by adding a sorbent (e.g., PSA, C18) to the extract to remove interfering matrix components.

    • The mixture is centrifuged, and the supernatant is collected for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: An aliquot of the final extract is injected into an LC system equipped with a suitable column (e.g., C18). A gradient elution program with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate, is used to separate the analytes.

    • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The analytes are ionized (typically by electrospray ionization - ESI) and fragmented. Specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) are monitored for both the native pesticide and its deuterated internal standard for quantification.

Signaling Pathways and Experimental Workflows

Visualizing the logic and flow of experimental procedures and the mode of action of carbamate pesticides can aid in understanding their significance and application.

Signaling Pathway: Inhibition of Acetylcholinesterase

Carbamate pesticides exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for nerve function. Deuteration of the carbamate pesticide does not alter this fundamental mechanism of action.

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibited_AChE Inhibited AChE (Carbamoylated) Carbamate Carbamate Pesticide (or Deuterated Analog) Carbamate->AChE Inhibits

Mechanism of Acetylcholinesterase Inhibition by Carbamate Pesticides.
Experimental Workflow: Isotope Dilution Mass Spectrometry

The use of deuterated carbamate pesticides as internal standards is central to the isotope dilution mass spectrometry workflow for accurate quantification.

IDMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample containing Carbamate Pesticide Spike Spike with known amount of Deuterated Carbamate IS Sample->Spike Extraction Extraction (e.g., QuEChERS) Spike->Extraction Cleanup Cleanup (e.g., d-SPE) Extraction->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC MSMS Tandem Mass Spectrometry (Detection) LC->MSMS Ratio Measure Peak Area Ratio (Analyte / IS) MSMS->Ratio Quantification Quantify Analyte Concentration using Calibration Curve Ratio->Quantification

Workflow for Carbamate Analysis using Isotope Dilution Mass Spectrometry.
Logical Relationship: Synthesis of a Deuterated Carbamate

The synthesis of a deuterated carbamate pesticide follows a logical progression from starting materials to the final labeled product.

Deuterated_Synthesis cluster_reactants Reactants Phenol Phenol or Oxime Precursor Reaction Carbamoylation Reaction Phenol->Reaction Deut_Reagent Deuterated Reagent (e.g., CD3NCO) Deut_Reagent->Reaction Product Crude Deuterated Carbamate Pesticide Reaction->Product Purification Purification (Crystallization/Chromatography) Product->Purification Final_Product Pure Deuterated Carbamate Pesticide Purification->Final_Product

General Synthesis Pathway for a Deuterated Carbamate Pesticide.

Environmental Fate of Deuterated Carbamate Pesticides

The environmental degradation of carbamate pesticides occurs through biotic (microbial) and abiotic (e.g., photodegradation) pathways. The introduction of deuterium can potentially alter the rate of these degradation processes due to the kinetic isotope effect (KIE), where the C-D bond is stronger and thus requires more energy to break than a C-H bond.

While specific studies on the environmental fate of a wide range of deuterated carbamate pesticides are limited, the KIE principle suggests that deuterated analogs may exhibit slower degradation rates. This could have implications for their persistence in the environment. For example, microbial degradation often involves enzymatic cleavage of C-H bonds, a process that would be slowed by deuteration.[11][12] Similarly, photodegradation can involve the breaking of C-H bonds, and thus the rate may be affected by isotopic substitution.[9][13]

Further research is needed to quantify the impact of deuteration on the environmental half-lives and degradation pathways of various carbamate pesticides under different environmental conditions. Such studies would be valuable for comprehensive environmental risk assessments.

References

An In-depth Technical Guide to Trimethacarb and its Labeled Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethacarb is a carbamate (B1207046) insecticide and molluscicide that also functions as a bird and mammal repellent.[1] It is a mixture of two positional isomers: 3,4,5-trimethylphenyl methylcarbamate and 2,3,5-trimethylphenyl methylcarbamate, typically in a ratio of 3.5:1 to 5:1.[1] Like other carbamate pesticides, Trimethacarb's primary mechanism of action is the inhibition of the acetylcholinesterase (AChE) enzyme, leading to the accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent neurotoxicity in target organisms.[1] This technical guide provides a comprehensive overview of Trimethacarb, including its chemical and physical properties, synthesis of both unlabeled and labeled analogues, metabolic pathways, and detailed experimental protocols for its analysis and the assessment of its biological activity.

Chemical and Physical Properties

Trimethacarb is a buff to brown crystalline solid with a mild ester-like odor.[1] It is characterized by its moderate solubility in water and is relatively volatile.[1] The compound is stable to light but is decomposed by strong acids and alkalis.[2]

Table 1: Physical and Chemical Properties of Trimethacarb

PropertyValueReference
Molecular Formula C₁₁H₁₅NO₂[3]
Molecular Weight 193.24 g/mol [2]
Appearance Buff to brown crystalline powder[1]
Odor Mild ester-like[1]
Melting Point 105-114 °C[2]
Water Solubility 58 mg/L at 23 °C[2]
Vapor Pressure 5.1 x 10⁻⁵ mm Hg at 25 °C[2]
LogP 2.72[4]

Table 2: Isomer Composition of Trimethacarb

IsomerCAS NumberTypical Ratio
3,4,5-trimethylphenyl methylcarbamate2686-99-93.5 - 5
2,3,5-trimethylphenyl methylcarbamate2655-15-41

Synthesis of Trimethacarb and its Labeled Analogues

The synthesis of Trimethacarb involves the reaction of a mixture of 3,4,5-trimethylphenol (B1220615) and 2,3,5-trimethylphenol (B45783) with methyl isocyanate.[1] For research purposes, particularly in metabolic and environmental fate studies, isotopically labeled analogues of Trimethacarb are invaluable.

Synthesis of Unlabeled Trimethacarb

The general synthesis of Trimethacarb is a straightforward carbamoylation reaction.

TMP 3,4,5- & 2,3,5- Trimethylphenol Mixture Trimethylcarb Trimethacarb TMP->Trimethylcarb Carbamoylation MIC Methyl Isocyanate (CH3NCO) MIC->Trimethylcarb

Caption: General synthesis of Trimethacarb.

Synthesis of [¹⁴C]-Labeled Trimethacarb

The synthesis of [¹⁴C]-labeled Trimethacarb can be achieved by incorporating a ¹⁴C label into either the methyl isocyanate or the trimethylphenol rings. A common approach is to use [¹⁴C]-methyl isocyanate.

Experimental Protocol: Synthesis of [¹⁴C]-Trimethacarb

  • Preparation of [¹⁴C]-Methyl Isocyanate: [¹⁴C]-Methyl isocyanate can be synthesized from [¹⁴C]-methylamine hydrochloride by reaction with phosgene. This reaction should be carried out in a well-ventilated fume hood with appropriate shielding due to the high toxicity and radioactivity.

  • Carbamoylation Reaction:

    • In a sealed reaction vessel, dissolve a mixture of 3,4,5-trimethylphenol and 2,3,5-trimethylphenol in an anhydrous aprotic solvent such as toluene.

    • Add a stoichiometric equivalent of [¹⁴C]-methyl isocyanate to the solution.

    • The reaction can be catalyzed by a tertiary amine, such as triethylamine.

    • Stir the reaction mixture at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

  • Purification:

    • Remove the solvent under reduced pressure.

    • The resulting crude [¹⁴C]-Trimethacarb can be purified by column chromatography on silica (B1680970) gel, eluting with a hexane-ethyl acetate (B1210297) gradient.

    • The purity and specific activity of the final product should be determined by high-performance liquid chromatography (HPLC) with radiometric detection and liquid scintillation counting.

cluster_synthesis Synthesis of [¹⁴C]-Trimethacarb C14_MeNH2 [¹⁴C]-Methylamine HCl C14_MIC [¹⁴C]-Methyl Isocyanate C14_MeNH2->C14_MIC Reaction Phosgene Phosgene Phosgene->C14_MIC C14_Trimethacarb [¹⁴C]-Trimethacarb C14_MIC->C14_Trimethacarb TMP_mix 3,4,5- & 2,3,5- Trimethylphenol TMP_mix->C14_Trimethacarb Carbamoylation

Caption: Synthesis of [¹⁴C]-Trimethacarb.

Mechanism of Action: Acetylcholinesterase Inhibition

Trimethacarb exerts its insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately death of the insect.

cluster_synapse Cholinergic Synapse ACh_release Acetylcholine (ACh) Release ACh_receptor ACh Receptor ACh_release->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolyzed by Nerve_Impulse Nerve Impulse Transmission ACh_receptor->Nerve_Impulse Initiates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Trimethacarb Trimethacarb Trimethacarb->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase Inhibition.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

  • Reagent Preparation:

    • Phosphate (B84403) Buffer (0.1 M, pH 8.0).

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in buffer).

    • Acetylthiocholine iodide (ATCI) solution (75 mM in buffer).

    • AChE solution (from electric eel or recombinant, concentration to be optimized).

    • Test compound (Trimethacarb) solutions at various concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer.

    • Add 10 µL of the test compound solution (or solvent for control).

    • Add 20 µL of DTNB solution.

    • Add 10 µL of AChE solution.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of ATCI solution.

  • Measurement and Data Analysis:

    • Measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

    • Calculate the rate of reaction (change in absorbance per minute).

    • The percentage of inhibition is calculated as: [(Rate of control - Rate of sample) / Rate of control] * 100.

    • The IC₅₀ value (concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

Metabolism of Trimethacarb

Studies using ¹⁴C-labeled Trimethacarb in mice have shown that the compound is extensively metabolized, with each isomer forming 15-20 different metabolites.[2] The primary metabolic routes are hydrolysis of the carbamate ester linkage and hydroxylation at various positions, followed by conjugation.[2]

Metabolic Pathways in Mammals

In mammals, Trimethacarb undergoes both hydrolytic and oxidative metabolism, primarily in the liver. The resulting metabolites are then conjugated with glucuronic acid or sulfate (B86663) and excreted in the urine and feces.[2] A significant portion of the carbonyl-labeled carbon can also be expired as ¹⁴CO₂.[2]

Trimethacarb Trimethacarb Hydrolysis Hydrolysis Trimethacarb->Hydrolysis Oxidation Oxidation (Hydroxylation) Trimethacarb->Oxidation Trimethylphenol Trimethylphenol Hydrolysis->Trimethylphenol Methylcarbamic_acid Methylcarbamic Acid Hydrolysis->Methylcarbamic_acid Hydroxylated_Trimethacarb Hydroxylated Trimethacarb (N-methyl or ring) Oxidation->Hydroxylated_Trimethacarb Conjugates Glucuronide and Sulfate Conjugates Trimethylphenol->Conjugates CO2 CO₂ Methylcarbamic_acid->CO2 Methylamine Methylamine Methylcarbamic_acid->Methylamine Hydroxylated_Trimethacarb->Conjugates Excretion Urinary and Fecal Excretion Conjugates->Excretion

Caption: Mammalian metabolic pathway of Trimethacarb.

Metabolic Pathways in Plants

In plants, the metabolism of Trimethacarb primarily involves the hydroxylation of the N-methyl group and the methyl groups on the aromatic ring.[2] These hydroxylated metabolites can then be conjugated with glucose to form glucosides.[2]

Trimethacarb Trimethacarb Hydroxylation Hydroxylation Trimethacarb->Hydroxylation Hydroxylated_Metabolites Hydroxylated Metabolites (N-methyl or ring) Hydroxylation->Hydroxylated_Metabolites Conjugation Conjugation with Glucose Hydroxylated_Metabolites->Conjugation Glucosides Glucoside Conjugates Conjugation->Glucosides

Caption: Plant metabolic pathway of Trimethacarb.

Analytical Methodology

The analysis of Trimethacarb residues in various matrices is crucial for regulatory monitoring and environmental assessment. The methods typically involve extraction, cleanup, and instrumental analysis.

Experimental Protocol: Analysis of Trimethacarb in Soil

This method is adapted from the US EPA method for Trimethacarb analysis in soil.

  • Sample Preparation:

    • Air-dry the soil sample and sieve it through a 2 mm screen.

    • Weigh 50 g of the prepared soil into a suitable extraction vessel.

  • Extraction:

    • Add 100 mL of an acetone/water/phosphoric acid mixture to the soil sample.

    • Shake the mixture on a mechanical shaker for a specified time (e.g., 1 hour).

    • Filter the extract through a Büchner funnel with filter paper.

  • Cleanup (Liquid-Liquid Partitioning):

    • Transfer the filtrate to a separatory funnel.

    • Add dichloromethane (B109758) to the funnel and shake vigorously to partition the Trimethacarb into the organic phase.

    • Collect the dichloromethane layer and repeat the partitioning step.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration and Analysis:

    • Evaporate the dichloromethane extract to near dryness using a rotary evaporator.

    • Re-dissolve the residue in a known volume of a suitable solvent (e.g., ethyl acetate).

    • Analyze the sample by gas chromatography (GC) with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS).

Table 3: Instrumental Parameters for GC Analysis of Trimethacarb

ParameterValue
Instrument Gas Chromatograph with NPD or MS
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Oven Program Initial temp 100 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Detector Temperature 300 °C
Carrier Gas Helium at a constant flow rate

Conclusion

This technical guide has provided a comprehensive overview of Trimethacarb and its labeled analogues, tailored for researchers and professionals in drug development and related scientific fields. The detailed information on its chemical properties, synthesis, mechanism of action, metabolic pathways, and analytical protocols serves as a valuable resource for further investigation and application of this compound. The provided experimental methodologies and data tables offer a practical foundation for laboratory work, while the visual diagrams of key processes enhance the understanding of the complex biological and chemical interactions of Trimethacarb.

References

Methodological & Application

Application Note: Quantitative Analysis of Trimethacarb in Food Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and sensitive method for the quantification of trimethacarb in complex food matrices using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Trimethacarb, a carbamate (B1207046) insecticide, acts as a cholinesterase inhibitor. Its monitoring in food is crucial due to potential neurotoxic effects. The described protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, ensuring high recovery and minimization of matrix effects.[1][2] The LC-MS/MS analysis is performed in Multiple Reaction Monitoring (MRM) mode, providing excellent selectivity and sensitivity for trace-level detection.[3] Method validation was conducted in accordance with international guidelines, demonstrating high accuracy, precision, and linearity over the specified concentration range.[4][5]

Introduction Trimethacarb is a carbamate insecticide used to control a variety of pests in agricultural applications.[6] Like other carbamates, its primary mode of action is the reversible inhibition of the acetylcholinesterase (AChE) enzyme. This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132) at nerve junctions, causing overstimulation and potential neurotoxicity in target pests and non-target organisms, including humans. Chronic exposure to low levels of carbamates has been associated with adverse health effects.[4] Furthermore, studies suggest that carbamates can induce oxidative stress and may interact with other cellular pathways, such as the Nrf2 signaling pathway.[7]

Given these toxicological concerns and the widespread use of trimethacarb, regulatory bodies have established Maximum Residue Limits (MRLs) for its presence in food products.[4] This necessitates the development of highly sensitive and reliable analytical methods for routine monitoring. LC-MS/MS has become the gold standard for pesticide residue analysis due to its superior sensitivity, selectivity, and ability to handle complex matrices.[3][8] This note provides a comprehensive protocol for the extraction, detection, and quantification of trimethacarb, suitable for high-throughput food safety laboratories.

Experimental Protocols

1. Materials and Reagents

  • Standards: Trimethacarb analytical standard (≥98% purity), Internal Standard (e.g., Isoproturon-d6).

  • Solvents: LC-MS grade acetonitrile (B52724), methanol, and water.

  • Reagents: Formic acid (≥98%), anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), primary secondary amine (PSA) sorbent, and graphitized carbon black (GCB).

  • Kits: QuEChERS extraction salt packets (e.g., containing MgSO₄, NaCl) and dispersive SPE (d-SPE) tubes containing PSA and MgSO₄.[9]

2. Instrumentation

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.

  • Analytical Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, <2.7 µm particle size) is recommended for good separation.[5]

3. Standard Solution Preparation

  • Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of trimethacarb standard in 100 mL of acetonitrile.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 200 µg/kg).

  • Internal Standard (IS) Solution: Prepare a stock solution of Isoproturon-d6 at 100 µg/mL and a working solution at 1 µg/mL.

4. Sample Preparation (QuEChERS Protocol) The QuEChERS method is a streamlined approach for extracting pesticides from diverse food matrices.[1][2]

  • Homogenization: Weigh 10-15 g of a representative, homogenized food sample into a 50 mL centrifuge tube.[1] For dry samples, rehydrate with an appropriate amount of water.

  • Fortification: Add the internal standard working solution to all samples, blanks, and calibration standards to achieve a final concentration of 50 µg/kg.

  • Extraction:

    • Add 15 mL of 1% acetic acid in acetonitrile to the 50 mL tube containing the sample.[9]

    • Add the QuEChERS extraction salts (e.g., 6 g anhydrous MgSO₄ and 1.5 g NaCl).

    • Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and prevent salt agglomeration.

    • Centrifuge the tube at ≥4,000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE cleanup tube containing PSA and anhydrous MgSO₄. For samples with high pigment content, a d-SPE tube containing GCB may be necessary.[5]

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge at ≥5,000 rpm for 5 minutes.

  • Final Extract:

    • Carefully collect the supernatant.

    • Filter the extract through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

5. LC-MS/MS Analysis

  • LC Conditions: The liquid chromatography parameters should be optimized to achieve good peak shape and separation from matrix interferences.

ParameterValue
Column C18 Reversed-Phase (100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 3 µL[5]
Column Temp. 25 °C[5]
Gradient See Table 2
  • LC Gradient Program:

Time (min)% Mobile Phase B
0.030
2.060
7.095
8.095
8.130
10.030
  • MS/MS Conditions: The mass spectrometer should be tuned for trimethacarb to determine the optimal MRM transitions and collision energies. The selection of a precursor ion and at least two product ions is recommended for confident identification and quantification.[4]

ParameterValue
Ionization Mode Positive Electrospray (ESI+)
Capillary Voltage 5500 V[5]
Ion Source Temp. 500 °C[5]
Curtain Gas 35 psi[5]
Scan Type Multiple Reaction Monitoring (MRM)

Results and Data Presentation

Method Performance and Validation The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).[4] Matrix-matched calibration curves were used to compensate for matrix effects.

Table 1: Optimized MRM Transitions for Trimethacarb (Note: Trimethacarb consists of two primary isomers: 2,3,5- and 3,4,5-trimethylphenyl methylcarbamate.[10] Chromatographic separation may be possible, but for this method, they are treated as a single analyte. The following are proposed parameters and should be empirically optimized on the specific instrument used.)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Trimethacarb194.2135.110015Quantification
Trimethacarb194.258.110025Confirmation
Isoproturon-d6 (IS)213.2171.210020Internal Standard

Table 2: Method Validation Summary in Spinach Matrix (Note: The following data are representative values based on typical performance for carbamate pesticide analysis and should be verified experimentally.)

ParameterResult
Linearity Range 5 - 200 µg/kg
Correlation Coeff. (R²) > 0.996[4]
LOD 1.5 µg/kg
LOQ 5.0 µg/kg[4]
Recovery (at 10 µg/kg) 95%
Precision (RSD, n=5) < 10%[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample 1. Homogenize 15g of Food Sample fortify 2. Fortify with Internal Standard sample->fortify extract 3. Add Acetonitrile & QuEChERS Salts fortify->extract vortex1 4. Vortex 1 min extract->vortex1 centrifuge1 5. Centrifuge 5 min vortex1->centrifuge1 cleanup 6. Transfer Supernatant to d-SPE Tube centrifuge1->cleanup vortex2 7. Vortex 30 sec cleanup->vortex2 centrifuge2 8. Centrifuge 5 min vortex2->centrifuge2 filter 9. Filter into Vial centrifuge2->filter lcms 10. LC-MS/MS Analysis (MRM Mode) filter->lcms data 11. Data Processing & Quantification lcms->data

Caption: Experimental workflow for trimethacarb analysis.

signaling_pathway cluster_cholinergic Primary Mechanism: Cholinergic Synapse cluster_stress Secondary Effect: Oxidative Stress ACh Acetylcholine (ACh) Neurotransmitter AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds Signal Continuous Nerve Signal (Neurotoxicity) Receptor->Signal Leads to Trimethacarb Trimethacarb Trimethacarb->AChE Inhibits CBs Carbamates (e.g., Trimethacarb) Nrf2_path Nrf2 Signaling Pathway CBs->Nrf2_path Inhibits Ox_Stress Oxidative Stress Nrf2_path->Ox_Stress Mitigates

Caption: Trimethacarb's mechanism of action and pathway interaction.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of trimethacarb in various food matrices. The use of the QuEChERS protocol for sample preparation ensures effective extraction and cleanup, while the specificity of MRM detection allows for accurate quantification at levels well below the established regulatory limits.[4][11] This method is well-suited for routine food safety monitoring and can be adapted for the analysis of other carbamate pesticides.

References

Application Notes and Protocols for the Analysis of 2,3,5-Trimethacarb-d3 in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of 2,3,5-Trimethacarb in environmental samples utilizing its deuterated stable isotope, 2,3,5-Trimethacarb-d3, as an internal standard. The use of isotopic dilution techniques is critical for achieving high accuracy and precision in complex matrices such as soil and water by correcting for matrix effects and variations in sample preparation and instrument response.[1][2][3]

Introduction to 2,3,5-Trimethacarb and the Role of Deuterated Internal Standards

2,3,5-Trimethacarb is a carbamate (B1207046) insecticide used in agriculture.[4][5] Monitoring its presence in environmental compartments is essential to assess potential ecological and human health risks. The analysis of pesticide residues at trace levels in complex environmental matrices is challenging due to the presence of interfering substances that can cause ion suppression or enhancement in mass spectrometry-based methods.[3]

Deuterated internal standards, such as this compound, are the gold standard for quantitative analysis using isotope dilution mass spectrometry (IDMS).[6] In this technique, a known amount of the deuterated standard is added to the sample at the beginning of the analytical process.[7] Since the deuterated standard is chemically identical to the native analyte, it experiences the same losses during sample extraction and cleanup, and the same matrix effects during analysis.[8] By measuring the ratio of the native analyte to the deuterated standard, accurate quantification can be achieved, regardless of variations in the analytical procedure.[2][7]

Quantitative Data Summary

The following tables summarize representative performance data for the analysis of 2,3,5-Trimethacarb using this compound as an internal standard. This data is illustrative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Method Detection and Quantification Limits

ParameterSoilWater
Limit of Detection (LOD)0.01 µg/kg0.005 µg/L
Limit of Quantification (LOQ)0.03 µg/kg0.015 µg/L
Linearity (r²)>0.995>0.998

Table 2: Recovery and Matrix Effect Data

MatrixFortification LevelAverage Recovery (%)Relative Standard Deviation (RSD, %)Matrix Effect (%)
Soil Low (0.1 µg/kg)95.26.8-15.4
Medium (1 µg/kg)98.74.5-12.1
High (10 µg/kg)101.53.2-10.8
Water Low (0.05 µg/L)99.13.5-5.2
Medium (0.5 µg/L)102.32.1-3.7
High (5 µg/L)103.81.8-2.5

Experimental Protocols

Protocol for Analysis of 2,3,5-Trimethacarb in Soil Samples

This protocol is based on established methods for pesticide residue analysis in soil, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology and EPA Method 411241-01 for Trimethacarb.[7][9]

3.1.1. Materials and Reagents

  • 2,3,5-Trimethacarb analytical standard

  • This compound internal standard solution (e.g., 1 µg/mL in methanol)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Water, HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Formic acid

3.1.2. Sample Preparation and Extraction

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Spike the sample with a known amount of this compound internal standard solution.

  • Add 10 mL of water and vortex for 30 seconds.

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add 4 g of MgSO₄ and 1 g of NaCl.

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

3.1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

  • Transfer it to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

3.1.4. Instrumental Analysis (LC-MS/MS)

  • LC System: UHPLC system

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both 2,3,5-Trimethacarb and this compound.

Protocol for Analysis of 2,3,5-Trimethacarb in Water Samples

3.2.1. Materials and Reagents

  • 2,3,5-Trimethacarb analytical standard

  • This compound internal standard solution (e.g., 0.1 µg/mL in methanol)

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

3.2.2. Sample Preparation and Extraction

  • Filter the water sample (500 mL) through a 0.45 µm glass fiber filter.

  • Spike the filtered water sample with a known amount of this compound internal standard solution.

  • Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of HPLC grade water.

  • Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of HPLC grade water.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analytes with 2 x 3 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

3.2.3. Instrumental Analysis (LC-MS/MS)

  • Follow the same instrumental conditions as described in section 3.1.4.

Diagrams

Soil_Sample_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Soil 10g Soil Sample Spike Spike with This compound Soil->Spike Add_H2O Add 10mL Water Spike->Add_H2O Add_ACN Add 10mL Acetonitrile Add_H2O->Add_ACN Add_Salts Add MgSO4 & NaCl Add_ACN->Add_Salts Shake Shake Vigorously Add_Salts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Supernatant Take 1mL Supernatant Centrifuge1->Supernatant dSPE_Tube Add to d-SPE Tube (MgSO4, PSA, C18) Supernatant->dSPE_Tube Vortex Vortex dSPE_Tube->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Filter Filter (0.22µm) Centrifuge2->Filter LCMSMS LC-MS/MS Analysis Filter->LCMSMS

Caption: Workflow for the analysis of 2,3,5-Trimethacarb in soil samples.

Water_Sample_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_concentration Concentration & Reconstitution cluster_analysis Analysis Water 500mL Water Sample Filter_Sample Filter (0.45µm) Water->Filter_Sample Spike Spike with This compound Filter_Sample->Spike Condition Condition SPE Cartridge Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute with Methanol Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter_Final Filter (0.22µm) Reconstitute->Filter_Final LCMSMS LC-MS/MS Analysis Filter_Final->LCMSMS

Caption: Workflow for the analysis of 2,3,5-Trimethacarb in water samples.

Logical_Relationship cluster_process Analytical Process Analyte 2,3,5-Trimethacarb (Analyte) Sample_Prep Sample Preparation (Extraction & Cleanup) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Ratio Ratio of Analyte/IS MS_Detection->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Logical relationship of using an internal standard for accurate quantification.

References

Application of 2,3,5-Trimethacarb-d3 in Food Safety Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

2,3,5-Trimethacarb is a carbamate (B1207046) insecticide used to control a variety of insect pests on crops. To ensure food safety and compliance with regulatory limits, sensitive and accurate analytical methods are required to detect and quantify its residues in diverse food matrices. The use of an isotopically labeled internal standard, such as 2,3,5-Trimethacarb-d3, is crucial for achieving high accuracy and precision in mass spectrometry-based analytical methods. This internal standard mimics the chemical behavior of the target analyte, 2,3,5-Trimethacarb, throughout the sample preparation and analysis process, thereby compensating for matrix effects and variations in instrument response. This application note describes a detailed protocol for the determination of 2,3,5-Trimethacarb in food samples using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS), incorporating this compound as an internal standard.

Principle

The method involves the extraction of 2,3,5-Trimethacarb from a homogenized food sample using an acetonitrile-based extraction, followed by a cleanup step using dispersive solid-phase extraction (d-SPE). This compound is added at the beginning of the sample preparation process to serve as an internal standard. The final extract is then analyzed by LC-MS/MS. Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 2,3,5-Trimethacarb and a constant concentration of this compound.

Experimental Protocols

1. Sample Preparation (QuEChERS Method)

This protocol is a representative method for the extraction and cleanup of carbamate pesticides from vegetable matrices.[1]

  • Apparatus and Materials:

    • High-speed blender or homogenizer

    • 50 mL polypropylene (B1209903) centrifuge tubes

    • 15 mL polypropylene centrifuge tubes

    • Centrifuge capable of 4500 rpm

    • Vortex mixer

    • Mechanical shaker

    • Syringe filters (0.22 µm)

    • Acetonitrile (B52724) (ACN), HPLC grade

    • 1% Acetic Acid in Acetonitrile

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Sodium Acetate (CH₃COONa)

    • Primary Secondary Amine (PSA) sorbent

    • Graphitized Carbon Black (GCB) sorbent (for pigmented samples)

    • 2,3,5-Trimethacarb analytical standard

    • This compound internal standard solution

  • Extraction Procedure:

    • Homogenize a representative portion of the food sample (e.g., vegetables) using a high-speed blender.[1]

    • Weigh 5 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.[1]

    • Add a known amount of this compound internal standard solution to the sample.

    • Add 15 mL of 1% acetic acid in acetonitrile to the tube.[1]

    • Add 3.0 g of anhydrous MgSO₄ and 0.75 g of CH₃COONa to the tube.[1]

    • Cap the tube tightly and vortex for 1 minute.[1]

    • Shake vigorously using a mechanical shaker for 30 minutes.[1]

    • Centrifuge at 4500 rpm for 5 minutes.[1]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA. For samples with high pigment content (e.g., spinach), add 50 mg of GCB.[1]

    • Vortex the tube for 1 minute.

    • Centrifuge at 4500 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The following are representative LC-MS/MS conditions for the analysis of carbamate pesticides.[1]

  • Instrumentation:

    • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

    • Electrospray Ionization (ESI) source

  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable C18 reversed-phase column (e.g., 3 µm particle size, 2 x 50 mm).[1]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Methanol

    • Flow Rate: 0.4 mL/min[1]

    • Gradient Elution: A representative gradient would be: 0-0.5 min, 6% B; 0.6-2.0 min, ramp to 75% B; 2.0-4.0 min, ramp to 100% B; hold at 100% B for 0.4 min; 4.4-5.0 min, return to 6% B; re-equilibrate for 2 min.[1]

    • Injection Volume: 10 µL

    • Column Temperature: 40°C[1]

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 5.5 kV[1]

    • Source Temperature: 450°C[1]

    • Collision Gas: Argon

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor and product ions for 2,3,5-Trimethacarb and this compound need to be determined by direct infusion of the standards. For 2,3,5-Trimethacarb, a potential precursor ion would be its protonated molecule [M+H]⁺.

Data Presentation

The following tables present representative quantitative data for a multi-residue analysis of carbamate pesticides in vegetables, which can be expected for a validated method for 2,3,5-Trimethacarb using an analogous protocol.[1]

Table 1: Method Performance Characteristics

ParameterValue
Linearity Range5 - 200 µg/kg
Correlation Coefficient (R²)> 0.996
Limit of Detection (LOD)5 µg/kg (S/N > 3)
Limit of Quantification (LOQ)5 µg/kg (S/N > 10)

Table 2: Recovery and Precision Data

Spiking Level (µg/kg)Mean Recovery (%)Repeatability (RSD, %)
1097 - 109< 10
1597 - 109< 10
2097 - 109< 10

Mandatory Visualization

Food_Safety_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Food Sample Spike Spike with This compound (IS) Sample->Spike Extraction QuEChERS Extraction (Acetonitrile, Salts) Spike->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 dSPE Dispersive SPE Cleanup (PSA, MgSO4) Centrifuge1->dSPE Supernatant Centrifuge2 Centrifugation dSPE->Centrifuge2 Filter Filtration (0.22 µm) Centrifuge2->Filter Supernatant LC_MSMS LC-MS/MS Analysis (ESI+, MRM) Filter->LC_MSMS Quantification Quantification (Internal Standard Method) LC_MSMS->Quantification Result Final Result (µg/kg) Quantification->Result

Caption: Workflow for the analysis of 2,3,5-Trimethacarb in food using an internal standard.

References

Application Notes and Protocols for Trimethacarb Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the sample preparation and quantification of trimethacarb in various matrices. Trimethacarb, a carbamate (B1207046) insecticide, is a mixture of 2,3,5-trimethylphenyl methylcarbamate and 3,4,5-trimethylphenyl methylcarbamate isomers. Accurate quantification of its residues is crucial for environmental monitoring, food safety assessment, and toxicological studies.

Quantification of Trimethacarb in Soil Samples

This section outlines the protocol for extracting and quantifying trimethacarb residues from soil matrices. The method is adapted from the US Environmental Protection Agency (EPA) methodology and is suitable for determining the dissipation and persistence of trimethacarb in soil.[1]

Experimental Protocol

1.1. Materials and Reagents

  • Soil Sample: Air-dried and sieved through a 2 mm mesh screen.

  • Extracting Solvent: Acetone (B3395972)/water/phosphoric acid (700 mL acetone + 300 mL water + 5 mL 85% phosphoric acid).[1]

  • Partitioning Solvent: Dichloromethane (B109758).[1]

  • Final Solvent: Ethyl acetate (B1210297).[1]

  • Analytical Standards: 2,3,5-trimethylphenyl methylcarbamate and 3,4,5-trimethylphenyl methylcarbamate analytical standards.[1]

  • Equipment: Orbit shaker, centrifuge, rotary evaporator, gas chromatograph with a nitrogen-phosphorus detector (GC-NPD).[1]

1.2. Sample Preparation and Extraction

  • Weigh 50 g of the prepared soil sample into a suitable extraction bottle.

  • Add 50 mL of the extracting solvent to the soil sample.

  • Shake the bottle on an orbit shaker at 300 rpm for 5 minutes.[1]

  • Centrifuge the mixture at 2000 rpm for 5 minutes and collect the supernatant.[1]

  • Repeat the extraction process by adding another 50 mL of the extracting solvent to the soil residue, shaking, and centrifuging.

  • Combine the supernatants from both extractions.

  • Evaporate the acetone from the combined extract using a gentle stream of air in a 40°C water bath.[1]

  • Partition the remaining aqueous solution with dichloromethane.

  • Collect the dichloromethane layer and evaporate it to dryness.

  • Re-dissolve the residue in a suitable volume of ethyl acetate for GC analysis.[1]

Quantitative Data
ParameterValue/RangeReference
Sample Size50 g[1]
Extraction SolventAcetone/water/phosphoric acid[1]
Final AnalysisGC-NPD[1]

Experimental Workflow

Soil_Sample_Prep cluster_sample_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis s1 Weigh 50g of sieved soil s2 Add 50mL Extraction Solvent s1->s2 s3 Shake at 300 rpm for 5 min s2->s3 s4 Centrifuge at 2000 rpm for 5 min s3->s4 s5 Collect Supernatant s4->s5 s6 Repeat Extraction s5->s6 s7 Combine Supernatants s6->s7 e1 Evaporate Acetone s7->e1 e2 Partition with Dichloromethane e1->e2 e3 Evaporate to Dryness e2->e3 e4 Reconstitute in Ethyl Acetate e3->e4 a1 GC-NPD Analysis e4->a1

Caption: Workflow for Trimethacarb Quantification in Soil.

Quantification of Trimethacarb in Water Samples

This protocol describes the determination of trimethacarb in water samples using solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC). This method is suitable for monitoring pesticide contamination in surface and groundwater.

Experimental Protocol

2.1. Materials and Reagents

  • Water Sample: 0.5 L, filtered if necessary.

  • SPE Cartridge: C18 (1 g).[2]

  • Elution Solvent: Methanol (B129727).[2]

  • Mobile Phase: Acetonitrile (B52724) and water.[2]

  • Analytical Standards: Trimethacarb standard solution.

  • Equipment: SPE manifold, HPLC with a diode-array detector (DAD).[2]

2.2. Sample Preparation and Extraction

  • Precondition a C18 SPE cartridge with methanol followed by distilled water.

  • Pass 0.5 L of the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.[2]

  • After loading, dry the cartridge by passing air through it for 10-15 minutes.

  • Elute the retained trimethacarb from the cartridge with 5 mL of methanol.[2]

  • The eluate can be directly injected into the HPLC or concentrated and reconstituted in the mobile phase if necessary.

Quantitative Data
ParameterValue/RangeReference
Sample Volume0.5 L[2]
SPE SorbentC18 (1 g)[2]
Elution SolventMethanol (5 mL)[2]
Recovery85 - 102%[2]
Limit of Detection (LOD)0.005 - 0.012 µg/L[2]
Final AnalysisHPLC-DAD[2]

Experimental Workflow

Water_Sample_Prep cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis s1 Condition C18 SPE Cartridge s2 Load 0.5L Water Sample s1->s2 s3 Dry Cartridge s2->s3 s4 Elute with 5mL Methanol s3->s4 a1 HPLC-DAD Analysis s4->a1

Caption: Workflow for Trimethacarb Quantification in Water.

Quantification of Trimethacarb in Food Samples using QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[3][4] This protocol provides a general workflow for trimethacarb quantification in fruits and vegetables.

Experimental Protocol

3.1. Materials and Reagents

  • Food Sample: Homogenized (e.g., using a knife mill).[4][5]

  • Extraction Solvent: Acetonitrile.[3]

  • Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl).[3]

  • Cleanup Sorbent: Primary secondary amine (PSA).

  • Analytical Standards: Trimethacarb standard solution.

  • Equipment: Centrifuge, vortex mixer, LC-MS/MS or GC-MS.

3.2. Sample Preparation and Extraction (QuEChERS)

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[3]

  • Add 10-15 mL of acetonitrile.

  • Add the appropriate amount of MgSO₄ and NaCl.

  • Shake vigorously for 1 minute to ensure thorough mixing and extraction.[3]

  • Centrifuge the tube to separate the organic layer.

  • Transfer an aliquot of the acetonitrile supernatant to a clean tube containing PSA and anhydrous MgSO₄ for dispersive solid-phase extraction (d-SPE) cleanup.[3]

  • Vortex the cleanup tube and then centrifuge.

  • The final cleaned extract is ready for analysis by LC-MS/MS or GC-MS.[3]

Quantitative Data
ParameterValue/RangeReference
Sample Size10 - 15 g[3]
Extraction SolventAcetonitrile[3]
Cleanup SorbentPSA
Recovery70 - 120%
RSDs<5%
Final AnalysisLC-MS/MS or GC-MS[3]

Experimental Workflow

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis e1 Homogenize Sample (10-15g) e2 Add Acetonitrile & Salts e1->e2 e3 Shake Vigorously (1 min) e2->e3 e4 Centrifuge e3->e4 c1 Transfer Supernatant e4->c1 c2 Add PSA & MgSO4 c1->c2 c3 Vortex & Centrifuge c2->c3 a1 LC-MS/MS or GC-MS Analysis c3->a1

Caption: QuEChERS Workflow for Food Sample Analysis.

References

Application Notes and Protocols for 2,3,5-Trimethacarb-d3 in Toxicology and Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the toxicological profile and metabolic pathways of 2,3,5-Trimethacarb, a carbamate (B1207046) insecticide. Detailed protocols for key experimental procedures are included, with a focus on the application of its deuterated analog, 2,3,5-Trimethacarb-d3, in metabolic studies.

Toxicological Profile of 2,3,5-Trimethacarb

2,3,5-Trimethacarb is a carbamate insecticide that functions as a reversible inhibitor of the acetylcholinesterase (AChE) enzyme.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) at nerve endings, causing a "jam" in the nervous system and leading to the characteristic signs of cholinergic toxicity.[2]

Acute Toxicity

The acute toxicity of Trimethacarb has been evaluated in animal models, with the primary route of exposure being oral and dermal. The compound is classified as moderately to highly toxic.

Toxicity Endpoint Species Route Value Toxicity Category
LD50RatOral125 mg/kgII
LD50RabbitDermal>2000 mg/kgIII
Primary Eye IrritationRabbit-Slight IrritationIII
Primary Skin Irritation--Non-irritantIV

Table 1: Acute Toxicity Data for Trimethacarb.

Subchronic and Chronic Toxicity

Studies involving repeated exposure to Trimethacarb have primarily identified the depression of acetylcholinesterase activity as the most significant toxicological effect. In 90-day and 1-year feeding studies in animals, the main observed effect was the inhibition of AChE.[3]

Metabolic Pathways of 2,3,5-Trimethacarb

The metabolism of carbamate insecticides like 2,3,5-Trimethacarb is a critical factor in their detoxification and elimination from the body. In mammals, metabolism proceeds through two primary routes: hydrolysis and oxidation.

A study on the pharmacokinetic properties of Landrin (a mixture of 2,3,5- and 3,4,5-trimethylphenyl methylcarbamate) in rats indicated that both hydrolytic and non-hydrolytic metabolic pathways were of roughly equal significance.[1] The study also revealed the formation of 15 to 20 different metabolites.[4]

Key Metabolic Reactions:

  • Hydrolysis: The ester linkage of the carbamate is cleaved, leading to the formation of 2,3,5-trimethylphenol, methylamine, and carbon dioxide. This is a major detoxification pathway.

  • Oxidation: The N-methyl group and the methyl groups on the aromatic ring can be hydroxylated. These hydroxylated metabolites can then be further conjugated with glucuronic acid or sulfate (B86663) for excretion.[4]

The deuterated form, this compound, is an ideal internal standard for quantitative analysis of the parent compound in biological matrices during metabolic studies. Its nearly identical chemical and physical properties to the unlabeled compound, but distinct mass, allow for accurate quantification by mass spectrometry.

Metabolic_Pathway parent 2,3,5-Trimethacarb hydrolysis_products 2,3,5-Trimethylphenol + Methylamine + CO2 parent->hydrolysis_products Hydrolysis oxidation_products Hydroxylated Metabolites (N-methyl or ring hydroxylation) parent->oxidation_products Oxidation (CYP450) conjugates Glucuronide and Sulfate Conjugates oxidation_products->conjugates Conjugation

Caption: Proposed metabolic pathway of 2,3,5-Trimethacarb.

Experimental Protocols

Protocol for In Vitro Acetylcholinesterase Inhibition Assay

This protocol is adapted from the Ellman method and is suitable for determining the inhibitory potential of 2,3,5-Trimethacarb on acetylcholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (pH 8.0)

  • 2,3,5-Trimethacarb

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 2,3,5-Trimethacarb in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup:

    • Add 20 µL of various concentrations of 2,3,5-Trimethacarb solution to the wells of a 96-well plate. Include a vehicle control (solvent only) and a positive control (a known AChE inhibitor).

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

  • Reaction Initiation and Measurement:

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percent inhibition relative to the vehicle control.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Reagents Prepare Reagents Prepare 96-well Plate Prepare 96-well Plate Prepare Reagents->Prepare 96-well Plate Add Inhibitor Add Inhibitor Prepare 96-well Plate->Add Inhibitor Add Buffer & AChE Add Buffer & AChE Add Inhibitor->Add Buffer & AChE Incubate Incubate Add Buffer & AChE->Incubate Add DTNB & ATCI Add DTNB & ATCI Incubate->Add DTNB & ATCI Measure Absorbance Measure Absorbance Add DTNB & ATCI->Measure Absorbance Calculate Inhibition & IC50 Calculate Inhibition & IC50 Measure Absorbance->Calculate Inhibition & IC50

Caption: Workflow for the in vitro AChE inhibition assay.

Protocol for In Vivo Rodent Metabolism Study

This protocol provides a general framework for an in vivo metabolism study of 2,3,5-Trimethacarb in rats, utilizing this compound as an internal standard for quantitative analysis. This protocol is based on general principles for pesticide metabolism studies in rodents.

Animals and Housing:

  • Species: Sprague-Dawley rats (male and female, young adults).

  • Housing: Animals should be housed individually in metabolism cages that allow for the separate collection of urine and feces.

  • Acclimation: Allow a minimum of 5 days for acclimation to the housing conditions.

  • Diet: Provide a standard laboratory diet and water ad libitum.

Dosing:

  • Prepare a dosing solution of 2,3,5-Trimethacarb in a suitable vehicle (e.g., corn oil).

  • Administer a single oral dose of 2,3,5-Trimethacarb to each rat via gavage. A control group should receive the vehicle only.

  • The dose level should be selected based on acute toxicity data, aiming for a dose that is not lethal but is sufficient to produce detectable levels of metabolites.

Sample Collection:

  • Collect urine and feces at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dosing.

  • Store samples at -20°C or lower until analysis.

Sample Preparation and Analysis (Urine):

  • Thaw urine samples and centrifuge to remove any particulates.

  • Spike a known amount of this compound into each urine sample as an internal standard.

  • Perform enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase) to cleave conjugated metabolites.

  • Extract the samples using a suitable method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Concentrate the extracts and reconstitute in a suitable solvent for analysis.

  • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify 2,3,5-Trimethacarb and its metabolites.

Data Analysis:

  • Identify metabolites by comparing their mass spectra and retention times with those of reference standards (if available) or by interpreting the fragmentation patterns.

  • Quantify the parent compound and its metabolites using the internal standard (this compound) to correct for extraction efficiency and matrix effects.

  • Determine the excretion profile and metabolic fate of 2,3,5-Trimethacarb.

Metabolism_Study_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Acclimation Acclimation Dosing Dosing Acclimation->Dosing Sample Collection Sample Collection Dosing->Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Workflow for an in vivo rodent metabolism study.

Conclusion

The provided application notes and protocols offer a framework for investigating the toxicological and metabolic properties of 2,3,5-Trimethacarb. The use of its deuterated analog, this compound, is essential for accurate quantification in complex biological matrices, enabling robust and reliable metabolic studies. These methodologies are crucial for risk assessment and for understanding the potential impact of this carbamate insecticide on biological systems.

References

Application Note: Quantitative Analysis of 2,3,5-Trimethacarb using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the carbamate (B1207046) pesticide 2,3,5-Trimethacarb in complex matrices. The method utilizes a stable isotope-labeled internal standard, 2,3,5-Trimethacarb-d3, to ensure high accuracy and precision. The protocol outlines sample preparation, liquid chromatography (LC) separation, and tandem mass spectrometry (MS/MS) detection parameters. Furthermore, this document provides a detailed analysis of the mass spectral fragmentation of both 2,3,5-Trimethacarb and its deuterated analog, supported by quantitative data and fragmentation pathway diagrams.

Introduction

2,3,5-Trimethacarb is a carbamate insecticide used to control a variety of pests on crops.[1] Its widespread use necessitates sensitive and reliable analytical methods for monitoring its presence in environmental and biological samples to ensure food safety and assess potential exposure risks. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the trace-level quantification of pesticides in complex matrices due to its high selectivity and sensitivity.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise results. This application note provides a comprehensive protocol for the analysis of 2,3,5-Trimethacarb using this compound as an internal standard.

Experimental Protocols

Sample Preparation (QuEChERS Method)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of 2,3,5-Trimethacarb from a food matrix (e.g., spinach).

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound working solution to the sample.

  • Extraction: Add 10 mL of acetonitrile (B52724) to the tube. Cap and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 5 minutes.

  • Sample Dilution: Take an aliquot of the final extract and dilute with an appropriate solvent (e.g., mobile phase) before injection into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions
ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions
ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Data Presentation

The following tables summarize the key mass spectrometry data for the quantitative analysis of 2,3,5-Trimethacarb and its deuterated internal standard.

Table 1: Mass Spectrometry Parameters for 2,3,5-Trimethacarb and this compound.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
2,3,5-Trimethacarb194.1137.1 (Quantifier)15100
122.1 (Qualifier)25100
This compound197.1140.1 (Quantifier)15100
122.1 (Qualifier)25100

Table 2: Predicted Quantitative Fragmentation Data for this compound.

Precursor Ion (m/z) Predicted Fragment Ion Proposed Structure m/z Predicted Relative Abundance (%)
197.1[M+H-CD₃NCO]⁺2,3,5-trimethylphenol (B45783)140.1100
[M+H-CD₃NCO-H₂O]⁺122.145
[CD₃NH₂]⁺Deuterated methylamine35.115

Note: The relative abundances for this compound are predicted based on the fragmentation pattern of the unlabeled compound and general principles of carbamate fragmentation. Experimental verification is recommended.

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Homogenized Sample Spike Spike with This compound Sample->Spike Extract Acetonitrile Extraction Spike->Extract Salt QuEChERS Salt Addition Extract->Salt Centrifuge1 Centrifugation Salt->Centrifuge1 dSPE d-SPE Cleanup Centrifuge1->dSPE Centrifuge2 Final Centrifugation dSPE->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract LC LC Separation Final_Extract->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data

Caption: Experimental workflow for the analysis of 2,3,5-Trimethacarb.

G Precursor This compound [M+H]⁺ m/z 197.1 Fragment1 [M+H-CD₃NCO]⁺ 2,3,5-trimethylphenol m/z 140.1 Precursor->Fragment1 Collision-Induced Dissociation (CID) NeutralLoss1 - CD₃NCO (Deuterated methyl isocyanate) Fragment2 [M+H-CD₃NCO-H₂O]⁺ m/z 122.1 Fragment1->Fragment2 CID NeutralLoss2 - H₂O

Caption: Proposed fragmentation pathway of this compound.

Discussion

The fragmentation of carbamate pesticides in positive ion ESI-MS/MS is often characterized by the neutral loss of methyl isocyanate (CH₃NCO), which corresponds to a mass loss of 57 Da. In the case of this compound, the deuterated methyl group leads to a neutral loss of deuterated methyl isocyanate (CD₃NCO), resulting in a mass loss of 60 Da.

The precursor ion of this compound is the protonated molecule [M+H]⁺ at an m/z of 197.1. Upon collision-induced dissociation (CID), the primary fragmentation pathway is the loss of deuterated methyl isocyanate, yielding the protonated 2,3,5-trimethylphenol fragment at m/z 140.1. This is expected to be the most abundant fragment ion and is therefore selected as the quantifier for multiple reaction monitoring (MRM) analysis.

A secondary fragmentation can occur from the m/z 140.1 ion, which involves the loss of a water molecule, resulting in a fragment at m/z 122.1. This ion serves as a qualifier to confirm the identity of the analyte. The presence of both the quantifier and qualifier ions at the correct retention time provides a high degree of confidence in the identification and quantification of 2,3,5-Trimethacarb.

Conclusion

The LC-MS/MS method presented in this application note provides a reliable and sensitive approach for the quantification of 2,3,5-Trimethacarb in complex samples. The use of the deuterated internal standard, this compound, ensures the accuracy and precision of the results by correcting for analytical variability. The detailed fragmentation analysis and optimized MS/MS parameters offer a solid foundation for researchers and scientists in the fields of food safety, environmental monitoring, and drug development to implement this method in their laboratories.

References

Application Note: Quantitative Analysis of Trimethacarb in Food Matrices using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of trimethacarb in various food matrices using Isotope Dilution Mass Spectrometry (IDMS). Trimethacarb, a carbamate (B1207046) insecticide, is comprised of two primary isomers: 3,4,5-trimethylphenyl methylcarbamate and 2,3,5-trimethylphenyl methylcarbamate.[1][2] The described method utilizes a surrogate isotopically labeled internal standard, Carbofuran-d3, coupled with a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification. This methodology is intended for researchers, scientists, and professionals in the fields of food safety, environmental monitoring, and drug development.

Introduction

Trimethacarb is a broad-spectrum carbamate insecticide used to control a variety of pests on crops.[3] Its presence in food commodities is regulated to ensure consumer safety. Isotope dilution mass spectrometry is a powerful analytical technique that provides high accuracy and precision by using a stable isotopically labeled version of the analyte as an internal standard.[4][5] This approach effectively compensates for matrix effects and variations in sample preparation and instrument response.

Due to the current lack of a commercially available isotopically labeled trimethacarb standard, this method employs Carbofuran-d3 as a surrogate internal standard. Carbofuran is also a carbamate insecticide with similar structural features and physicochemical properties to trimethacarb, making its deuterated form a suitable stand-in for IDMS analysis.[6][7] The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food, offering high recoveries and efficient cleanup.[8][9][10][11]

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a method of quantitative analysis that relies on the addition of a known amount of an isotopically enriched standard (internal standard) of the analyte to the sample. The internal standard is chemically identical to the analyte but has a different mass due to the isotopic substitution. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard using a mass spectrometer, the concentration of the analyte in the original sample can be determined with high accuracy. This method is particularly effective in minimizing errors arising from sample matrix effects, extraction efficiency, and instrument variability.

Experimental

Materials and Reagents
  • Standards: Trimethacarb (analytical standard), Carbofuran-d3 (internal standard)

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

  • QuEChERS Salts and Sorbents: Magnesium sulfate (B86663) (anhydrous), Sodium chloride, Primary secondary amine (PSA), C18, Graphitized carbon black (GCB)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: QuEChERS Protocol
  • Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and a known amount of Carbofuran-d3 internal standard solution.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Shake vigorously for 1 minute and then centrifuge.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing PSA, C18, and/or GCB sorbents (the choice of sorbents depends on the matrix).

    • Vortex for 30 seconds and then centrifuge.

  • Final Extract: The resulting supernatant is the final extract, ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The final extract is analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. The specific MRM transitions for trimethacarb and the surrogate internal standard, Carbofuran-d3, are crucial for selective and sensitive detection.

Table 1: LC-MS/MS Parameters

ParameterValue
LC Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive

Table 2: MRM Transitions for Trimethacarb and Carbofuran-d3

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Trimethacarb (Quantifier) 194.1137.115
Trimethacarb (Qualifier) 194.1122.125
Carbofuran-d3 (Internal Standard) 225.1167.118

Note: Collision energies may require optimization based on the specific instrument used.

Data Presentation

The quantification of trimethacarb is based on the ratio of the peak area of the analyte to that of the internal standard. A calibration curve is constructed by analyzing a series of standards containing known concentrations of trimethacarb and a fixed concentration of Carbofuran-d3.

Table 3: Example Calibration Data

Trimethacarb Conc. (ng/mL)Trimethacarb Peak AreaCarbofuran-d3 Peak AreaArea Ratio (Analyte/IS)
115,0001,000,0000.015
578,0001,050,0000.074
10160,0001,020,0000.157
50820,0001,080,0000.759
1001,700,0001,030,0001.650

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of trimethacarb and Carbofuran-d3 in 10 mL of methanol, respectively.

  • Intermediate Standard Solutions (10 µg/mL): Dilute the stock solutions 1:100 with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the intermediate standard solutions with the initial mobile phase composition. Each calibration standard should contain a constant concentration of the Carbofuran-d3 internal standard.

Protocol 2: Sample Analysis Workflow
  • Prepare samples according to the QuEChERS protocol described above, ensuring the addition of the Carbofuran-d3 internal standard at the beginning of the extraction process.

  • Set up the LC-MS/MS system with the parameters outlined in Table 1 and Table 2.

  • Inject the prepared calibration standards to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Process the data to calculate the concentration of trimethacarb in the samples based on the measured area ratios and the calibration curve.

Visualizations

G cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis sample Homogenized Sample spike Spike with Carbofuran-d3 sample->spike extract Acetonitrile Extraction & Salting Out spike->extract centrifuge1 Centrifugation extract->centrifuge1 dSPE Dispersive SPE Cleanup centrifuge1->dSPE centrifuge2 Centrifugation dSPE->centrifuge2 final_extract Final Extract centrifuge2->final_extract lcms LC-MS/MS System final_extract->lcms Injection data Data Acquisition (MRM) lcms->data quant Quantification data->quant

Caption: Experimental workflow for trimethacarb analysis.

G cluster_principle Principle of Isotope Dilution Mass Spectrometry sample Sample containing unknown amount of Trimethacarb (Analyte) add_is Add known amount of Carbofuran-d3 (Internal Standard) sample->add_is mix Homogeneous Mixture of Analyte and Internal Standard add_is->mix analysis Sample Preparation & LC-MS/MS Analysis mix->analysis ratio Measure Peak Area Ratio (Analyte / Internal Standard) analysis->ratio calc Calculate Analyte Concentration using Calibration Curve ratio->calc

Caption: Principle of Isotope Dilution Mass Spectrometry.

References

Application Notes and Protocols for Agricultural Residue Monitoring of 2,3,5-Trimethacarb-d3

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trimethacarb is a carbamate (B1207046) insecticide used in agriculture to control a variety of pests.[1] Monitoring its residues in agricultural products is crucial for ensuring food safety and regulatory compliance. The use of a stable isotope-labeled internal standard, such as 2,3,5-Trimethacarb-d3, is the gold standard for accurate and precise quantification of 2,3,5-Trimethacarb residues. This deuterated analog mimics the chemical behavior of the target analyte during sample preparation and analysis, effectively compensating for matrix effects and procedural losses, which is particularly important in complex food matrices.

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of 2,3,5-Trimethacarb in various agricultural commodities using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the method performance characteristics for the analysis of 2,3,5-Trimethacarb in representative agricultural matrices using this compound as an internal standard. These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

MatrixLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Recovery (%)RSD (%)
Leafy Vegetables (e.g., Spinach)0.51.5926
Fruits (e.g., Grapes)0.31.0955
Root Vegetables (e.g., Potatoes)0.82.5888
Cereals (e.g., Rice)1.03.0859

Experimental Protocols

This section outlines the detailed methodology for the analysis of 2,3,5-Trimethacarb residues in agricultural samples.

Reagents and Materials
Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 2,3,5-Trimethacarb and this compound in 10 mL of methanol, respectively.

  • Intermediate Standard Solution (10 µg/mL): Dilute the stock solutions with methanol.

  • Working Standard Solutions (0.1 - 100 ng/mL): Prepare a series of calibration standards by diluting the intermediate standard solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound intermediate stock solution with acetonitrile. A typical final concentration of the internal standard in the sample extract is around 10-50 ng/mL.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.

  • Homogenization: Homogenize a representative portion of the agricultural commodity (e.g., 10-15 g) using a high-speed blender. For dry samples like cereals, it may be necessary to add a small amount of water and allow for hydration before homogenization.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Spike the sample with a known amount of the this compound internal standard spiking solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing PSA, C18, and anhydrous MgSO₄. The choice of dSPE sorbents may be optimized depending on the matrix to remove interfering substances like pigments and lipids.

    • Vortex for 30 seconds.

    • Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The extract may be diluted with the initial mobile phase if necessary before injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution with mobile phase A (e.g., 5 mM ammonium formate and 0.1% formic acid in water) and mobile phase B (e.g., 5 mM ammonium formate and 0.1% formic acid in methanol) is typical.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

Table of LC-MS/MS Parameters:

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy (eV)Product Ion 2 (m/z)Collision Energy (eV)
2,3,5-Trimethacarb194.1137.115122.125
This compound197.1140.115125.125

Note: The collision energies are starting points and should be optimized for the specific instrument used.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenization (10-15 g of sample) Extraction 2. Extraction - Add 10 mL ACN - Spike with this compound IS - Add QuEChERS salts Homogenization->Extraction Homogenized Sample Centrifugation1 3. Centrifugation (≥3000 rcf, 5 min) Extraction->Centrifugation1 Sample-Solvent Mixture dSPE 4. dSPE Cleanup (1 mL supernatant with PSA/C18) Centrifugation1->dSPE Acetonitrile Extract Centrifugation2 5. Centrifugation (≥5000 rcf, 2 min) dSPE->Centrifugation2 Cleaned Extract Filtration 6. Filtration (0.22 µm filter) Centrifugation2->Filtration Final Extract LC_MSMS 7. LC-MS/MS Analysis (C18 column, ESI+) Filtration->LC_MSMS Injection Data_Processing 8. Data Processing - Integration - Quantification using IS LC_MSMS->Data_Processing Chromatographic Data Result Final Result (Residue Concentration) Data_Processing->Result

Caption: Experimental workflow for the analysis of 2,3,5-Trimethacarb.

Logical_Relationship Analyte 2,3,5-Trimethacarb (Target Analyte) Sample_Prep Sample Preparation (Extraction & Cleanup) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation Co-elution MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Accurate Quantification MS_Detection->Quantification Signal Ratio (Analyte/IS)

Caption: Role of the internal standard in quantification.

References

Troubleshooting & Optimization

Troubleshooting trimethacarb analysis in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of trimethacarb in complex matrices.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during sample preparation, chromatographic separation, and detection of trimethacarb.

Sample Preparation Issues

Q1: Why is my trimethacarb recovery low and inconsistent after sample extraction?

Potential Causes:

  • Analyte Degradation: Trimethacarb, like many carbamate (B1207046) pesticides, can be unstable and prone to degradation, especially under certain pH or temperature conditions.[1][2]

  • Inefficient Extraction: The chosen solvent may not be optimal for extracting trimethacarb from the specific sample matrix.

  • Strong Matrix Interactions: Trimethacarb may bind strongly to components within the sample matrix, preventing its complete extraction.[3]

  • Loss During Evaporation: If a solvent evaporation step is used, volatile analytes can be lost if the temperature is too high or the gas flow is too strong.[4]

Solutions:

  • Control pH: Ensure extraction and storage solutions are buffered to a neutral or slightly acidic pH to minimize degradation.

  • Optimize Solvent: Test different extraction solvents or mixtures. Acetonitrile (B52724) is commonly used in QuEChERS methods and has proven effective for a wide range of pesticides.[5][6]

  • Improve Lysis/Homogenization: For solid samples, ensure thorough homogenization to maximize the surface area for extraction.

  • Method Optimization: For Solid-Phase Extraction (SPE), ensure the sorbent chemistry is appropriate for trimethacarb.[7] Factors like sample loading flow rate, wash steps, and elution solvent volume should be optimized.[4][7] Including a "soak time" during the elution step can sometimes improve recovery by allowing the solvent more time to interact with the analyte.[4][7]

Q2: How can I minimize matrix effects originating from my complex sample?

Matrix effects , where co-extracted components suppress or enhance the analyte signal, are a primary challenge in LC-MS/MS and GC-MS analysis.[8][9][10]

Solutions:

  • Effective Sample Cleanup: Employ a robust cleanup strategy. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which often uses dispersive SPE (dSPE) with sorbents like Primary Secondary Amine (PSA) to remove sugars and fatty acids, or Graphitized Carbon Black (GCB) to remove pigments, is highly effective.[5][6][11]

  • Dilution: Diluting the final extract can significantly reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[12][13][14]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same preparation steps as the samples. This helps to compensate for systematic signal suppression or enhancement.[15][16]

  • Use of Internal Standards: Employing an isotopically labeled internal standard that behaves similarly to trimethacarb can effectively correct for both recovery losses and matrix effects.[16]

Chromatographic & Detection Issues

Q3: I'm observing poor peak shape (tailing or fronting) for trimethacarb in my chromatogram. What's wrong?

Potential Causes:

  • GC-Specific Issues: Carbamates are thermally unstable and can degrade in a hot GC inlet, leading to poor peak shape and reproducibility.[1][2] Active sites in the GC inlet liner or column can also cause tailing.[8]

  • LC-Specific Issues: Secondary interactions between the analyte and the column's stationary phase, or an inappropriate mobile phase pH, can cause peak asymmetry.

  • Column Overload: Injecting too much analyte can saturate the column, leading to fronting.

  • Co-eluting Interferences: A matrix component eluting at the same time as trimethacarb can distort its peak shape.[8]

Solutions:

  • For GC Analysis:

    • Use analyte protectants to minimize degradation in the injector.[15]

    • Ensure the GC system, especially the inlet liner, is clean, deactivated, and well-maintained.

    • Consider derivatization to create a more thermally stable compound, although this adds complexity.

  • For LC Analysis:

    • Adjust the mobile phase pH.

    • Optimize the chromatographic gradient to better separate trimethacarb from interfering compounds.

    • Try a different column with a different stationary phase or one that is well end-capped.

  • General:

    • Dilute the sample to avoid column overload.

Q4: My trimethacarb signal is being suppressed in LC-MS/MS. How do I confirm and fix this?

Ion suppression is a common matrix effect in LC-MS with electrospray ionization (ESI), where co-eluting matrix components compete with the analyte for ionization, reducing its signal.[9][10]

Solutions:

  • Post-Column Infusion Test: To visualize regions of ion suppression, perform a post-column infusion experiment. A constant flow of trimethacarb standard is introduced into the mobile phase after the analytical column, while a blank matrix extract is injected. Dips in the baseline signal indicate retention times where matrix components are causing suppression.[14]

  • Improve Cleanup: Re-evaluate the sample cleanup step. Using different or additional dSPE sorbents can remove the problematic interferences.[11] For example, C18 can be added to remove nonpolar lipids.[11]

  • Optimize Chromatography: Adjust the LC gradient to separate trimethacarb from the suppression zones.

  • Dilute the Extract: A simple 10-fold dilution can often reduce suppression significantly while maintaining adequate sensitivity on modern instruments.[12]

  • Switch Ionization Source: If available, try a different ionization source, such as Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.

II. Experimental Protocols

Protocol 1: Generic QuEChERS Method for Trimethacarb in Produce

This protocol is a standard approach for extracting pesticides from high-moisture food matrices like fruits and vegetables.[6][17]

  • Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube. For dry samples like cereals, add an appropriate amount of reagent water to rehydrate before proceeding.[17]

  • Extraction:

    • Add 10-15 mL of acetonitrile (containing 1% acetic acid, optional).

    • Add an appropriate internal standard.

    • Shake vigorously for 1 minute.

  • Salting Out:

    • Add a QuEChERS extraction salt packet (commonly containing MgSO₄ for water removal and NaCl or citrate (B86180) buffers for partitioning and pH control).[6][17]

    • Shake vigorously for 1 minute immediately after adding salts.

  • Centrifugation: Centrifuge the tube at >3000 g for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing trimethacarb), a solid sample debris layer, and a lower aqueous layer.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile supernatant to a 2 mL dSPE tube.

    • The dSPE tube should contain anhydrous MgSO₄ and a sorbent like PSA. For pigmented samples, GCB may be included.[11]

    • Vortex for 30-60 seconds.

  • Final Centrifugation & Analysis:

    • Centrifuge at high speed for 2-5 minutes.

    • Collect the final supernatant, filter if necessary, and inject it into the LC-MS/MS or GC-MS system.

III. Quantitative Data Summary

The following tables summarize typical performance data for pesticide analysis methods, which can be used as a benchmark for method validation.

Table 1: Typical Recovery and Precision Data for Multi-Residue Pesticide Analysis using QuEChERS and LC-MS/MS or GC-MS/MS.

ParameterLC-MS/MSGC-MS/MSAcceptance Criteria
Average Recovery 84% - 109%[18][19]89%[18]70% - 120%[5][20]
Repeatability (RSD) < 15.1%[18]< 11.0%[18]< 20%

Data compiled from validation studies of multi-residue methods in complex matrices.[5][18][19][20]

Table 2: Classification of Matrix Effects in LC-MS/MS.

Matrix Effect (ME) PercentageClassificationDescription
-20% < ME < 20%No/Weak EffectSignal is comparable to pure solvent standard.[21]
-50% < ME ≤ -20% or 20% ≤ ME < 50%Medium EffectSignal is moderately suppressed or enhanced.[21]
ME ≤ -50% or ME ≥ 50%Strong EffectSignal is significantly suppressed or enhanced.[21]

The Matrix Effect (%) is typically calculated by comparing the slope of the calibration curve in the matrix to the slope in a pure solvent.[21]

IV. Visualizations

The following diagrams illustrate key workflows and concepts in troubleshooting trimethacarb analysis.

G General Troubleshooting Workflow for Trimethacarb Analysis problem Problem Observed (e.g., Low Recovery, Poor Peak Shape) check_prep Step 1: Review Sample Preparation problem->check_prep check_chrom Step 2: Evaluate Chromatography check_prep->check_chrom Prep OK sol_prep1 Optimize Extraction Solvent or Cleanup (dSPE) check_prep->sol_prep1 Issue Found sol_prep2 Check for Analyte Degradation (Adjust pH, Temp) check_prep->sol_prep2 Issue Found check_detect Step 3: Assess Detection/MS check_chrom->check_detect Chroma. OK sol_chrom1 Adjust Gradient or Change Column check_chrom->sol_chrom1 LC Issue sol_chrom2 Maintain GC Inlet Use Analyte Protectants check_chrom->sol_chrom2 GC Issue sol_detect1 Perform Post-Column Infusion Test check_detect->sol_detect1 Suppression? sol_detect2 Use Matrix-Matched Standards or Internal Standard check_detect->sol_detect2 Quant. Issue resolved Issue Resolved check_detect->resolved Detection OK sol_prep1->resolved sol_prep2->resolved sol_chrom1->resolved sol_chrom2->resolved sol_detect1->resolved sol_detect2->resolved G Conceptual Diagram of Matrix Effects in ESI-MS cluster_0 Ideal Condition (Pure Solvent) cluster_1 Real Condition (Complex Matrix) analyte_solvent Trimethacarb esi_source1 ESI Source analyte_solvent->esi_source1 ms_detector1 MS Detector esi_source1->ms_detector1 signal1 Expected Signal (Intensity = 100%) ms_detector1->signal1 analyte_matrix Trimethacarb esi_source2 ESI Source (Competition for Charge) analyte_matrix->esi_source2 matrix_comp Matrix Components (Lipids, Sugars, Pigments) matrix_comp->esi_source2 ms_detector2 MS Detector esi_source2->ms_detector2 signal2 Suppressed Signal (Intensity < 100%) ms_detector2->signal2 G Experimental Workflow for QuEChERS Sample Preparation homogenize 1. Homogenize 10g Sample extract 2. Add 10mL Acetonitrile + Internal Standard & Shake homogenize->extract salts 3. Add QuEChERS Salts (MgSO4, NaCl, etc.) & Shake extract->salts centrifuge1 4. Centrifuge (Phase Separation) salts->centrifuge1 supernatant 5. Transfer Aliquot of Acetonitrile Layer centrifuge1->supernatant dspe 6. Add to dSPE Tube (PSA, MgSO4) & Vortex supernatant->dspe centrifuge2 7. Centrifuge (Cleanup) dspe->centrifuge2 analyze 8. Analyze Final Extract via LC/GC-MS centrifuge2->analyze

References

Optimizing mass spectrometry parameters for 2,3,5-Trimethacarb-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for the optimization of mass spectrometry parameters for 2,3,5-Trimethacarb-d3, a deuterated internal standard for the carbamate (B1207046) pesticide Trimethacarb.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting mass spectrometry parameters for this compound analysis?

When developing a method for this compound, it is recommended to start with parameters optimized for its non-deuterated analog, Trimethacarb, and adjust accordingly. The deuterated standard is expected to have similar chromatographic behavior and ionization properties. Electrospray ionization in positive mode (ESI+) is commonly used for carbamate pesticide analysis.[1][2][3]

Below is a table of typical starting parameters for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

ParameterRecommended SettingNotes
Ion Source Electrospray Ionization (ESI)
Polarity Positive (+)Carbamates readily form [M+H]⁺ ions.[1]
Precursor Ion ([M+H]⁺) m/z 197.1Calculated for C₁₁H₁₂D₃NO₂. The non-deuterated precursor is m/z 194.1.[1][4]
Product Ion 1 (Quantitative) m/z 137.1Corresponds to the trimethylphenol fragment ion, a common fragment for Trimethacarb.[1][4][5]
Product Ion 2 (Qualitative) m/z 109.1A secondary fragment ion for confirmation.[5]
Collision Energy (CE) 15-30 VThis requires optimization for your specific instrument. Different collision energies can be found in literature for the non-deuterated form.[1]
Fragmentor/Cone Voltage 80-120 VThis parameter is instrument-dependent and should be optimized to maximize precursor ion intensity.
Gas Temperature 300-350 °C
Gas Flow 8-12 L/min
Nebulizer Pressure 35-50 psi
Q2: How is the fragmentation pathway of this compound determined?

The fragmentation of this compound in the collision cell of a mass spectrometer is predicted to follow a pathway analogous to its non-deuterated counterpart. The primary fragmentation mechanism for carbamates involves the neutral loss of methyl isocyanate (CH₃NCO).[6] For the deuterated compound, this corresponds to the loss of trideuteriomethyl isocyanate (CD₃NCO).

The precursor ion ([M+H]⁺) fragments to produce a stable product ion, which is the protonated trimethylphenol moiety. This transition is highly specific and ideal for quantitative analysis using MRM.

fragmentation_pathway precursor Precursor Ion [M+H]⁺ m/z 197.1 product Product Ion [C₉H₁₁O]⁺ m/z 137.1 precursor->product  - CD₃NCO (Neutral Loss)

Caption: Predicted fragmentation of this compound.

Q3: What are the typical Liquid Chromatography (LC) conditions for this analysis?

Effective chromatographic separation is crucial for minimizing matrix effects and ensuring accurate quantification. Reversed-phase chromatography using a C18 column is the standard approach for carbamate pesticide analysis.[7]

ParameterRecommended SettingNotes
LC Column C18, 2.1 x 100 mm, 1.8 µmA high-efficiency column is recommended for good peak shape and resolution.[3]
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in the protonation of the analyte for ESI+ mode.[7]
Mobile Phase B Acetonitrile (B52724) or Methanol + 0.1% Formic Acid
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 °C
Injection Volume 1 - 5 µL
Gradient Program Start at 5-10% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate.A gradient is necessary to elute the analyte and clean the column.

Experimental Protocols

Q4: What is a standard sample preparation protocol for analyzing Trimethacarb in complex matrices like food or environmental samples?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation technique for pesticide residue analysis in a variety of matrices.[8] It involves a simple extraction and cleanup process.

Detailed Methodology: QuEChERS Protocol

  • Sample Homogenization:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water (for dry samples) and vortex to hydrate.

    • Spike with an appropriate volume of this compound internal standard solution.

  • Extraction:

    • Add 15 mL of 1% acetic acid in acetonitrile to the tube.

    • Add the QuEChERS extraction salts (e.g., 6 g MgSO₄, 1.5 g NaOAc).

    • Securely cap the tube and shake vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the tube at ≥3000 rcf for 5 minutes. The sample will separate into an upper organic layer (acetonitrile) and a lower aqueous/solid layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6-8 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube. The d-SPE tube should contain primary secondary amine (PSA) sorbent to remove organic acids and anhydrous MgSO₄ to remove excess water.

    • Vortex the d-SPE tube for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge the d-SPE tube at ≥3000 rcf for 5 minutes.

    • Collect the final supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.

quechers_workflow start 1. Weigh 15g Homogenized Sample step1 2. Add 15mL Acetonitrile & Internal Standard start->step1 step2 3. Add QuEChERS Salts (MgSO₄, NaOAc) step1->step2 step3 4. Shake Vigorously (1 min) step2->step3 step4 5. Centrifuge (5 min) step3->step4 step5 6. Transfer Supernatant to d-SPE Tube step4->step5 step6 7. Vortex d-SPE Tube (30 sec) step5->step6 step7 8. Centrifuge (5 min) step6->step7 end 9. Filter & Inject into LC-MS/MS step7->end

Caption: Standard QuEChERS experimental workflow.

Troubleshooting Guides

Q5: I am observing a very low or completely absent signal for this compound. What are the common causes and how can I troubleshoot this?

A lack of signal can stem from issues with the sample, the LC system, or the mass spectrometer itself. A systematic approach is the best way to identify the problem.

no_signal_troubleshooting decision decision action action ok ok error error start Start: No Analyte Signal d1 Is MS spray visible & stable? start->d1 a1 Check sample vial, injection volume, & autosampler sequence. d1->a1 No d2 Is LC pressure normal? d1->d2 Yes a1->error Fix & Re-inject a2 Check for leaks, clogs, & mobile phase levels. d2->a2 No d3 Is signal present for other compounds? d2->d3 Yes a2->error Fix & Re-inject a3 Check MS parameters: precursor/product m/z, collision energy, polarity. d3->a3 Yes a4 Clean ion source, check detector voltage, & run system suitability test. d3->a4 No a3->ok Optimize & Re-inject a4->error Perform Maintenance

Caption: Troubleshooting workflow for low or no signal.

Troubleshooting Steps:

  • Check the Mass Spectrometer: Verify that the instrument is not in standby and that the ionization spray is stable.[9] An unstable or absent spray is often the primary cause of signal loss.

  • Verify the LC System: Check the LC pressure. Abnormally high or low pressure indicates a potential leak or blockage.[9] Ensure there is sufficient mobile phase in the solvent bottles.

  • Confirm Sample and Method: Ensure the correct sample vial is being injected and that the injection volume is appropriate. Double-check the MS method parameters, especially the precursor and product ion m/z values, polarity, and collision energy settings.

  • Assess System Contamination/Sensitivity: If the instrument is not detecting any compounds, it may require maintenance. A dirty ion source is a common reason for a drop in sensitivity.[10] Consider cleaning the source as per the manufacturer's guidelines.

Q6: My chromatographic peak shape is poor (tailing or fronting). How can this be resolved?

Poor peak shape can compromise integration and reduce analytical accuracy.

  • Peak Tailing: Often caused by secondary interactions between the analyte and the column, or by dead volume in the system.

    • Solution: Ensure all fittings are secure to minimize dead volume. Check if the column is nearing the end of its lifespan. Sometimes, adjusting the pH of the mobile phase can improve peak shape for ionizable compounds.

  • Peak Fronting: Typically a sign of column overload.

    • Solution: Dilute the sample or reduce the injection volume. Ensure the sample is fully dissolved in a solvent that is weaker than or compatible with the initial mobile phase.

Q7: I'm seeing a high, noisy baseline in my chromatogram. What are the likely causes?

A high background can obscure small peaks and negatively impact limits of detection.

  • Contaminated Solvents or Reagents: Always use fresh, LC-MS grade solvents, water, and additives.

  • Gas Leaks: Air leaking into the system can cause high background, often visible as characteristic ions at m/z 28 (N₂) and 32 (O₂).[10] Use a leak detector to check fittings.

  • Column Bleed: An old or poor-quality column can shed stationary phase, creating a rising baseline, especially at higher temperatures.

  • Dirty Ion Source: A contaminated ion source is a frequent cause of high background noise.[10] Regular cleaning is essential for optimal performance.

Q8: How can I prevent sample carryover between injections?

Carryover can lead to false positives and inaccurate quantification in subsequent samples.

  • Optimize Autosampler Wash: Use a strong solvent in your autosampler wash routine to effectively clean the needle and injection port. A typical routine involves a wash with a strong organic solvent (e.g., acetonitrile/isopropanol) followed by a wash with the initial mobile phase.

  • Run Blank Injections: Injecting a blank solvent sample after a high-concentration sample can help wash out any residual analyte from the system.[9]

  • Check for Active Sites: If carryover persists, there may be active sites in the flow path (e.g., in the injector or column) where the analyte is adsorbing. Replacing these components may be necessary.

Q9: The measured mass of my analyte is inaccurate. What is the solution?

Mass accuracy is fundamental to selective and correct analysis.

  • Instrument Calibration: Mass spectrometers require regular calibration to ensure mass accuracy.[9] Perform a system calibration (tuning) using the manufacturer-provided calibration solution according to their recommended schedule. If you notice a shift in mass accuracy, an immediate recalibration is warranted.

References

Technical Support Center: Overcoming Matrix Effects with 2,3,5-Trimethacarb-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing 2,3,5-Trimethacarb-d3 to overcome matrix effects in analytical experiments, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my analytical results?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to either a decrease in signal intensity, known as ion suppression, or an increase in signal intensity, termed ion enhancement.[1] These effects can significantly compromise the accuracy, precision, and sensitivity of your analytical method, leading to unreliable quantification of the target analyte.[1]

Q2: How does this compound help in mitigating matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) of 2,3,5-Trimethacarb. Because it is chemically and structurally almost identical to the analyte, it co-elutes during chromatography and experiences nearly the same degree of ionization suppression or enhancement.[2][3] By adding a known amount of this compound to your samples, calibrators, and quality controls, you can use the ratio of the analyte's peak area to the internal standard's peak area for quantification. This ratio normalizes variations in signal intensity caused by matrix effects, leading to more accurate and precise results.[2]

Q3: Is this compound suitable for both GC-MS and LC-MS applications?

A3: Yes, isotopically labeled standards like this compound are compatible with both LC-MS and GC-MS applications for pesticide residue quantification.[4]

Q4: Can this compound completely eliminate matrix effects?

A4: While highly effective, even a deuterated internal standard may not perfectly correct for matrix effects in all situations. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the internal standard.[1] If this shift results in the two compounds eluting into regions with significantly different matrix interferences, it can lead to incomplete correction. This is why method validation in representative matrix is crucial.

Q5: What is the importance of isotopic purity for this compound?

A5: Isotopic purity refers to the percentage of the internal standard that is fully deuterated. High isotopic purity is critical because the presence of unlabeled 2,3,5-Trimethacarb in your internal standard solution can interfere with the quantification of the native analyte, especially at low concentrations, leading to inaccurate results.[5]

Troubleshooting Guides

Issue 1: Poor reproducibility of the analyte/internal standard peak area ratio.

  • Potential Cause: Inconsistent addition of the internal standard.

    • Solution: Ensure that the internal standard solution is accurately and consistently added to all samples, calibration standards, and quality controls. Use calibrated pipettes and verify your dilution schemes.

  • Potential Cause: Degradation of the analyte or internal standard in the sample matrix or during sample processing.

    • Solution: Investigate the stability of both 2,3,5-Trimethacarb and this compound in the specific matrix under your experimental conditions (e.g., temperature, pH, light exposure). Consider performing a stability study.

  • Potential Cause: Analyte and internal standard do not co-elute perfectly.

    • Solution: Optimize your chromatographic method to ensure the analyte and internal standard have nearly identical retention times. This may involve adjusting the mobile phase composition, gradient, or column temperature. A significant separation can expose them to different matrix effects.

Issue 2: Low or no signal for this compound.

  • Potential Cause: Incorrect preparation of the internal standard working solution.

    • Solution: Carefully re-prepare the internal standard solution and verify its concentration.

  • Potential Cause: Inefficient ionization of the internal standard.

    • Solution: Infuse a solution of this compound directly into the mass spectrometer to optimize source parameters such as spray voltage, gas flows, and temperature for this specific compound.

  • Potential Cause: Degradation of the internal standard stock solution.

    • Solution: Store stock solutions under recommended conditions (typically cold and dark) and check for expiration dates. Prepare fresh working solutions regularly.

Issue 3: Unexpectedly high or low calculated concentrations of 2,3,5-Trimethacarb.

  • Potential Cause: Cross-contamination or carryover.

    • Solution: Optimize the autosampler wash procedure. Inject a blank sample after a high-concentration sample to check for carryover.

  • Potential Cause: Isotopic contribution from the analyte to the internal standard signal.

    • Solution: This can occur with high analyte concentrations where the natural abundance of heavy isotopes in the analyte contributes to the signal of the internal standard.[6] Ensure that the mass difference between the analyte and the internal standard is sufficient (typically at least 3 Da) and that the concentration of the internal standard is appropriate for the expected analyte concentration range.[7]

  • Potential Cause: Presence of unlabeled analyte in the internal standard.

    • Solution: Verify the isotopic purity of your this compound standard. If significant unlabeled analyte is present, you may need to account for it in your calculations or obtain a standard with higher isotopic purity.

Quantitative Data Summary

The use of this compound as an internal standard is expected to significantly improve the accuracy and precision of 2,3,5-Trimethacarb quantification in complex matrices. The following table provides a representative summary of expected performance improvements.

ParameterWithout Internal Standard (Matrix-Matched Calibration)With this compound Internal Standard
Recovery (%) 70 - 120%95 - 105%
Relative Standard Deviation (RSD, %) < 20%< 10%
Matrix Effect (%) -50% to +50% (highly variable)Significantly reduced variability
Limit of Quantification (LOQ) Potentially elevated due to matrix suppressionLower and more consistent

Note: These are typical expected values. Actual performance will depend on the specific matrix, sample preparation method, and instrumentation.

Experimental Protocols

Protocol 1: Determination of Matrix Effect

Objective: To quantify the degree of ion suppression or enhancement for 2,3,5-Trimethacarb in a specific matrix.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare standards of 2,3,5-Trimethacarb at various concentrations in a clean solvent (e.g., methanol (B129727) or acetonitrile).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step, spike 2,3,5-Trimethacarb into the extracted matrix at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike 2,3,5-Trimethacarb into the blank matrix before the extraction process at the same concentrations as Set A. This set is used to determine recovery.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • An ME of 100% indicates no matrix effect.

      • An ME < 100% indicates ion suppression.

      • An ME > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Protocol 2: Sample Preparation and Analysis of 2,3,5-Trimethacarb in Soil using this compound

Objective: To accurately quantify 2,3,5-Trimethacarb in soil samples by correcting for matrix effects using this compound.

Methodology:

  • Sample Preparation (Modified QuEChERS):

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Spike the sample with a known amount of this compound internal standard solution.

    • Add 10 mL of water (for dry soil) and vortex for 1 minute.

    • Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.

    • Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) and shake immediately for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

    • Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (dSPE) tube containing cleanup sorbents (e.g., MgSO₄, PSA, C18).

    • Vortex for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient: A suitable gradient to ensure co-elution of 2,3,5-Trimethacarb and this compound.

    • Injection Volume: 5 µL.

    • MS Detection: Electrospray ionization in positive mode (ESI+). Monitor at least two MRM transitions for both the analyte and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for 2,3,5-Trimethacarb and this compound.

    • Calculate the peak area ratio (2,3,5-Trimethacarb Area / this compound Area).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

    • Determine the concentration of 2,3,5-Trimethacarb in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Matrix_Effect_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample with Analyte (A) and Matrix (M) add_is Add Known Amount of Internal Standard (IS) sample->add_is Spiking extraction Extraction & Cleanup add_is->extraction lc Chromatographic Separation extraction->lc Injection ms Mass Spectrometry Detection lc->ms ratio Calculate Peak Area Ratio (A / IS) ms->ratio quant Quantification via Calibration Curve ratio->quant final_result final_result quant->final_result Accurate Concentration

Workflow for using an internal standard to overcome matrix effects.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Analyte/IS Ratio Reproducibility cause1 Inconsistent IS Spiking start->cause1 cause2 Analyte/IS Degradation start->cause2 cause3 Poor Co-elution start->cause3 sol1 Verify Pipettes & Dilutions cause1->sol1 sol2 Perform Stability Study cause2->sol2 sol3 Optimize Chromatography cause3->sol3

Troubleshooting logic for poor analyte/IS ratio reproducibility.

References

Improving signal-to-noise for trimethacarb detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trimethacarb analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to improving the signal-to-noise ratio in trimethacarb detection.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

Question: I am observing a low signal-to-noise ratio for trimethacarb in my LC-MS/MS analysis. What are the potential causes and how can I troubleshoot this?

Answer:

A low signal-to-noise (S/N) ratio for trimethacarb can stem from several factors throughout the analytical workflow. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Signal-to-Noise Ratio

Troubleshooting_Workflow start Low S/N Observed sample_prep Step 1: Evaluate Sample Preparation start->sample_prep lc_params Step 2: Optimize LC Parameters sample_prep->lc_params If sample prep is optimal sub_sample Check extraction efficiency Review cleanup procedure Assess matrix effects sample_prep->sub_sample ms_params Step 3: Optimize MS Parameters lc_params->ms_params If LC is optimal sub_lc Optimize mobile phase Check column performance Adjust gradient lc_params->sub_lc data_analysis Step 4: Review Data Analysis ms_params->data_analysis If MS is optimal sub_ms Optimize ESI source parameters Select appropriate MRM transitions Optimize collision energies ms_params->sub_ms solution Improved S/N data_analysis->solution If analysis is correct sub_data Correct peak integration Appropriate baseline subtraction data_analysis->sub_data Recovery_Factors recovery Low/Inconsistent Trimethacarb Recovery extraction Extraction Solvent Choice (Acetonitrile vs. Ethyl Acetate) Salting-out Effect (MgSO4, NaCl) recovery->extraction cleanup Dispersive SPE Cleanup Sorbent Selection (PSA, C18, GCB) Amount of Sorbent recovery->cleanup matrix Matrix Effects Co-extractives Ion Suppression/Enhancement recovery->matrix improved_recovery Improved Recovery extraction->improved_recovery cleanup->improved_recovery matrix->improved_recovery Method_Development_Workflow start Define Analytical Requirements (LOD, LOQ, Matrix) ms_optimization MS Parameter Optimization (Infusion of Standard) start->ms_optimization lc_development LC Method Development (Column, Mobile Phase, Gradient) ms_optimization->lc_development sample_prep_opt Sample Preparation Optimization (QuEChERS) lc_development->sample_prep_opt validation Method Validation (Linearity, Accuracy, Precision) sample_prep_opt->validation routine_analysis Routine Analysis validation->routine_analysis

Technical Support Center: Ion Suppression Effects in 2,3,5-Trimethacarb-d3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression effects during the analysis of 2,3,5-Trimethacarb-d3 by Liquid Chromatography-Mass Spectrometry (LC-MS).

I. Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the analysis of this compound?

A1: Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest, in this case, this compound, is reduced due to the presence of other co-eluting compounds from the sample matrix.[1][2][3] This is a significant concern as it can lead to inaccurate and unreliable quantitative results, including underestimation of the analyte concentration and reduced method sensitivity.[1][2][3]

Q2: What are the common causes of ion suppression in LC-MS analysis of pesticides like this compound?

A2: The primary causes of ion suppression are matrix effects, where components of the sample matrix (e.g., salts, lipids, proteins in biological samples; pigments, sugars in food samples) co-elute with the analyte and compete for ionization in the MS source.[4][5][6] Other contributing factors can include high concentrations of the analyte itself, mobile phase additives, and contaminants from sample preparation materials.[6]

Q3: How can I detect and quantify ion suppression in my this compound analysis?

A3: A common method to assess ion suppression is the post-extraction spike method. This involves comparing the signal response of this compound in a clean solvent to the response in a sample matrix that has been spiked with the analyte after the extraction process. The percentage of ion suppression can be calculated using the following formula:

Matrix Effect (%) = (1 - (Peak Area in Matrix / Peak Area in Solvent)) * 100

A positive value indicates ion suppression, while a negative value suggests ion enhancement.

Another technique is the post-column infusion method, where a constant flow of the analyte solution is introduced into the LC eluent after the analytical column and before the MS source. A dip in the baseline signal when a blank matrix extract is injected indicates the retention time at which ion-suppressing components are eluting.

Q4: What are the general strategies to mitigate ion suppression?

A4: Several strategies can be employed to minimize ion suppression:

  • Effective Sample Preparation: Techniques like Solid Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are designed to remove interfering matrix components before LC-MS analysis.[3][7][8][9]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial. This can be achieved by adjusting the column chemistry, mobile phase composition, and gradient profile.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby lessening their impact on ionization. However, this may also decrease the analyte signal, so a balance must be found.

  • Use of an Isotopically Labeled Internal Standard: Using a stable isotope-labeled internal standard, such as this compound for the analysis of 2,3,5-Trimethacarb, is highly recommended. Since the internal standard has very similar physicochemical properties and retention time to the analyte, it will experience similar ion suppression, allowing for accurate correction of the analyte signal.[6][9]

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects.[4][10]

II. Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem Possible Causes Troubleshooting Steps
Low or no signal for this compound Severe ion suppression from the matrix.1. Assess Matrix Effect: Perform a post-extraction spike experiment to quantify the extent of ion suppression. 2. Improve Sample Cleanup: Implement or optimize a sample preparation method like SPE or QuEChERS to remove interfering compounds. 3. Dilute the Sample: Analyze a 10-fold or 100-fold dilution of your sample extract to reduce matrix load. 4. Optimize Chromatography: Modify your LC gradient to better separate the analyte from the suppression zone identified by post-column infusion.
Poor reproducibility of results Variable ion suppression between samples.1. Use an Isotopically Labeled Internal Standard: If not already in use, incorporate this compound as an internal standard for the analysis of 2,3,5-Trimethacarb. 2. Standardize Sample Preparation: Ensure your sample preparation protocol is consistent for all samples to minimize variability in matrix composition. 3. Prepare Matrix-Matched Calibrants: This will help to normalize the calibration against the matrix effects present in your samples.[4][10]
Non-linear calibration curve Ion suppression is concentration-dependent.1. Narrow the Calibration Range: Construct a calibration curve within a narrower, more linear concentration range. 2. Use a Different Calibration Model: Consider a quadratic or weighted linear regression if appropriate. 3. Improve Sample Cleanup: A cleaner sample will likely exhibit better linearity.
Peak tailing or fronting Co-eluting matrix components interfering with peak shape.1. Check for Column Overloading: Inject a smaller sample volume or a more dilute sample. 2. Optimize LC Method: Adjust the mobile phase composition or gradient to improve peak shape. 3. Clean or Replace the Guard/Analytical Column: Matrix components can accumulate on the column, affecting performance.

III. Quantitative Data on Ion Suppression

While specific quantitative data for ion suppression of this compound is not extensively published across all matrices, the following table provides a general overview of expected matrix effects for pesticides in common sample types. The degree of ion suppression is highly dependent on the specific matrix, the analyte concentration, and the analytical method employed.

Matrix Type Typical Matrix Components Expected Degree of Ion Suppression for Pesticides Recommended Mitigation Strategy
Fruits & Vegetables (High Water Content, e.g., Tomato, Cucumber) Sugars, Organic Acids, PigmentsLow to Medium (<5% - 30%)QuEChERS with d-SPE cleanup, Dilution
Fruits & Vegetables (Complex, e.g., Leek, Citrus) Pigments, Waxes, Essential OilsMedium to High (>50%)QuEChERS with advanced cleanup (e.g., GCB, C18), Dilution, Matrix-Matched Calibrants
Soil Humic Acids, Fulvic Acids, MineralsHigh (>50%)SPE, GPC, Matrix-Matched Calibrants
Water (Surface Water) Dissolved Organic Matter, SaltsLow to Medium (5% - 40%)SPE, Direct Injection with Dilution
Biological Fluids (Plasma, Urine) Proteins, Salts, PhospholipidsHigh (>50%)Protein Precipitation followed by SPE or LLE

Note: The values presented are estimates based on general findings in pesticide analysis literature.[5] It is crucial to determine the specific matrix effect for your particular matrix and analytical method.

IV. Experimental Protocols

A. QuEChERS Sample Preparation for Fruit and Vegetable Matrices

This protocol is a general guideline and may require optimization for specific matrices.

  • Homogenization: Homogenize a representative portion of the fruit or vegetable sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add the appropriate QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥ 3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, GCB) appropriate for the matrix.

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge at high speed for 5 minutes.

    • The resulting supernatant is ready for LC-MS/MS analysis, potentially after dilution.

B. Solid Phase Extraction (SPE) for Water Samples

This is a general protocol for the extraction of pesticides from water.

  • Column Conditioning: Condition a C18 SPE cartridge sequentially with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: Pass the water sample (e.g., 100 mL) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the retained analytes with a suitable organic solvent (e.g., 2 x 3 mL of acetonitrile or ethyl acetate).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase or an appropriate solvent for LC-MS/MS analysis.

C. Recommended LC-MS/MS Parameters for this compound Analysis

These are starting parameters and should be optimized for your specific instrument and application.

Liquid Chromatography:

ParameterValue
Column C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Start at 5-10% B, ramp to 95% B over 8-10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 2 - 10 µL

Mass Spectrometry (Triple Quadrupole):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 400 - 500 °C
MRM Transitions See table below

Optimized MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
2,3,5-Trimethacarb194.1137.115Quantifier
122.125Qualifier
This compound197.1137.115Quantifier
122.125Qualifier

Note: Collision energies should be optimized on your specific instrument for maximum sensitivity.

V. Visualizations

IonSuppressionMechanism cluster_ESI_Source Electrospray Ionization (ESI) Source Analyte Analyte Droplet Droplet (Analyte + Matrix) Analyte->Droplet Matrix Matrix Matrix->Droplet Ionization Ionization Process Droplet->Ionization Competition Competition for charge and surface access in the droplet Droplet->Competition MS_Inlet Mass Spectrometer Inlet Ionization->MS_Inlet Reduced Analyte Ions Competition->Ionization

Caption: Mechanism of ion suppression in the ESI source.

TroubleshootingWorkflow Start Low/No Signal or Poor Reproducibility Assess_ME Quantify Matrix Effect (Post-Extraction Spike) Start->Assess_ME High_Suppression Significant Suppression? Assess_ME->High_Suppression Improve_Cleanup Optimize Sample Prep (SPE, QuEChERS) High_Suppression->Improve_Cleanup Yes Use_IS Use Isotope-Labeled Internal Standard High_Suppression->Use_IS No Dilute_Sample Dilute Sample Extract Improve_Cleanup->Dilute_Sample Optimize_LC Optimize LC Separation Dilute_Sample->Optimize_LC Reanalyze Re-analyze Samples Optimize_LC->Reanalyze Matrix_Match Use Matrix-Matched Calibrants Use_IS->Matrix_Match Matrix_Match->Reanalyze End Problem Resolved Reanalyze->End

Caption: Troubleshooting workflow for ion suppression issues.

References

Technical Support Center: Enhancing Chromatographic Resolution for Trimethacarb Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the chromatographic separation of trimethacarb isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of trimethacarb isomers, providing a systematic approach to problem-solving.

My trimethacarb isomer peaks are co-eluting or have poor resolution. How can I improve this?

Poor resolution is a common challenge when separating structurally similar isomers like 2,3,5-trimethacarb (B150122) and 3,4,5-trimethacarb. The resolution (Rs) between two peaks is determined by three key factors: efficiency (N), selectivity (α), and retention factor (k)[1]. A systematic approach to optimizing these parameters is crucial for improving separation.

Systematic Approach to Improving Resolution:

  • Optimize Selectivity (α): Selectivity is the most critical factor for resolving isomers[1].

    • Mobile Phase Composition: Adjusting the organic modifier (e.g., acetonitrile (B52724) or methanol) concentration in a reversed-phase system is the first step. Acetonitrile often provides different selectivity compared to methanol (B129727) for aromatic compounds[2].

    • Mobile Phase pH: For ionizable compounds, pH is a powerful tool to control retention and selectivity[1][3][4][5]. While trimethacarb is a neutral molecule, pH can influence the silica (B1680970) surface of the column, affecting interactions.

    • Stationary Phase: If mobile phase optimization is insufficient, changing the column is the next step. For aromatic isomers, a phenyl-based stationary phase can offer alternative selectivity through π-π interactions compared to a standard C18 column[6].

  • Optimize Retention Factor (k): Aim for a retention factor between 2 and 10 for optimal resolution[1].

    • Weaker Mobile Phase: Increasing the aqueous portion of the mobile phase in a reversed-phase system will increase retention times and potentially improve resolution[7].

  • Optimize Efficiency (N): Higher efficiency results in sharper peaks, which are easier to resolve[1].

    • Column Length and Particle Size: Use a longer column or a column with smaller particles to increase the number of theoretical plates[1].

    • Flow Rate: Lowering the flow rate can improve efficiency, but will also increase run time.

    • Temperature: Increasing the temperature generally decreases mobile phase viscosity, which can lead to sharper peaks[1].

G cluster_0 Troubleshooting Workflow for Poor Resolution start Poor Resolution (Rs < 1.5) opt_selectivity Optimize Selectivity (α) start->opt_selectivity mod_mobile_phase Modify Mobile Phase (Organic Modifier, pH) opt_selectivity->mod_mobile_phase Primary Approach change_column Change Stationary Phase (e.g., Phenyl Column) opt_selectivity->change_column Secondary Approach opt_retention Optimize Retention (k) mod_mobile_phase->opt_retention If insufficient end_node Resolution Achieved (Rs ≥ 1.5) mod_mobile_phase->end_node If successful change_column->opt_retention change_column->end_node If successful adjust_strength Adjust Mobile Phase Strength opt_retention->adjust_strength opt_efficiency Optimize Efficiency (N) adjust_strength->opt_efficiency adjust_strength->end_node If successful adjust_flow Decrease Flow Rate opt_efficiency->adjust_flow change_temp Adjust Temperature adjust_flow->change_temp adjust_flow->end_node If successful change_temp->end_node If successful

Troubleshooting Workflow for Poor Resolution
ParameterActionExpected Outcome on Resolution
Selectivity (α) Change organic modifier (e.g., ACN to MeOH)High impact; can change elution order
Change stationary phase (e.g., C18 to Phenyl)High impact; alters analyte-column interactions
Adjust mobile phase pHModerate impact for neutral compounds
Retention (k) Decrease mobile phase strengthModerate impact; increases separation time
Efficiency (N) Decrease column particle sizeHigh impact; sharper peaks
Increase column lengthModerate impact; longer run times
Decrease flow rateLow to moderate impact; longer run times
Increase temperatureLow to moderate impact; may affect selectivity

I'm observing peak tailing with my trimethacarb isomers. What are the common causes and solutions?

Peak tailing can compromise resolution and lead to inaccurate quantification[8]. It is often caused by secondary interactions between the analyte and the stationary phase, column contamination, or issues with the HPLC system itself.

Troubleshooting Peak Tailing:

  • Is it affecting all peaks or just the trimethacarb isomers?

    • All Peaks: This suggests a physical problem, such as a column void or extra-column volume. Check connections for dead volume and inspect the column inlet[8].

    • Specific Peaks: This points to a chemical interaction. Since trimethacarb is a carbamate (B1207046), it can interact with active silanol (B1196071) groups on the silica surface of reversed-phase columns[7].

Common Causes and Solutions:

  • Secondary Silanol Interactions:

    • Solution: Add a competitive base, like triethylamine (B128534) (0.1% v/v), to the mobile phase to block active silanol sites[8]. Ensure the mobile phase pH is appropriate for the column's stability.

  • Column Contamination:

    • Solution: Flush the column with a strong solvent (e.g., isopropanol) to remove strongly retained compounds. If the problem persists, the column may need to be replaced[8].

  • Sample Solvent Mismatch:

    • Solution: Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent must be used, inject a smaller volume[8].

G cluster_1 Logical Flow for Diagnosing Peak Tailing start Peak Tailing Observed q1 All peaks or specific peaks? start->q1 all_peaks All Peaks Tailing q1->all_peaks All specific_peaks Specific Peaks Tailing q1->specific_peaks Specific check_physical Check for Column Void & Extra-Column Volume all_peaks->check_physical check_chemical Investigate Chemical Interactions specific_peaks->check_chemical flush_column Flush or Replace Column check_physical->flush_column silanol_interaction Suspect Silanol Interactions check_chemical->silanol_interaction check_contamination Check for Column Contamination check_chemical->check_contamination add_additive Add Mobile Phase Additive (e.g., Triethylamine) silanol_interaction->add_additive end_node Peak Shape Improved add_additive->end_node check_contamination->flush_column flush_column->end_node

Logical Flow for Diagnosing Peak Tailing

Frequently Asked Questions (FAQs)

Q1: What are the trimethacarb isomers of interest?

A1: Trimethacarb is a pesticide that is a mixture of two primary structural isomers: 2,3,5-trimethylphenyl methylcarbamate and 3,4,5-trimethylphenyl methylcarbamate. These isomers have the same molecular weight but differ in the substitution pattern on the phenyl ring.

Q2: What is a good starting point for an HPLC method for trimethacarb isomers?

A2: Based on EPA methods for carbamate analysis, a good starting point is a reversed-phase separation on a C18 column with a water/acetonitrile or water/methanol gradient[9][10]. A diode array detector (DAD) or a mass spectrometer (MS) can be used for detection.

Suggested Starting HPLC Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 220 nm or MS

Q3: When should I consider using a different column?

A3: If you are unable to achieve baseline separation (Rs ≥ 1.5) by optimizing the mobile phase and other parameters on a C18 column, consider a column with a different selectivity. For aromatic isomers like trimethacarb, a phenyl-stationary phase (e.g., Phenyl-Hexyl) can provide enhanced resolution due to π-π interactions with the aromatic rings of the analytes[6].

Q4: How does temperature affect the separation of trimethacarb isomers?

A4: Temperature can have a complex effect on isomer separation. Generally, increasing the temperature decreases the mobile phase viscosity, which can lead to sharper peaks and shorter analysis times[1]. However, it can also alter the selectivity (α) of the separation, sometimes even reversing the elution order of isomers[1]. It is a valuable parameter to optimize when changes to the mobile phase or stationary phase do not yield the desired resolution.

Q5: What are matrix effects and how can they affect my analysis?

A5: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix when using mass spectrometry for detection[9][10][11]. This can lead to signal suppression or enhancement, affecting the accuracy and reproducibility of quantitative results[10]. To mitigate matrix effects, it is often necessary to use matrix-matched calibration standards or stable isotope-labeled internal standards[9].

Experimental Protocols

Protocol 1: Optimizing Mobile Phase Composition for Isomer Separation

Objective: To achieve baseline resolution (Rs ≥ 1.5) of trimethacarb isomers by modifying the mobile phase composition.

Methodology:

  • Initial Scouting Run:

    • Perform an initial separation using the starting HPLC conditions outlined in the FAQ section.

    • Determine the approximate elution time and resolution of the trimethacarb isomers.

  • Optimize Organic Modifier Concentration:

    • Develop an isocratic or shallow gradient method in the region where the isomers elute.

    • Vary the percentage of the organic modifier (e.g., acetonitrile) in small increments (e.g., ± 2-5%) and observe the effect on retention time and resolution.

  • Evaluate Different Organic Modifiers:

    • Replace acetonitrile with methanol at a concentration that gives a similar retention time for the first eluting isomer.

    • Compare the selectivity (α) and resolution (Rs) obtained with methanol to that of acetonitrile.

  • pH and Additive Optimization (if peak tailing is observed):

    • If peak tailing is present, add a modifier like 0.1% formic acid to the mobile phase to improve peak shape. For basic compounds causing tailing, 0.1% triethylamine can be effective, but ensure it is compatible with your detection method (especially MS).

  • Data Analysis:

    • For each condition, calculate the retention factor (k), selectivity (α), and resolution (Rs).

    • Tabulate the results to identify the optimal mobile phase composition.

Protocol 2: Column Selection and Evaluation

Objective: To select an appropriate stationary phase for the separation of trimethacarb isomers.

Methodology:

  • Initial Column Screening:

    • Analyze the trimethacarb isomer standard on a standard C18 column using the optimized mobile phase from Protocol 1.

    • If resolution is inadequate, perform the same analysis on a Phenyl-Hexyl column of similar dimensions.

  • Performance Comparison:

    • Inject the standard onto each column under identical mobile phase, flow rate, and temperature conditions.

    • Compare the chromatograms, noting changes in retention time, elution order, peak shape, and resolution.

  • Data Analysis:

    • Calculate the selectivity (α) and resolution (Rs) for each column.

    • Select the column that provides the best separation for further method development. Consider factors like peak symmetry and analysis time in your decision.

References

Preventing degradation of carbamate standards during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for carbamate (B1207046) analysis. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of carbamate standards during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of carbamate standard degradation during analysis?

A1: Carbamate standards are susceptible to degradation through two primary pathways: hydrolysis and thermal decomposition.

  • Hydrolysis: Carbamate esters can hydrolyze, especially under basic or acidic conditions, breaking the ester bond to form a carbamic acid and an alcohol or phenol (B47542). The carbamic acid intermediate is unstable and further decomposes into an amine and carbon dioxide. The rate of hydrolysis is significantly influenced by pH and temperature. For instance, the half-life of carbaryl (B1668338) is about 12 days at a neutral pH of 7 but decreases to just 3.2 hours at pH 9.[1] Conversely, under acidic conditions (pH 5), its half-life can extend to 1600 days.[1]

  • Thermal Degradation: Carbamates are thermally labile, meaning they can break down at elevated temperatures. This is a significant concern in gas chromatography (GC) where high injector temperatures can cause degradation, leading to inaccurate quantification. The primary thermal degradation pathway involves the elimination of an alcohol or phenol to form an isocyanate and an alkene.

Q2: How can I prevent the degradation of my carbamate standards during storage?

A2: Proper storage is crucial for maintaining the integrity of carbamate standards. Here are some key recommendations:

  • Temperature: Store standards in a cool, dark place, typically refrigerated or frozen, to minimize both thermal and photodegradation.

  • Solvent: Dissolve standards in a high-purity, stable solvent. Acetonitrile is often preferred over methanol (B129727) as some studies have shown better stability of certain pesticides in acetonitrile.[2][3]

  • pH: For aqueous solutions or sample extracts, buffering to a slightly acidic pH (e.g., pH 3.8 as recommended in EPA Method 531.2) can significantly inhibit hydrolysis.[4]

  • Container: Use amber glass vials with PTFE-lined caps (B75204) to protect standards from light and prevent contamination.[4]

Q3: My carbamate peaks are tailing in my HPLC analysis. What could be the cause and how can I fix it?

A3: Peak tailing for carbamate analysis in HPLC can be caused by several factors:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase of the column can interact with the carbamate analytes, causing tailing.

    • Solution: Use an end-capped column or a column with a base-deactivated stationary phase. Adjusting the mobile phase to a lower pH (around 2.5-3) can also help by protonating the silanol groups and reducing unwanted interactions.[5]

  • Column Contamination or Degradation: Accumulation of matrix components on the column or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.

  • Inappropriate Mobile Phase: A mobile phase with a pH close to the pKa of the analyte can cause peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Ensure the mobile phase is adequately buffered.[6]

Q4: I am observing "ghost peaks" in my chromatograms. What are they and how can I get rid of them?

A4: Ghost peaks are extraneous peaks that appear in a chromatogram, even during a blank run, and are not related to the injected sample. They can arise from several sources:

  • Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase are a common cause.

    • Solution: Use high-purity HPLC or LC-MS grade solvents and reagents. Filter all mobile phases before use. Regularly clean solvent bottles and lines.[7]

  • Carryover from Previous Injections: Residuals from a previous, more concentrated sample can be injected in a subsequent run.

    • Solution: Implement a robust needle and injection port washing routine between injections, using a strong solvent.[7]

  • System Contamination: Contaminants can accumulate in various parts of the HPLC system, such as the injector, tubing, or detector.

    • Solution: Regularly flush the entire system with a strong solvent. If contamination is suspected in a specific module, such as the autosampler, it may require more thorough cleaning or part replacement.[8]

  • Column Bleed: Degradation of the stationary phase can release compounds that appear as ghost peaks, especially in gradient elution.

    • Solution: Ensure the mobile phase pH and temperature are within the column's recommended operating range. If column bleed is severe, the column may need to be replaced.

Data Presentation: Stability of Carbamate Standards

The stability of carbamate standards is highly dependent on the specific compound, pH, temperature, and storage solvent. The following tables summarize available quantitative data on the degradation of several common carbamates.

Table 1: Half-life of Carbamates in Aqueous Solutions at Different pH and Temperatures

CarbamatepHTemperature (°C)Half-lifeReference(s)
Carbaryl 5Ambient1600 days[1]
7Ambient12.1 days[1]
9Ambient3.2 hours[1]
Carbofuran AcidicAmbient320 days[9]
AlkalineAmbient150 days[9]
Aldicarb 7.437Unstable (t½ 4-40 min for monosubstituted)[10][11]
Methomyl --Data not readily available
Oxamyl --Data not readily available

Table 2: Second-Order Base Hydrolysis Rate Constants (kr) for Various Carbamates

Carbamatekr (L min⁻¹ mol⁻¹)
Oxamyl169
3-Hydroxycarbofuran> Aldicarb sulfone
Aldicarb sulfone~ Carbofuran
Carbofuran> Aldicarb sulfoxide
Aldicarb sulfoxide> Methomyl
Methomyl~ Aldicarb
Aldicarb1.15
Data from ACS Publications, 1984.[12]

Experimental Protocols

Detailed Methodology for EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization [4]

This method is designed for the determination of certain N-methylcarbamoyloximes and N-methylcarbamates in drinking water.

1. Sample Preparation and Preservation:

  • Collect samples in amber glass vials containing sodium thiosulfate (B1220275) (to remove residual chlorine) and potassium dihydrogen citrate (B86180) to buffer the sample to approximately pH 3.8.[4]

  • Store samples at or below 6°C and protect from light.

2. HPLC Analysis:

  • HPLC System: An HPLC system capable of gradient elution, equipped with a post-column reaction module and a fluorescence detector.

  • Column: A reversed-phase C8 or C18 column.

  • Mobile Phase: A gradient of methanol and water is typically used.

  • Injection: A direct aqueous injection of the filtered sample is made.

3. Post-Column Derivatization:

  • Hydrolysis: After separation on the analytical column, the eluent is mixed with a sodium hydroxide (B78521) solution and heated to approximately 95°C in the first reactor. This hydrolyzes the carbamates to methylamine.

  • Derivatization: The stream is then cooled and mixed with a solution of o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) (MCE) in the second reactor at ambient temperature. This reaction forms a highly fluorescent isoindole derivative.

4. Detection:

  • The fluorescent derivative is detected by a fluorescence detector with an excitation wavelength of approximately 330 nm and an emission wavelength of approximately 465 nm.

5. Quantification:

  • Quantification is performed using an external standard calibration curve.

Mandatory Visualizations

Below are diagrams illustrating key processes and workflows related to carbamate analysis.

Hydrolysis_Pathway Carbamate Carbamate Ester Carbamic_Acid Carbamic Acid (Unstable Intermediate) Carbamate->Carbamic_Acid Hydrolysis (H2O, H+ or OH-) Products Alcohol/Phenol + Amine + CO2 Carbamic_Acid->Products Spontaneous Decomposition

Caption: Base-catalyzed hydrolysis pathway of a carbamate ester.

Thermal_Degradation_Pathway Carbamate N-Methyl Carbamate Transition_State Six-membered Transition State Carbamate->Transition_State Heat Products Isocyanate + Alkene + CO2 Transition_State->Products

Caption: Thermal decomposition pathway of an N-methyl carbamate.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (Preserve at pH ~3.8) Filtration 2. Filtration Sample_Collection->Filtration Injection 3. Direct Aqueous Injection Filtration->Injection Separation 4. C18 Reverse-Phase Separation Injection->Separation Hydrolysis 5. Post-Column Hydrolysis (NaOH, 95°C) Separation->Hydrolysis Derivatization 6. Derivatization (OPA/MCE) Hydrolysis->Derivatization Detection 7. Fluorescence Detection (Ex: 330nm, Em: 465nm) Derivatization->Detection Quantification 8. Quantification (External Standard) Detection->Quantification Troubleshooting_Logic action_node action_node issue_node issue_node Start Peak Tailing Observed? Check_All_Peaks Affects All Peaks? Start->Check_All_Peaks Check_Mobile_Phase Mobile Phase pH Correct? Check_All_Peaks->Check_Mobile_Phase Yes Secondary_Interactions Secondary Silanol Interactions? Check_All_Peaks->Secondary_Interactions No Check_Column Column Old or Contaminated? Check_Mobile_Phase->Check_Column Yes Fix_pH Adjust and Buffer Mobile Phase pH Check_Mobile_Phase->Fix_pH No Check_Column->Secondary_Interactions No Replace_Column Replace Guard/Analytical Column Check_Column->Replace_Column Yes Use_Endcapped_Column Use End-capped or Base-Deactivated Column Secondary_Interactions->Use_Endcapped_Column Yes Resolved Problem Resolved Fix_pH->Resolved Replace_Column->Resolved Use_Endcapped_Column->Resolved

References

Calibration curve issues with 2,3,5-Trimethacarb-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3,5-Trimethacarb-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound as an internal standard in analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of the pesticide 2,3,5-Trimethacarb. It is used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. Because its chemical and physical properties are nearly identical to the unlabeled analyte, it can effectively compensate for variations during sample preparation, injection, and ionization, leading to more accurate and precise quantification.

Q2: My calibration curve for 2,3,5-Trimethacarb has a poor coefficient of determination (r² < 0.99) when using this compound as an internal standard. What are the potential causes?

A low coefficient of determination can be caused by several factors. These include issues with the preparation of standards, matrix effects, chromatographic problems, or instability of the analyte or internal standard. It is crucial to systematically investigate each of these potential sources of error.

Q3: Can the use of a deuterated internal standard like this compound completely eliminate matrix effects?

While deuterated internal standards are highly effective at mitigating matrix effects, they may not always provide perfect compensation.[1] A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic separation between the analyte and the deuterated internal standard.[1] If this separation results in the two compounds eluting into regions with different levels of ion suppression or enhancement, it can lead to inaccurate quantification.[1] This is referred to as differential matrix effects.[2]

Q4: I am observing that 2,3,5-Trimethacarb and this compound do not perfectly co-elute. Why is this happening and how can I address it?

The slight difference in retention time between an analyte and its deuterated internal standard is a known phenomenon called the deuterium (B1214612) isotope effect. This can be more pronounced in reversed-phase chromatography. To address this, you can try optimizing your chromatographic method. This may include adjusting the mobile phase composition, gradient slope, or temperature to minimize the separation. In some cases, using a column with a different stationary phase chemistry might be beneficial.

Q5: My analyte/internal standard area ratio is inconsistent across my sample batch. What should I investigate?

Inconsistent area ratios can point to several issues. Check for variability in the addition of the internal standard to each sample. Ensure your vortexing and mixing steps are consistent. Investigate for potential degradation of either the analyte or the internal standard in the sample matrix or during the analytical run. Also, examine your chromatography for any signs of peak shape distortion or shifting retention times that could affect integration.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered with calibration curves using this compound.

Issue 1: Poor Linearity and/or Low Coefficient of Determination (r²)
Potential Cause Troubleshooting Steps
Inaccurate Standard Preparation - Re-prepare all calibration standards from fresh stock solutions.- Verify the concentration of the stock solutions.- Use calibrated pipettes and ensure accurate dilutions.
Matrix Effects - Prepare matrix-matched calibration standards to assess the impact of the sample matrix.- If differential matrix effects are suspected, optimize the chromatographic separation to ensure co-elution of the analyte and internal standard.
Analyte or IS Instability - Investigate the stability of 2,3,5-Trimethacarb and this compound in the sample matrix and in the final extract.- Analyze samples immediately after preparation or store them under validated conditions (e.g., -80°C).
Suboptimal MS/MS Parameters - Re-optimize the precursor and product ions, collision energy, and other MS/MS parameters for both the analyte and the internal standard.
Issue 2: Analyte and Internal Standard Do Not Co-elute
Potential Cause Troubleshooting Steps
Deuterium Isotope Effect - Modify the chromatographic gradient to be shallower, which may improve co-elution.- Experiment with different mobile phase modifiers (e.g., formic acid, ammonium (B1175870) formate).- Consider a different analytical column with a different stationary phase.
Column Degradation - Replace the analytical column with a new one of the same type.- Implement a column washing protocol to prevent contamination buildup.
Issue 3: High Variability in Analyte/Internal Standard Area Ratio
Potential Cause Troubleshooting Steps
Inconsistent IS Spiking - Review the procedure for adding the internal standard to ensure a consistent volume is added to every sample.- Use a calibrated and well-maintained pipette.
Sample Preparation Inconsistency - Ensure thorough vortexing/mixing at each step of the sample preparation process.- Standardize all incubation times and temperatures.
Carryover - Inject a blank sample after a high-concentration sample to check for carryover.- Optimize the autosampler wash procedure to include a strong and a weak wash solvent.

Experimental Protocols

Representative QuEChERS Sample Preparation for Produce

This protocol is a general guideline and may need to be optimized for specific matrices.

  • Homogenization: Homogenize a representative portion of the sample (e.g., fruit or vegetable).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add a known amount of this compound internal standard solution.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 1 mL) to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Transfer the cleaned-up supernatant to an autosampler vial.

    • The extract may be diluted with mobile phase or a reconstitution solvent prior to LC-MS/MS analysis.

Typical LC-MS/MS Parameters for Carbamate Analysis

These are starting parameters and should be optimized for your specific instrument and application.

Parameter Typical Setting
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid
Flow Rate 0.3 mL/min
Gradient Start at 5-10% B, ramp to 95-100% B over 5-10 minutes, hold, and re-equilibrate
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) [M+H]⁺ for 2,3,5-Trimethacarb (m/z 194.1) and this compound (m/z 197.1)
Product Ions (Q3) To be determined by direct infusion and optimization. A common fragmentation for carbamates is the loss of the methyl isocyanate group.
Collision Energy To be optimized for each transition.

Visualizations

G Troubleshooting Workflow for Calibration Curve Issues start Start: Poor Calibration Curve (r² < 0.99) check_standards Re-prepare Calibration Standards start->check_standards check_matrix Prepare Matrix-Matched Standards check_standards->check_matrix If standards are accurate check_coelution Investigate Analyte/IS Co-elution check_matrix->check_coelution If matrix effect is suspected check_stability Evaluate Analyte/IS Stability check_matrix->check_stability If no significant matrix effect optimize_chrom Optimize Chromatography (Gradient, Column, etc.) check_coelution->optimize_chrom If poor co-elution check_coelution->check_stability If co-elution is good end_good Problem Solved: Acceptable r² optimize_chrom->end_good optimize_ms Re-optimize MS/MS Parameters check_stability->optimize_ms If stable end_bad Further Investigation Needed check_stability->end_bad If unstable optimize_ms->end_good

Caption: A logical workflow for troubleshooting poor calibration curve performance.

G Experimental Workflow for Method Validation start Start: Method Development sample_prep Optimize Sample Preparation (e.g., QuEChERS) start->sample_prep lcms_dev Develop LC-MS/MS Method (Column, Mobile Phase, MS Parameters) start->lcms_dev validation Method Validation sample_prep->validation lcms_dev->validation linearity Linearity & Range validation->linearity accuracy Accuracy & Precision validation->accuracy selectivity Selectivity & Specificity validation->selectivity matrix_effect Matrix Effect validation->matrix_effect stability Stability validation->stability end Validated Method for Routine Analysis linearity->end accuracy->end selectivity->end matrix_effect->end stability->end

Caption: A typical experimental workflow for analytical method validation.

References

Purity Assessment of 2,3,5-Trimethacarb-d3 Standard: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purity assessment of the 2,3,5-Trimethacarb-d3 standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the quality control of this deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound is the deuterium-labeled form of 2,3,5-Trimethacarb, a carbamate (B1207046) insecticide.[1] It is commonly used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), for the quantification of 2,3,5-Trimethacarb in various samples. The purity of the deuterated standard is critical for accurate and reliable quantification of the target analyte. Impurities can lead to inaccurate calibration and biased results.

Q2: What are the common impurities in a this compound standard?

A2: Common impurities can include the unlabeled 2,3,5-Trimethacarb, isomers, residual starting materials, or byproducts from the synthesis. The isotopic purity is also a critical factor, referring to the percentage of the deuterated compound versus the unlabeled analog.

Q3: How is the purity of the this compound standard typically determined and certified?

A3: The purity of a this compound standard is typically determined using a combination of analytical techniques to assess both chemical and isotopic purity. A Certificate of Analysis (CoA) from the supplier provides detailed information on the purity.[2][3] Techniques like quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, LC-MS, and GC-MS are commonly employed.[4][5]

Troubleshooting Guide

Issue 1: Inconsistent or Inaccurate Quantification Results

Symptom: High variability in replicate measurements or significant deviation from expected concentrations when using the this compound internal standard.

Possible Causes & Solutions:

  • Isotopic Exchange: Deuterium atoms may exchange with protons from the solvent or matrix, especially at non-ideal pH or temperature conditions.

    • Troubleshooting:

      • Check the pH of your sample and mobile phase. Carbamates can be unstable in strong acids or bases.[1]

      • Avoid prolonged storage of the standard in protic solvents.

      • Prepare fresh working solutions.

  • Presence of Unlabeled Analyte: The deuterated standard may contain a significant amount of the non-deuterated 2,3,5-Trimethacarb.

    • Troubleshooting:

      • Review the Certificate of Analysis for the isotopic purity of the standard.

      • Analyze the neat standard solution by LC-MS/MS or GC-MS to check for the presence of the unlabeled analyte.

  • Differential Matrix Effects: The analyte and the internal standard may experience different degrees of ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.

    • Troubleshooting:

      • Ensure co-elution of the analyte and the internal standard by optimizing the chromatographic method.

      • Perform a matrix effect study to evaluate the extent of ion suppression or enhancement.

Issue 2: Poor Peak Shape or Resolution in Chromatography

Symptom: Tailing, fronting, or broad peaks for the this compound standard.

Possible Causes & Solutions:

  • Column Degradation: The analytical column may be degraded or contaminated.

    • Troubleshooting:

      • Flush the column with appropriate solvents.

      • If the problem persists, replace the column.

  • Inappropriate Mobile Phase: The mobile phase composition or pH may not be optimal for the analysis of carbamates.

    • Troubleshooting:

      • Optimize the mobile phase composition, gradient, and pH.

  • Injector Issues: Problems with the injector, such as a dirty liner in GC, can affect peak shape.

    • Troubleshooting:

      • Clean or replace the injector liner and septum.

Data Presentation

Table 1: Example Certificate of Analysis Data for this compound

ParameterSpecificationResultMethod
Chemical Purity≥98.0%99.5%HPLC
Isotopic Purity≥98 atom % D99.2 atom % DMass Spectrometry
Unlabeled (d0)≤2.0%0.5%Mass Spectrometry
Mass IdentityConforms to structureConformsMass Spectrometry
AppearanceWhite to off-white solidConformsVisual

Note: This is an example table. Always refer to the Certificate of Analysis provided by the supplier for lot-specific data.[2]

Experimental Protocols

Protocol 1: Purity Assessment by Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful technique for determining the purity of organic compounds without the need for a specific reference standard of the same compound.[4][5][6]

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound standard and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.[7]

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, Acetonitrile-d3).

  • NMR Data Acquisition:

    • Acquire the 1H NMR spectrum using a calibrated NMR spectrometer.

    • Ensure appropriate acquisition parameters are used, such as a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.

  • Data Processing and Analysis:

    • Integrate the signals corresponding to the analyte (this compound) and the internal standard.

    • Calculate the purity of the this compound standard using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Protocol 2: Isotopic Purity Assessment by LC-MS/MS

Methodology:

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to achieve separation.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.[8]

  • Mass Spectrometry Parameters (Example):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (e.g., m/z 197.1) -> Product ion(s).

      • 2,3,5-Trimethacarb (unlabeled): Precursor ion (e.g., m/z 194.1) -> Product ion(s).

  • Data Analysis:

    • Prepare a solution of the this compound standard and analyze it using the developed LC-MS/MS method.

    • Monitor the signal for both the deuterated and non-deuterated forms.

    • Calculate the isotopic purity by comparing the peak area of the deuterated form to the sum of the peak areas of both the deuterated and non-deuterated forms.

Table 2: Example LC-MS/MS Parameters for Trimethacarb Analysis

ParameterSetting
LC System
ColumnC18, 100 x 2.1 mm, 1.8 µm
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient5% B to 95% B in 5 min
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS/MS System
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temp.400 °C
MRM TransitionsAnalyte Specific
Protocol 3: Purity Assessment by GC-MS

Due to the thermal lability of carbamates, GC-MS analysis often requires derivatization.[9][10]

Methodology:

  • Derivatization (Example):

    • React the this compound standard with a suitable derivatizing agent (e.g., trifluoroacetic anhydride) to form a more stable and volatile derivative.

  • GC Conditions (Example):

    • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector Temperature: 250 °C.[9]

    • Oven Program: A temperature gradient to separate the derivative from any impurities.

    • Carrier Gas: Helium.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Full scan to identify impurities and selected ion monitoring (SIM) for quantification.

  • Data Analysis:

    • Calculate the chemical purity based on the peak area percentage of the derivatized this compound relative to all other detected peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Standard This compound Standard Weighing Accurate Weighing Standard->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution qNMR qNMR Purity Assay Dissolution->qNMR LCMS LC-MS/MS Isotopic Purity Dissolution->LCMS GCMS GC-MS Chemical Purity Dissolution->GCMS Purity_Calc Purity Calculation qNMR->Purity_Calc LCMS->Purity_Calc GCMS->Purity_Calc Report Certificate of Analysis Purity_Calc->Report

Caption: Workflow for the purity assessment of this compound standard.

signaling_pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE ACh_Receptor ACh Receptor ACh->ACh_Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibition Inhibition Hydrolysis Hydrolysis Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor->Postsynaptic_Neuron Binding Binding Stimulation Stimulation Trimethacarb 2,3,5-Trimethacarb Trimethacarb->AChE

Caption: Mechanism of action of 2,3,5-Trimethacarb as an acetylcholinesterase inhibitor.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation: 2,3,5-Trimethacarb-d3 vs. a Structural Analog Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analytical methods are paramount. In complex matrices, such as in food safety and environmental testing, the use of an internal standard (IS) is crucial for correcting analytical variability. This guide provides an objective comparison of using a deuterated internal standard, 2,3,5-Trimethacarb-d3 , versus a structural analog, Carbofuran , for the analytical method validation of the carbamate (B1207046) pesticide 2,3,5-Trimethacarb.

The selection of an appropriate internal standard is a critical decision in method development, directly impacting the quality of the resulting data. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample extraction, cleanup, and instrumental analysis. This guide will delve into the performance of an isotopically labeled internal standard compared to a structurally similar compound, supported by representative experimental data and detailed protocols.

Data Presentation: Performance Comparison

The following tables summarize the typical performance characteristics of an analytical method for 2,3,5-Trimethacarb using either this compound or Carbofuran as the internal standard. The data presented is a representative compilation from various studies on carbamate pesticide analysis and serves to illustrate the expected performance of each approach.

Table 1: Linearity and Detection Limits

ParameterThis compound (Isotopically Labeled IS)Carbofuran (Structural Analog IS)
Calibration Range 0.5 - 200 µg/L0.5 - 200 µg/L
Correlation Coefficient (r²) > 0.999> 0.995
Limit of Detection (LOD) 0.1 µg/kg0.5 µg/kg
Limit of Quantification (LOQ) 0.5 µg/kg1.5 µg/kg

Table 2: Accuracy and Precision (Repeatability)

Spiked ConcentrationThis compound (Isotopically Labeled IS)Carbofuran (Structural Analog IS)
Recovery (%) RSD (%)
Low Level (e.g., 5 µg/kg) 95 - 105< 5
Mid Level (e.g., 50 µg/kg) 98 - 102< 3
High Level (e.g., 150 µg/kg) 99 - 101< 2

The data clearly indicates that the use of the deuterated internal standard, this compound, typically results in a wider linear range, lower detection and quantification limits, and significantly better accuracy and precision. This is because the deuterated standard has nearly identical physicochemical properties to the analyte, ensuring it is affected in the same way by matrix effects and variations in the analytical process.

Experimental Protocols

A detailed methodology is essential for the reproducibility of any analytical method. The following is a representative protocol for the determination of 2,3,5-Trimethacarb in a fruit or vegetable matrix using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Sample Preparation (QuEChERS)
  • Homogenization: Weigh 10 g of a homogenized fruit or vegetable sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution (either this compound or Carbofuran) to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) to the centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

    • Shake vigorously for 1 minute and then centrifuge at ≥ 3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex for 30 seconds and centrifuge at ≥ 3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up supernatant and dilute it with an appropriate solvent (e.g., mobile phase) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B129727) with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.

Table 3: Representative MS/MS Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
2,3,5-Trimethacarb 194.1137.1122.1
This compound 197.1137.1122.1
Carbofuran 222.1165.1122.1

Mandatory Visualization

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing homogenization Sample Homogenization spiking Internal Standard Spiking (this compound or Carbofuran) homogenization->spiking extraction QuEChERS Extraction spiking->extraction cleanup Dispersive SPE Cleanup extraction->cleanup lc_separation LC Separation cleanup->lc_separation Final Extract ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration Raw Data calibration Calibration Curve Generation peak_integration->calibration quantification Quantification calibration->quantification logical_relationship cluster_ideal Ideal IS (this compound) cluster_nonideal Non-Ideal IS (Carbofuran) cluster_result Result analyte1 2,3,5-Trimethacarb variability1 Experimental Variability (Matrix Effects, Ion Suppression) analyte1->variability1 is1 This compound is1->variability1 ratio1 Analyte/IS Ratio (Constant) variability1->ratio1 accurate Accurate & Precise Quantification ratio1->accurate analyte2 2,3,5-Trimethacarb variability2 Experimental Variability (Matrix Effects, Ion Suppression) analyte2->variability2 is2 Carbofuran is2->variability2 ratio2 Analyte/IS Ratio (Variable) variability2->ratio2 inaccurate Inaccurate & Imprecise Quantification ratio2->inaccurate

A Comparative Guide to 2,3,5-Trimethacarb-d3 and Other Internal Standards for Carbamate Pesticide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of carbamate (B1207046) pesticides by mass spectrometry, the use of a reliable internal standard is paramount to achieving accurate and reproducible results. An ideal internal standard co-elutes with the analyte of interest, experiences similar matrix effects, and compensates for variations in sample preparation and instrument response. This guide provides an objective comparison of 2,3,5-Trimethacarb-d3 with other commonly used internal standards in carbamate analysis, supported by experimental data and detailed methodologies.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards, particularly deuterated analogs of the analyte, are widely considered the gold standard in quantitative mass spectrometry.[1] this compound is the deuterated form of the carbamate insecticide 2,3,5-Trimethacarb. By replacing three hydrogen atoms with deuterium, the mass of the molecule is increased, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer. Crucially, its chemical and physical properties remain nearly identical to the parent compound, ensuring it behaves similarly throughout the analytical process.

The primary advantage of using a deuterated internal standard like this compound is its ability to effectively compensate for matrix effects—the suppression or enhancement of the analyte's signal caused by co-eluting compounds from the sample matrix. Since the deuterated standard and the native analyte have almost identical retention times and ionization efficiencies, any matrix effect will impact both compounds to a similar degree, leading to a more accurate quantification.

Performance Comparison of Internal Standards for Carbamate Analysis

A study by Cavaliere et al. (2012) evaluated the performance of three different internal standards for the gas chromatography-triple quadrupole mass spectrometry (GC-QqQ-MS) analysis of five carbamate pesticides in water samples:

  • 2,3,5-Trimethacarb: A non-deuterated, structurally related carbamate.

  • 4-bromo-3,5-dimethylphenyl-N-methylcarbamate (BDMC): Another non-deuterated, structurally related carbamate.[2][3][4][5][6]

  • Carbaryl-d7: A deuterated analog of the carbamate pesticide carbaryl.

While the full quantitative data from this specific study is not publicly available, the research highlights the critical step of evaluating and selecting the most appropriate internal standard to ensure method robustness and reproducibility.[7][8]

Generally, comparative studies between deuterated and non-deuterated internal standards across various applications consistently demonstrate the superior performance of the former. The following table summarizes typical performance characteristics that can be expected based on the type of internal standard used.

Performance MetricThis compound (Deuterated)Other Deuterated Standards (e.g., Carbaryl-d7)Non-Deuterated Analogs (e.g., BDMC)
Recovery High and consistentHigh and consistentVariable, may differ from analyte
Precision (%RSD) Low (<15%)Low (<15%)Higher, more susceptible to variability
**Linearity (R²) **Excellent (>0.99)Excellent (>0.99)Generally good, but can be affected by matrix
Matrix Effect Effectively compensatesEffectively compensatesLess effective compensation
Accuracy HighHighCan be compromised by differential matrix effects

Note: The values presented are typical and may vary depending on the specific analyte, matrix, and analytical method.

Experimental Protocols

Achieving reliable results is contingent on a robust experimental protocol. The following sections detail a common sample preparation technique and typical instrument parameters for the analysis of carbamate pesticides.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.[9][10][11][12]

Materials:

  • 50 mL centrifuge tubes

  • Acetonitrile (B52724) (ACN)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄

  • This compound internal standard spiking solution

Procedure:

  • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Spiking: Add a known amount of the this compound internal standard solution to the sample.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately shake for 1 minute to prevent the formation of agglomerates.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing PSA and MgSO₄.

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge for 5 minutes.

  • Analysis: The supernatant is ready for analysis by LC-MS/MS or GC-MS/MS.

G QuEChERS Experimental Workflow cluster_sample_prep Sample Preparation cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Homogenized Sample Spike Spike with this compound Sample->Spike Extract Add Acetonitrile & Shake Spike->Extract Salt Add MgSO4 & NaCl & Shake Extract->Salt Centrifuge1 Centrifuge Salt->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer Acetonitrile Layer dSPE Add to d-SPE Tube (PSA + MgSO4) Transfer->dSPE Vortex Vortex dSPE->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Final_Extract Final Extract (Supernatant) Centrifuge2->Final_Extract Cleaned Extract Analysis LC-MS/MS or GC-MS/MS Analysis Final_Extract->Analysis

QuEChERS workflow for carbamate analysis.
Instrumental Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of carbamate pesticides.

Typical LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5-95% B over several minutes.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5-10 µL

Typical MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions: Specific to each carbamate analyte and this compound. These are determined by infusing a standard solution of each compound into the mass spectrometer.

G LC-MS/MS Analysis Workflow cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) cluster_data Data Analysis Injection Inject Sample Extract Column C18 Reversed-Phase Column Injection->Column Separation Separation of Analytes Column->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Eluted Analytes Precursor_Selection Quadrupole 1: Precursor Ion Selection Ionization->Precursor_Selection Fragmentation Quadrupole 2: Collision-Induced Dissociation Precursor_Selection->Fragmentation Product_Selection Quadrupole 3: Product Ion Selection Fragmentation->Product_Selection Detection Detector Product_Selection->Detection Quantification Quantification using Internal Standard Calibration Detection->Quantification Signal Response

General workflow for LC-MS/MS analysis.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and accurate quantitative methods for carbamate pesticide analysis. Deuterated internal standards, such as this compound, offer significant advantages over non-deuterated analogs by providing more effective compensation for matrix effects and procedural variability. While a direct, publicly available quantitative comparison with other internal standards is limited, the consensus in the scientific literature strongly supports the use of isotopically labeled standards for achieving the highest quality data in mass spectrometry-based analyses. The combination of a well-chosen internal standard like this compound with a validated sample preparation method like QuEChERS and a sensitive analytical technique such as LC-MS/MS provides a powerful workflow for the reliable determination of carbamate residues in a variety of complex matrices.

References

Navigating Analytical Excellence: A Comparative Guide to 2,3,5-Trimethacarb-d3 for Enhanced Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pursuit of analytical accuracy and precision is paramount. In the quantitative analysis of the N-methylcarbamate insecticide 2,3,5-Trimethacarb, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides a comparative analysis of 2,3,5-Trimethacarb-d3, a deuterated analog, against its non-deuterated counterpart and other potential internal standards, supported by established analytical principles and methodologies.

The Critical Role of Internal Standards in Quantitative Analysis

Internal standards are indispensable in analytical chemistry, particularly in chromatographic and mass spectrometric techniques. They are compounds added in a constant amount to samples, calibration standards, and quality controls to correct for the loss of analyte during sample processing and to compensate for variations in instrument response. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible.

This compound: A Superior Analytical Tool

This compound is the deuterated form of 2,3,5-Trimethacarb. The substitution of three hydrogen atoms with deuterium (B1214612) atoms results in a molecule that is chemically almost identical to the analyte but has a different mass-to-charge ratio (m/z). This subtle yet significant difference is the key to its superior performance as an internal standard in mass spectrometry-based methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Key Advantages of this compound:

  • Co-elution with Analyte: Due to its similar chemical structure, this compound exhibits nearly identical chromatographic behavior to the non-deuterated 2,3,5-Trimethacarb. This co-elution is crucial for effective compensation of matrix effects, where other components in a complex sample can suppress or enhance the ionization of the target analyte.

  • Reduced Ion Suppression/Enhancement Effects: Matrix effects are a common source of inaccuracy in quantitative analysis. Because the deuterated internal standard and the native analyte experience similar matrix effects, the ratio of their signals remains constant, leading to more accurate and precise quantification.

  • Improved Precision and Accuracy: The use of a stable isotope-labeled internal standard like this compound typically results in significantly improved precision (reproducibility) and accuracy (closeness to the true value) of the analytical method.

Comparative Performance Data

The following table summarizes the expected performance characteristics when using this compound as an internal standard compared to using an external standard method (no internal standard) or a non-isotopically labeled internal standard.

Parameter External Standard Method Non-Isotopically Labeled IS This compound (SIL-IS)
Accuracy (% Bias) 15-30%5-15%< 5%
Precision (%RSD) > 15%5-10%< 5%
Matrix Effect Compensation PoorModerateExcellent
Robustness LowModerateHigh

%RSD: Percent Relative Standard Deviation; SIL-IS: Stable Isotope-Labeled Internal Standard

Experimental Protocol for Method Validation

To empirically validate the superiority of this compound, a series of experiments are typically conducted. The following outlines a general workflow for a comparative study.

1. Preparation of Standards and Samples:

  • Prepare stock solutions of 2,3,5-Trimethacarb and this compound in a suitable organic solvent.
  • Create a series of calibration standards by spiking a blank matrix (e.g., plasma, soil extract) with varying concentrations of 2,3,5-Trimethacarb and a constant concentration of this compound.
  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

2. Sample Extraction:

  • Employ a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the sample matrix.

3. LC-MS/MS Analysis:

  • Chromatographic Conditions: Utilize a C18 reversed-phase column with a gradient elution of water and acetonitrile (B52724) (both containing 0.1% formic acid) to separate the analytes.
  • Mass Spectrometric Conditions: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both 2,3,5-Trimethacarb and this compound.

4. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of 2,3,5-Trimethacarb to the peak area of this compound against the concentration of 2,3,5-Trimethacarb.
  • Quantify the concentration of 2,3,5-Trimethacarb in the QC samples using the calibration curve.
  • Calculate the accuracy (% bias) and precision (%RSD) for the QC samples.

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for a quantitative analysis using a stable isotope-labeled internal standard.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_result Final Result A Sample Collection B Addition of this compound A->B C Extraction (SPE or LLE) B->C D LC-MS/MS Analysis C->D E Peak Integration D->E F Ratio Calculation (Analyte/IS) E->F G Quantification via Calibration Curve F->G H Accurate & Precise Concentration G->H

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Logical Relationship in Method Performance

The choice of internal standard directly impacts the reliability of the analytical results. The following diagram illustrates the logical progression from the type of standard used to the quality of the final data.

cluster_input Method Input cluster_performance Analytical Performance cluster_output Data Quality A1 External Standard B1 High Variability A1->B1 A2 Analog Internal Standard B2 Moderate Variability A2->B2 A3 This compound (SIL-IS) B3 Low Variability A3->B3 C1 Low Accuracy & Precision B1->C1 C2 Improved Accuracy & Precision B2->C2 C3 High Accuracy & Precision B3->C3

Caption: Impact of internal standard choice on data quality.

A Comparative Guide to Inter-Laboratory Quantification of Trimethacarb

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of trimethacarb, a carbamate (B1207046) insecticide. In the absence of a publicly available, dedicated inter-laboratory study for trimethacarb, this document synthesizes performance data from validated methods for similar carbamate pesticides and outlines standardized experimental protocols. This approach offers a representative benchmark for laboratories involved in pesticide residue analysis.

Trimethacarb, a mixture of 3,4,5-trimethylphenyl methylcarbamate and 2,3,5-trimethylphenyl methylcarbamate, is effective against a variety of agricultural pests. Its detection and quantification in environmental and agricultural matrices are crucial for regulatory compliance and safety assessment. The most common analytical techniques for carbamate pesticide analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methods

The selection of an analytical technique is typically influenced by the sample matrix, required sensitivity, and available instrumentation. The following tables summarize representative performance data for carbamate pesticide analysis, providing a comparative perspective for trimethacarb quantification.

Table 1: Performance Comparison of GC-MS and LC-MS/MS for Trimethacarb Analysis (Representative Data)

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 3.0 - 87.5 ng/g[1]0.006 - 0.23 ng/g[1]
Limit of Quantification (LOQ) 10 - 292 ng/g[1]0.022 - 0.77 ng/g[1]
Linearity (Range) 4 - 800 ng/g[1]7 - 1400 ng/g[1]
Recovery (%) 6.8 - 108.1%[1]27.3 - 120.9%[1]
Precision (RSD %) < 20%[1]< 15%[2]

Table 2: Comparison of Sample Preparation Methods

MethodPrincipleAdvantagesDisadvantages
QuEChERS Extraction with acetonitrile (B52724) followed by salting out and dispersive solid-phase extraction (d-SPE) cleanup.Quick, Easy, Cheap, Effective, Rugged, and Safe.[3]Matrix effects can still be present.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent, and interferences are washed away. The analyte is then eluted with a small amount of solvent.High selectivity and concentration factor.[2]Can be more time-consuming and require method development.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Simple and widely applicable.[4]Can be labor-intensive and use large volumes of organic solvents.

Experimental Protocols

Detailed methodologies are critical for reproducible and comparable results across different laboratories. Below are representative protocols for the analysis of trimethacarb in soil and agricultural products.

QuEChERS Sample Preparation Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue extraction.[3]

  • Homogenization: A representative 10-15 g sample (e.g., soil, homogenized fruit or vegetable) is weighed into a 50 mL centrifuge tube.

  • Extraction: 10 mL of acetonitrile is added to the tube. The tube is shaken vigorously for 1 minute.

  • Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation. The tube is shaken for another minute.

  • Centrifugation: The sample is centrifuged at >3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄) to remove interfering matrix components. The tube is vortexed for 30 seconds and then centrifuged.[3]

  • Final Extract: The cleaned extract is ready for analysis by GC-MS or LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like trimethacarb.

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for pesticide analysis (e.g., HP-5ms).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: An initial temperature of 70°C, held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.[3]

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is used for enhanced sensitivity and selectivity.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is highly sensitive and selective, making it ideal for trace-level quantification of pesticides.

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Injection Volume: 5-10 µL of the final extract.[3]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for carbamate pesticides.[3]

  • Mass Spectrometer: Operated in multiple reaction monitoring (MRM) mode, with at least two transitions (one for quantification and one for confirmation) monitored for each analyte.[3]

Visualizing the Workflow

To further clarify the analytical process, the following diagrams illustrate the workflow of an inter-laboratory study and the analytical procedure for trimethacarb quantification.

InterLaboratory_Study_Workflow cluster_planning Planning & Preparation cluster_analysis Laboratory Analysis cluster_evaluation Data Evaluation & Reporting A Study Design & Protocol Development B Sample Preparation & Homogenization A->B C Sample Distribution to Participating Labs B->C D Sample Analysis (GC-MS/LC-MS/MS) C->D E Data Acquisition D->E F Submission of Results E->F G Statistical Analysis (e.g., z-scores) F->G H Final Report & Comparison G->H

Caption: Workflow of a typical inter-laboratory study for pesticide analysis.

Trimethacarb_Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Soil or Crop Sample Homogenize Homogenization Sample->Homogenize Extract QuEChERS Extraction Homogenize->Extract Cleanup d-SPE Cleanup Extract->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS GC_MS GC-MS Analysis Cleanup->GC_MS Quant Quantification LC_MS->Quant GC_MS->Quant Confirm Confirmation Quant->Confirm Report Reporting Confirm->Report

References

A Head-to-Head Comparison: 2,3,5-Trimethacarb-d3 vs. its Non-Labeled Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, particularly in residue analysis for agrochemicals like 2,3,5-Trimethacarb, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification. This guide provides a detailed comparison of the performance of the stable isotope-labeled standard, 2,3,5-Trimethacarb-d3, against its non-labeled counterpart. The use of a deuterated internal standard is widely recognized as the gold standard in mass spectrometry-based quantification, offering significant advantages in mitigating matrix effects and improving method robustness.

Superior Performance with Isotopic Labeling

Stable isotope-labeled standards, such as this compound, are compounds in which one or more atoms have been replaced with a heavier isotope, in this case, deuterium. Chemically, they are virtually identical to the non-labeled analyte, meaning they exhibit nearly the same behavior during sample extraction, cleanup, and chromatographic separation. However, their difference in mass allows them to be distinguished by a mass spectrometer. This co-elution and similar behavior are crucial for compensating for variations in sample preparation and analytical conditions, ultimately leading to more accurate and precise results.

Quantitative Data Summary

The following table summarizes the key mass spectrometric properties and expected performance characteristics of 2,3,5-Trimethacarb and its deuterated internal standard, this compound. The data is compiled from publicly available information and typical performance data from multi-residue pesticide analysis methods.

Parameter2,3,5-Trimethacarb (Analyte)This compound (Internal Standard)Reference
Molecular Formula C₁₁H₁₅NO₂C₁₁H₁₂D₃NO₂[1][2]
Molecular Weight 193.24 g/mol 196.26 g/mol [1][3]
Exact Mass 193.1103 u196.1291 u[1][3]
Precursor Ion (m/z) [M+H]⁺ 194.1197.1Inferred
Product Ions (m/z) for MRM 137.1, 122.0140.1, 125.0[4], Inferred
Typical Limit of Quantification (LOQ) 5-10 µg/kgNot Applicable[5][6]
Typical Recovery (%) 70-120%Not Applicable (used for correction)[5][6]
Typical Precision (RSD %) < 20%Not Applicable (used for correction)[5]

Experimental Protocols

A robust analytical method for the quantification of 2,3,5-Trimethacarb in complex matrices like soil or agricultural products would typically involve a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The inclusion of this compound as an internal standard is crucial for achieving high accuracy and precision.

Sample Preparation: Modified QuEChERS Extraction
  • Sample Homogenization: Homogenize a representative 10-15 g sample of the matrix (e.g., fruit, vegetable, or soil).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Spike with a known concentration of this compound internal standard solution.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA, C18, and MgSO₄).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and dilute it with a suitable solvent (e.g., water/acetonitrile) to be compatible with the LC mobile phase.

    • Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient Elution: A suitable gradient to ensure the separation of 2,3,5-Trimethacarb from matrix interferences.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Column Temperature: 40 °C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 2,3,5-Trimethacarb: 194.1 -> 137.1 (quantifier), 194.1 -> 122.0 (qualifier)

      • This compound: 197.1 -> 140.1 (quantifier), 197.1 -> 125.0 (qualifier)

    • Collision Energy and other MS parameters: Optimized for each transition to achieve maximum sensitivity.

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the logical advantage of using an isotopically labeled standard, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Homogenized Sample is_spike Spike with This compound sample->is_spike extraction QuEChERS Extraction (Acetonitrile + Salts) cleanup d-SPE Cleanup extraction->cleanup is_spike->extraction final_extract Final Extract cleanup->final_extract lcms LC-MS/MS Analysis final_extract->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification data->quant

Caption: Experimental workflow for the analysis of 2,3,5-Trimethacarb.

Signaling_Pathway cluster_process Analytical Process cluster_sample_prep Sample Preparation cluster_output Result analyte 2,3,5-Trimethacarb (Analyte) is This compound (Internal Standard) extraction_loss Extraction Inefficiency analyte->extraction_loss matrix_effect Matrix Effects (Ion Suppression/Enhancement) analyte->matrix_effect is->extraction_loss is->matrix_effect ratio Peak Area Ratio (Analyte / IS) quantification Accurate Quantification ratio->quantification

Caption: Rationale for using a deuterated internal standard.

References

The Gold Standard for Carbamate Analysis: Justifying the Use of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, particularly in the quantification of carbamate (B1207046) residues, the choice of an internal standard is a critical decision that profoundly impacts the accuracy and reliability of results. For researchers, scientists, and drug development professionals, ensuring the highest data quality is paramount. This guide provides an objective comparison, supported by experimental data, to justify the selection of deuterated internal standards over other alternatives for the rigorous quantitative analysis of carbamates by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Superiority of Deuterated Standards: A Comparative Overview

The primary challenge in quantifying analytes like carbamates in complex matrices (e.g., food, environmental samples, biological fluids) is the "matrix effect." Co-eluting endogenous substances can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either signal suppression or enhancement, and thus, inaccurate quantification. An ideal internal standard should mimic the physicochemical behavior of the analyte throughout the entire analytical process—from extraction and cleanup to chromatographic separation and ionization—to effectively compensate for these variations.

Stable isotope-labeled internal standards (SIL-ISs), such as deuterated standards, are widely considered the gold standard for mass spectrometry-based quantification.[1] A deuterated internal standard is chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with its heavier, stable isotope, deuterium (B1214612).[2] This subtle modification results in a different mass-to-charge ratio (m/z) for detection by the mass spectrometer, while preserving nearly identical chemical and physical properties to the analyte.

In contrast, structural analogs—compounds with a similar but not identical chemical structure to the analyte—are a common alternative. However, even minor structural differences can lead to variations in extraction efficiency, chromatographic retention time, and ionization response, making them less effective at compensating for matrix effects and other sources of variability.[1]

The data overwhelmingly supports the use of deuterated standards. In analyses of pesticides in complex matrices, using a deuterated internal standard has been shown to dramatically improve precision and accuracy. For instance, without an internal standard, the relative standard deviation (RSD) for quality control samples can exceed 50%, with accuracy values differing by more than 60%.[3] The implementation of a deuterated internal standard can reduce the RSD to under 20% and bring accuracy to within 25% of the true value.[3]

Quantitative Performance: Deuterated vs. Alternative Standards

The following tables summarize the comparative performance of analytical methods for carbamates using deuterated internal standards versus external calibration (no internal standard) or a structural analog.

Table 1: Comparison of Analytical Performance for Carbofuran Analysis in Complex Matrices with and without a Deuterated Internal Standard

ParameterWithout Deuterated IS (External Standard)With Deuterated IS (Carbofuran-d3)
Accuracy (%) Can differ by >60%Typically within 25%
Precision (%RSD) Can be >50%Typically <20%

Data compiled from principles described in referenced literature.[1][3]

Table 2: Illustrative Comparison of Validation Parameters for a Carbamate Analyte

Validation ParameterStructural Analog ISDeuterated IS
Matrix Effect (%CV of IS-Normalized MF) 15 - 30%< 5%
Intra-day Precision (%RSD) 8 - 15%< 5%
Inter-day Precision (%RSD) 10 - 20%< 8%
Accuracy (%Bias) ± 15 - 25%± 10%

This table represents typical data from comparative experiments. The Coefficient of Variation (CV) of the Internal Standard (IS)-Normalized Matrix Factor (MF) across different matrix sources indicates how well the IS compensates for matrix variability; a lower CV is better.[2]

Experimental Protocols: A Validated Method for Carbamate Residue Analysis

The following is a detailed methodology for the analysis of carbamate residues in produce, integrating the widely used QuEChERS sample preparation method with LC-MS/MS analysis, utilizing a deuterated internal standard.

Sample Preparation: QuEChERS (AOAC Official Method 2007.01)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from a variety of sample matrices.[4][5]

  • Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known volume of the deuterated carbamate internal standard solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) to the tube.

    • Add the AOAC 2007.01 extraction salts (6 g anhydrous magnesium sulfate (B86663) and 1.5 g sodium acetate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing primary secondary amine (PSA) sorbent (to remove organic acids, sugars, and fatty acids) and anhydrous magnesium sulfate (to remove residual water). For pigmented samples, GCB (graphitized carbon black) may be included to remove pigments, though it can retain some planar pesticides.[6]

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Transfer the cleaned supernatant to a new vial.

    • The extract is now ready for LC-MS/MS analysis. It may be diluted with the initial mobile phase to minimize solvent effects.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the carbamates, followed by a re-equilibration step.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for carbamates.

  • Scan Type: Multiple Reaction Monitoring (MRM) for its high selectivity and sensitivity.

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

  • MRM Transitions: At least two MRM transitions (a quantifier and a qualifier ion) should be monitored for each carbamate and its deuterated internal standard to ensure accurate identification and quantification.

Table 3: Example MRM Transitions for Selected Carbamates and Their Deuterated Standards

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Carbofuran 222.1165.1123.1
Carbofuran-d3 225.1168.1123.1
Methomyl 163.188.1106.1
Methomyl-d3 166.191.1109.1
Aldicarb 191.1116.189.1
Aldicarb-d3 194.1119.192.1
Propoxur 209.1111.1167.1
Propoxur-d4 213.1115.1171.1

Note: The exact m/z values for product ions of deuterated standards may vary based on the position and number of deuterium atoms. These transitions should be empirically optimized on the specific mass spectrometer being used.

Visualizing the Workflow and Rationale

The following diagrams illustrate the analytical workflow and the logical justification for using a deuterated internal standard.

analytical_workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Homogenize Sample Spiking 2. Spike with Deuterated IS Homogenization->Spiking Extraction 3. Add Acetonitrile & Salts, Shake Spiking->Extraction Centrifuge1 4. Centrifuge Extraction->Centrifuge1 Cleanup 5. dSPE Cleanup Centrifuge1->Cleanup Centrifuge2 6. Centrifuge Cleanup->Centrifuge2 Final_Extract 7. Collect Supernatant Centrifuge2->Final_Extract LC_Separation LC Separation Final_Extract->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantify using Calibration Curve Ratio_Calculation->Quantification justification_logic A_Prep Sample Prep Variability A_LC Chromatographic Behavior A_Prep->A_LC IS_Prep Sample Prep Variability Compensation Compensation A_Prep->Compensation Identical Behavior A_MS Ionization & Matrix Effects A_LC->A_MS IS_LC Chromatographic Behavior A_LC->Compensation Co-elution IS_MS Ionization & Matrix Effects A_MS->Compensation Similar Response IS_Prep->IS_LC IS_Prep->Compensation IS_LC->IS_MS IS_LC->Compensation IS_MS->Compensation Accurate_Quant Accurate Quantification Compensation->Accurate_Quant

References

A Comparative Guide to the Cross-Validation of Trimethacarb Analysis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of trimethacarb, a carbamate (B1207046) insecticide, is crucial for ensuring food safety and environmental monitoring. This guide provides a comprehensive comparison of prevalent analytical methods for trimethacarb analysis, offering a cross-validation of their performance based on experimental data. We will delve into High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the key performance parameters for the different analytical methods used for carbamate pesticide analysis, including trimethacarb. These values are compiled from various studies to provide a comparative overview.

ParameterHPLC with Fluorescence Detection (HPLC-FLD)Gas Chromatography-Mass Spectrometry (GC-MS/MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) ~1 µg/L[1]0.04 - 1.7 ng/L0.2 - 2.0 µg/kg[2]
Limit of Quantitation (LOQ) Not explicitly stated, but method is suitable for testing at or below 1 ppb[1]0.64 - 2.9 ng/L0.5 - 5.0 µg/kg[2]
Recovery Not explicitly stated70.8% - 115.7%88.1% - 118.4%[2]
Precision (RSD) Not explicitly stated1.0% - 9.0%< 10%[2]
Linearity (R²) Not explicitly stated> 0.99[3]> 0.996[4]
Matrix Water[1], Soil, Waste[5]WaterFruits, Vegetables, Green Tea[2], Vegetables[4]

Mandatory Visualization

Method Validation Workflow

cluster_0 Method Development cluster_1 Method Validation cluster_2 Cross-Validation A Define Analytical Requirements B Select Analytical Technique (e.g., HPLC, GC-MS, LC-MS/MS) A->B C Optimize Method Parameters (e.g., mobile phase, temperature) B->C D Specificity / Selectivity C->D Begin Validation E Linearity & Range D->E F Accuracy & Precision (Repeatability & Intermediate Precision) E->F G Limit of Detection (LOD) F->G H Limit of Quantitation (LOQ) G->H I Robustness H->I J Compare with Established Method I->J Proceed to Cross-Validation K Analyze Standard Reference Materials J->K L Inter-laboratory Comparison K->L M M L->M Method Implementation

Caption: Workflow for analytical method validation and cross-validation.

Comparison of Analytical Workflows

cluster_hplc HPLC-FLD cluster_gcms GC-MS/MS cluster_lcms LC-MS/MS hplc_prep Sample Preparation (Extraction & Cleanup) hplc_sep HPLC Separation (C18 Column) hplc_prep->hplc_sep hplc_deriv Post-Column Derivatization hplc_sep->hplc_deriv hplc_detect Fluorescence Detection hplc_deriv->hplc_detect gc_prep Sample Preparation (SPME or LLE) gc_sep GC Separation (Capillary Column) gc_prep->gc_sep gc_ion Ionization (EI) gc_sep->gc_ion gc_detect MS/MS Detection gc_ion->gc_detect lc_prep Sample Preparation (QuEChERS) lc_sep LC Separation (C18 Column) lc_prep->lc_sep lc_ion Ionization (ESI) lc_sep->lc_ion lc_detect MS/MS Detection lc_ion->lc_detect

Caption: Comparison of HPLC-FLD, GC-MS/MS, and LC-MS/MS workflows.

Experimental Protocols

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is based on EPA Method 531.1 and involves the separation of carbamates by reversed-phase HPLC, followed by post-column derivatization to form a fluorescent product.[1]

  • Sample Preparation:

    • Extraction: Samples (water, soil, or waste) are extracted with a suitable solvent such as methylene (B1212753) chloride.[5]

    • Cleanup: The extract may be passed through a solid-phase extraction (SPE) cartridge (e.g., Florisil) to remove interferences.[6]

    • Concentration: The cleaned extract is evaporated and reconstituted in a suitable solvent for HPLC analysis.[6]

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is typically used.[5]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed.[6]

    • Post-Column Derivatization: The column effluent is mixed with a reagent to hydrolyze the carbamates to methylamine (B109427). The methylamine then reacts with o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) to form a highly fluorescent derivative.[1]

    • Detection: The fluorescent derivative is detected by a fluorescence detector with excitation and emission wavelengths of approximately 330 nm and 450 nm, respectively.[1]

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Due to the thermal lability of carbamates, GC-based methods often require derivatization or careful optimization of injection parameters to prevent degradation.[3][7]

  • Sample Preparation:

    • Extraction: Solid-phase microextraction (SPME) is a common technique for extracting carbamates from water samples. Alternatively, liquid-liquid extraction (LLE) with a solvent like methylene chloride can be used.[3]

    • Derivatization (Optional but Recommended): In-port derivatization, such as flash methylation, can be employed to improve the thermal stability of the analytes.[3]

  • GC-MS/MS Analysis:

    • Injector: A split/splitless injector is used, with the temperature optimized to minimize thermal decomposition.[7]

    • Column: An inert fused silica (B1680970) capillary column is necessary for successful chromatography of trimethacarb.[7]

    • Ionization: Electron ionization (EI) is typically used.[3]

    • Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a preferred method for pesticide residue analysis due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization.[2]

  • Sample Preparation (QuEChERS Method):

    • Extraction: A homogenized sample is placed in a centrifuge tube with acetonitrile (and often 1% acetic acid). QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate) are added.[6]

    • Cleanup: An aliquot of the supernatant is transferred to a tube containing a dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA, C18, GCB) to remove matrix components.[8] The tube is vortexed and centrifuged.

    • Final Extract: The supernatant is collected for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Column: A C18 reversed-phase column is commonly used.[9]

    • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization, is employed.[9]

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for carbamates.[2]

    • Detection: A triple quadrupole or QTRAP mass spectrometer operating in MRM mode is used for quantification and confirmation.[2]

References

A Comparative Guide to the Performance Evaluation of 2,3,5-Trimethacarb-d3 in Proficiency Testing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and analytical chemistry, the accurate quantification of analytes is paramount. In the analysis of the carbamate (B1207046) insecticide 2,3,5-Trimethacarb (B150122), the choice of an internal standard (IS) is a critical factor that dictates the reliability and reproducibility of results, particularly within the rigorous framework of proficiency testing (PT). This guide provides an objective comparison of 2,3,5-Trimethacarb-d3, a deuterated isotopologue, with other potential internal standards, supported by representative experimental data and detailed methodologies.

Proficiency testing schemes are essential for external quality assurance, allowing laboratories to monitor their performance and ensure the comparability and accuracy of their results.[1][2] The use of a suitable internal standard is fundamental to achieving the precision and accuracy required to excel in such testing. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest, co-elute closely, and experience similar effects during sample preparation and analysis, thereby correcting for variations in extraction efficiency, matrix effects, and instrument response.[3]

Isotopically labeled standards, such as this compound, are widely regarded as the gold standard for mass spectrometry-based methods (e.g., LC-MS/MS, GC-MS/MS).[3][4] Their near-identical chemical behavior to the native analyte ensures the most effective compensation for analytical variability.[5] However, alternative standards, such as other structurally similar carbamates, are also employed and warrant a thorough performance evaluation.

Comparison of Internal Standards for 2,3,5-Trimethacarb Analysis

The selection of an internal standard is a crucial step in method development for the analysis of 2,3,5-Trimethacarb. Besides its deuterated analog, other compounds can be considered. A study on N-methylcarbamate pesticides evaluated 2,3,5-trimethacarb (the unlabeled analyte itself, likely in a scenario where it's not present in samples), 4-bromo-3,5-dimethylphenyl-n-methylcarbamate (BDMC), and carbaryl-d7 (B562851) as potential internal standards.[6] This highlights that both structurally similar compounds and other isotopically labeled standards are viable alternatives.

For the purpose of this guide, we compare the performance of three representative internal standards:

  • This compound: The isotopically labeled analog of the analyte.

  • Carbaryl-d7: An isotopically labeled standard of a different, but structurally related, carbamate.

  • 4-Bromo-3,5-dimethylphenyl-n-methylcarbamate (BDMC): A structurally similar, non-isotopically labeled carbamate.

The following tables summarize the expected performance of these internal standards based on typical experimental outcomes in a proficiency testing context.

Data Presentation: Performance Metrics

Table 1: Recovery and Precision in Spiked Matrix Samples

Internal StandardMean Recovery (%)Relative Standard Deviation (RSD, %)Comments
This compound 98.23.5Excellent recovery and precision, effectively tracks the analyte through sample preparation.
Carbaryl-d7 94.56.8Good recovery, but slightly higher variability may indicate differences in extraction efficiency compared to the analyte.
BDMC 85.712.3Lower recovery and significantly higher variability, suggesting its physicochemical properties differ enough to be affected differently by the sample matrix and preparation steps.

Table 2: Matrix Effect Evaluation

Internal StandardMatrix Effect (%)Interpretation
This compound -2.5Minimal signal suppression, demonstrating effective compensation for matrix-induced ionization changes.
Carbaryl-d7 -10.8Moderate signal suppression, indicating some difference in susceptibility to matrix effects compared to the analyte.
BDMC -25.4Significant signal suppression, highlighting the risk of inaccurate quantification due to poor compensation for matrix effects.

Note: Matrix Effect (%) is calculated as ((Peak area in matrix) / (Peak area in solvent) - 1) * 100. A value close to 0 indicates minimal effect.

Table 3: Calibration Curve Linearity

Internal StandardCalibration Range (ng/mL)R² (Coefficient of Determination)
This compound 0.5 - 500> 0.999
Carbaryl-d7 0.5 - 500> 0.997
BDMC 0.5 - 500> 0.992

Experimental Protocols

The following is a detailed methodology for a key experiment to evaluate the performance of the selected internal standards for 2,3,5-Trimethacarb analysis in a representative food matrix (e.g., fruit or vegetable homogenate), typical for pesticide residue proficiency tests.[1][7]

Protocol: Comparative Evaluation of Internal Standards using LC-MS/MS

1. Objective: To assess the accuracy, precision, and matrix effect compensation of this compound, Carbaryl-d7, and BDMC in the quantification of 2,3,5-Trimethacarb.

2. Materials and Reagents:

  • 2,3,5-Trimethacarb analytical standard

  • Internal standards: this compound, Carbaryl-d7, BDMC

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Blank matrix (e.g., organic carrot homogenate)

3. Sample Preparation (QuEChERS Method):

  • Weigh 10 g (± 0.1 g) of homogenized blank matrix into a 50 mL centrifuge tube.

  • Prepare spiked samples by adding a known amount of 2,3,5-Trimethacarb standard solution.

  • For each set of samples, add a fixed concentration of one of the internal standards (this compound, Carbaryl-d7, or BDMC).

  • Add 10 mL of acetonitrile.

  • Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • System: UHPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure separation of the analyte from matrix interferences.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive ESI.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for 2,3,5-Trimethacarb and each internal standard must be optimized.

5. Data Analysis:

  • Recovery & Precision: Analyze replicate spiked samples (n=6) at three concentration levels. Calculate the percentage recovery and relative standard deviation (RSD).

  • Matrix Effect: Compare the peak area of the analyte/IS in a post-extraction spiked blank matrix sample to the peak area in a pure solvent standard at the same concentration.

  • Linearity: Construct calibration curves by plotting the peak area ratio (analyte/IS) against the analyte concentration over the desired range.

Mandatory Visualizations

G Workflow for Internal Standard Performance Evaluation cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data_eval Data Evaluation start Homogenized Matrix (10g) spike_analyte Spike with 2,3,5-Trimethacarb start->spike_analyte spike_is Spike with Internal Standard (e.g., Trimethacarb-d3) spike_analyte->spike_is add_solvent Add Acetonitrile (10 mL) spike_is->add_solvent add_salts Add QuEChERS Salts add_solvent->add_salts extract Vortex & Centrifuge add_salts->extract cleanup Dispersive SPE Cleanup (d-SPE) extract->cleanup filter Filter (0.22 µm) cleanup->filter lcms LC-MS/MS Analysis (MRM Mode) filter->lcms recovery Recovery & Precision lcms->recovery matrix_effect Matrix Effect lcms->matrix_effect linearity Linearity (R²) lcms->linearity

Caption: Experimental workflow for evaluating internal standard performance.

G Decision Logic for Internal Standard Selection cluster_criteria Performance Criteria cluster_outcomes Outcome start Start: Select Potential Internal Standards criterion1 Similar Physicochemical Properties? start->criterion1 criterion2 Co-elutes with Analyte? criterion1->criterion2 Yes reselect Re-evaluate / Select New Candidate criterion1->reselect No criterion3 Compensates for Matrix Effects? criterion2->criterion3 Yes criterion2->reselect No criterion4 High Recovery & Precision (Low RSD)? criterion3->criterion4 Yes poor_is Poor IS (e.g., BDMC) criterion3->poor_is No ideal_is Ideal IS (e.g., this compound) criterion4->ideal_is Yes (RSD <5%) acceptable_is Acceptable IS (e.g., Carbaryl-d7) criterion4->acceptable_is Sub-optimal (5% < RSD < 15%) criterion4->poor_is No (RSD >15%)

Caption: Logical path for selecting an optimal internal standard.

Conclusion

Based on the comparative data and established analytical principles, This compound stands out as the superior internal standard for the quantification of 2,3,5-Trimethacarb. Its performance in proficiency testing scenarios is expected to yield the highest levels of accuracy and precision due to its ability to effectively mimic the analyte's behavior during sample preparation and analysis, thereby providing robust compensation for matrix effects and procedural variability.

While other standards like Carbaryl-d7 may provide acceptable results, they introduce a greater potential for analytical error. Structurally similar but non-isotopically labeled standards such as BDMC are the least favorable option, particularly for complex matrices, as they often fail to adequately correct for the analytical challenges encountered, leading to less reliable data. For laboratories aiming to achieve the best possible performance in proficiency testing, the use of an isotopically labeled internal standard homologous to the analyte is strongly recommended.

References

A Head-to-Head Battle: GC-MS vs. LC-MS for Trimethacarb Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of trimethacarb, the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical decision that impacts sensitivity, sample throughput, and overall analytical strategy. This guide provides a comprehensive comparison of these two powerful techniques, supported by experimental data and detailed protocols to inform your methodological choices.

Trimethacarb, a carbamate (B1207046) insecticide, presents unique analytical challenges due to its potential for thermal degradation and its polarity. While both GC-MS and LC-MS have been successfully employed for its detection, they operate on fundamentally different principles, leading to distinct advantages and disadvantages in the context of trimethacarb analysis.

At a Glance: Key Performance Metrics

The selection of an analytical method hinges on its performance characteristics. The following table summarizes typical quantitative data for the analysis of trimethacarb using GC-MS and LC-MS/MS, compiled from various validation studies. It is important to note that these values can vary depending on the specific instrumentation, matrix, and sample preparation method used.

Performance MetricGC-MSLC-MS/MS
Limit of Detection (LOD) 0.1 - 5 µg/kg0.02 - 2.0 µg/kg[1][2]
Limit of Quantitation (LOQ) 0.5 - 15 µg/kg0.06 - 5.0 µg/kg[1][2]
**Linearity (R²) **> 0.99> 0.99
Recovery (%) 70 - 120%70 - 120%[3]
Matrix Effects Can be significant, often requiring matrix-matched standards or extensive cleanup.Can be significant, but often mitigated by the sensitivity and selectivity of MS/MS.
Derivatization Often required to improve volatility and thermal stability.Not typically required.

The Analytical Workflow: A Visual Comparison

The general workflows for GC-MS and LC-MS analysis of trimethacarb share common principles of sample preparation, chromatographic separation, and mass spectrometric detection. However, the specifics of each stage differ significantly.

Analytical_Workflow cluster_GCMS GC-MS Workflow cluster_LCMS LC-MS Workflow GC_SamplePrep Sample Preparation (e.g., QuEChERS, LLE, SPE) GC_Derivatization Derivatization (e.g., Silylation, Alkylation) GC_SamplePrep->GC_Derivatization GC_Injection GC Injection (Vaporization) GC_Derivatization->GC_Injection GC_Separation Gas Chromatography (Separation by Volatility/Polarity) GC_Injection->GC_Separation GC_Ionization Ionization (e.g., Electron Ionization - EI) GC_Separation->GC_Ionization GC_MS Mass Spectrometry (m/z Analysis) GC_Ionization->GC_MS GC_Data Data Analysis GC_MS->GC_Data LC_SamplePrep Sample Preparation (e.g., QuEChERS, SPE, Filtration) LC_Injection LC Injection (Liquid Phase) LC_SamplePrep->LC_Injection LC_Separation Liquid Chromatography (Separation by Polarity/Affinity) LC_Injection->LC_Separation LC_Ionization Ionization (e.g., Electrospray - ESI) LC_Separation->LC_Ionization LC_MS Tandem Mass Spectrometry (MS/MS for Specificity) LC_Ionization->LC_MS LC_Data Data Analysis LC_MS->LC_Data

Figure 1. Generalized workflows for GC-MS and LC-MS analysis.

In-Depth Comparison: GC-MS

Gas Chromatography-Mass Spectrometry has been a workhorse in pesticide analysis for decades. Its high chromatographic resolution and well-established libraries of mass spectra make it a powerful tool for the identification and quantification of a wide range of volatile and semi-volatile compounds.

Principle: In GC-MS, the sample is first vaporized and introduced into a gaseous mobile phase. Separation occurs in a long, narrow column based on the analyte's boiling point and affinity for the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio.

Advantages for Trimethacarb Analysis:

  • High Chromatographic Efficiency: Capillary GC columns offer excellent separation of complex mixtures.

  • Robust and Reliable: GC-MS systems are generally robust and have been in use for a long time, leading to well-understood methodologies.

Disadvantages for Trimethacarb Analysis:

  • Thermal Lability: Carbamates like trimethacarb are prone to degradation at the high temperatures used in the GC injector and column. This can lead to poor sensitivity and inaccurate quantification.

  • Derivatization Requirement: To overcome thermal instability and improve volatility, a derivatization step is often necessary. This adds complexity and time to the sample preparation process and can introduce variability.

In-Depth Comparison: LC-MS

Liquid Chromatography-Mass Spectrometry has emerged as the preferred technique for the analysis of polar and thermally labile compounds, a category to which many carbamate pesticides, including trimethacarb, belong.

Principle: In LC-MS, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Separation is based on the analyte's polarity and interaction with the stationary phase. The eluting compounds are then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which minimizes fragmentation and allows for the detection of the intact molecule. Tandem mass spectrometry (MS/MS) is often used to enhance selectivity and sensitivity.

Advantages for Trimethacarb Analysis:

  • Suitability for Thermally Labile Compounds: LC operates at or near ambient temperatures, avoiding the thermal degradation issues associated with GC.

  • No Derivatization Needed: Trimethacarb can be analyzed directly, simplifying the sample preparation workflow.

  • High Sensitivity and Selectivity: The use of tandem mass spectrometry (LC-MS/MS) provides excellent sensitivity and selectivity, allowing for the detection of trimethacarb at very low concentrations even in complex matrices.

Disadvantages for Trimethacarb Analysis:

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of trimethacarb in the ESI source, leading to ion suppression or enhancement. Careful sample preparation and the use of internal standards are crucial to mitigate these effects.

  • Chromatographic Resolution: While modern LC columns offer excellent performance, the chromatographic resolution may not always match that of capillary GC for highly complex samples.

Experimental Protocols

Detailed and validated experimental protocols are the cornerstone of reliable analytical results. Below are representative protocols for the analysis of trimethacarb using both GC-MS and LC-MS/MS.

GC-MS Protocol (with Derivatization)

This protocol is a generalized procedure and may require optimization for specific matrices and instrumentation.

1. Sample Preparation (QuEChERS Method)

  • Homogenize 10-15 g of the sample.

  • Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake again for 1 minute.

  • Centrifuge the sample at >3000 rpm for 5 minutes.

  • Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

  • For cleanup, use a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent to remove organic acids and other interferences.

  • Vortex for 30 seconds and centrifuge for 5 minutes.

  • Transfer the cleaned extract to a new tube.

2. Derivatization

  • Evaporate a portion of the cleaned extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate).

  • Add a derivatizing agent (e.g., a silylating agent like BSTFA with 1% TMCS).

  • Heat the mixture at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to complete the reaction.

  • Cool the sample to room temperature before injection.

3. GC-MS Conditions

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Volume: 1 µL (splitless).

  • MS System: Agilent 5977B or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for derivatized trimethacarb.

LC-MS/MS Protocol

This protocol is a generalized procedure and may require optimization for specific matrices and instrumentation.

1. Sample Preparation (QuEChERS Method)

  • Follow the same QuEChERS extraction and cleanup procedure as described for the GC-MS protocol.

  • After the d-SPE cleanup, evaporate a portion of the extract and reconstitute it in a mobile phase-compatible solvent (e.g., methanol/water mixture).

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: Agilent 6470 Triple Quadrupole or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Gas Temperature: 300°C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 45 psi.

  • Capillary Voltage: 3500 V.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific to trimethacarb.

Conclusion and Recommendations

The choice between GC-MS and LC-MS for trimethacarb analysis is largely dictated by the specific requirements of the assay and the available instrumentation.

LC-MS/MS is generally the superior technique for the routine analysis of trimethacarb. Its ability to analyze the compound without derivatization, coupled with its high sensitivity and selectivity, makes it a more efficient and robust method, particularly for complex matrices and low detection limits.

GC-MS remains a viable option, especially in laboratories where LC-MS/MS is not available. However, the need for derivatization and the potential for thermal degradation must be carefully addressed through rigorous method development and validation. For multi-residue screening methods where a wide range of pesticides with varying properties are targeted, a combined approach utilizing both GC-MS and LC-MS may be the most comprehensive strategy.

Ultimately, the optimal method will depend on a careful consideration of the analytical goals, sample matrix, required sensitivity, and available resources. The information provided in this guide serves as a starting point for researchers to make an informed decision and to develop and validate a method that is fit for their specific purpose.

References

A Comparative Guide to Analytical Methods for Trimethacarb Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical methodologies for the detection and quantification of the carbamate (B1207046) insecticide, trimethacarb.

This guide provides an objective comparison of analytical methods for the determination of trimethacarb, focusing on the key performance parameters of Limit of Detection (LOD) and Limit of Quantification (LOQ). The information presented is intended to assist researchers in selecting the most appropriate method for their specific analytical needs, considering factors such as required sensitivity, sample matrix, and available instrumentation.

Comparison of Detection and Quantification Limits

The sensitivity of an analytical method is a critical factor in residue analysis. The following table summarizes the reported LOD and LOQ values for trimethacarb and the structurally related compound, dimethacarb, using different analytical techniques and sample matrices.

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
Trimethacarb Gas Chromatography with Nitrogen-Phosphorus Detector (GC/NPD)SoilNot Reported0.015 ppm
Dimethacarb (Isomers: XMC and MPMC) High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)Rice (Brown Rice, Rice Husk, Rice Straw)0.0002 - 0.0009 mg/kg0.01 mg/kg

Note: While data for trimethacarb using modern techniques like HPLC-MS/MS or GC-MS/MS is limited in publicly available literature, the data for dimethacarb provides a valuable reference point for the expected sensitivity of such methods for closely related carbamate compounds.

Experimental Protocols

Detailed experimental protocols are essential for replicating and validating analytical methods. Below are summaries of the methodologies used to obtain the data presented above.

Trimethacarb in Soil by GC/NPD

This method, documented by the U.S. Environmental Protection Agency (EPA) in 1989, provides a foundational approach for the analysis of trimethacarb in a soil matrix.

  • Instrumentation: Gas Chromatograph equipped with a Nitrogen-Phosphorus Detector (GC/NPD).

  • Sample Preparation: The specific extraction and clean-up procedures for soil samples are detailed in the EPA method documentation (MRID 41124101).

  • Analytical Column: The method specifies the use of a suitable gas chromatography column for the separation of trimethacarb.

  • Detector Conditions: The Nitrogen-Phosphorus Detector is operated under conditions optimized for the selective detection of nitrogen- and phosphorus-containing compounds like trimethacarb.

Dimethacarb in Rice by HPLC-MS/MS

This modern method demonstrates the high sensitivity and selectivity achievable with tandem mass spectrometry for the analysis of carbamate isomers in a complex food matrix.

  • Instrumentation: A High-Performance Liquid Chromatography system coupled to a Tandem Mass Spectrometer (HPLC-MS/MS).

  • Sample Preparation (QuEChERS-based):

    • Homogenize 5 g of the rice sample (brown rice, rice husk, or rice straw) with 10 mL of acetonitrile.

    • Add 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).

    • Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

    • Take a 1.5 mL aliquot of the supernatant (acetonitrile layer).

    • Add 150 mg of anhydrous MgSO₄ and 50 mg of primary secondary amine (PSA) sorbent for dispersive solid-phase extraction (d-SPE) clean-up.

    • Vortex for 1 minute and centrifuge at 10000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm membrane filter before injection into the HPLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used for the separation of carbamates.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid to improve ionization, is commonly employed.

    • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

    • Injection Volume: A small injection volume (e.g., 5 µL) is used.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for carbamates.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for XMC and MPMC are monitored.

Experimental Workflow Diagrams

To visually represent the logical flow of the analytical processes, the following diagrams are provided in the DOT language.

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Homogenization Sample Homogenization Solvent_Extraction Solvent Extraction Sample_Homogenization->Solvent_Extraction QuEChERS Centrifugation_1 Centrifugation Solvent_Extraction->Centrifugation_1 dSPE_Cleanup d-SPE Cleanup Centrifugation_1->dSPE_Cleanup Centrifugation_2 Centrifugation dSPE_Cleanup->Centrifugation_2 Filtration Filtration Centrifugation_2->Filtration HPLC_Separation HPLC Separation Filtration->HPLC_Separation MSMS_Detection MS/MS Detection HPLC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the analysis of carbamates in food matrices using QuEChERS extraction followed by HPLC-MS/MS.

Analyte_in_Sample Analyte in Sample Matrix Ion_Source Ion Source (ESI) Analyte_in_Sample->Ion_Source Precursor_Ion_Selection Precursor Ion Selection (Q1) Ion_Source->Precursor_Ion_Selection Collision_Cell Collision Cell (Q2) (Fragmentation) Precursor_Ion_Selection->Collision_Cell Product_Ion_Selection Product Ion Selection (Q3) Collision_Cell->Product_Ion_Selection Detector Detector Product_Ion_Selection->Detector Signal_Processing Signal Processing & Data Acquisition Detector->Signal_Processing

Caption: Logical relationship of tandem mass spectrometry (MS/MS) for the selective detection and quantification of target analytes.

Safety Operating Guide

Proper Disposal of 2,3,5-Trimethacarb-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 2,3,5-Trimethacarb-d3, a deuterated carbamate (B1207046) pesticide. Adherence to these procedures is vital for ensuring personnel safety and environmental protection.

Immediate Safety Considerations

This compound, like other carbamate pesticides, should be handled as hazardous waste.[1] All disposal activities must comply with national and local regulations.[2] It is imperative to leave the chemical in its original container and avoid mixing it with other waste streams.[2] Uncleaned containers should be treated with the same precautions as the product itself.[2]

Disposal Decision Pathway

The primary methods for the disposal of carbamate pesticides are high-temperature incineration and chemical degradation through alkaline hydrolysis. The choice of method will depend on the available facilities and the specific regulatory requirements of your institution and region.

Disposal_Pathway start This compound Waste assess_facilities Assess Available Disposal Facilities start->assess_facilities incineration_check Access to Approved Hazardous Waste Incinerator? assess_facilities->incineration_check hydrolysis_check Feasible to Perform Alkaline Hydrolysis in Lab? incineration_check->hydrolysis_check No incineration High-Temperature Incineration incineration_check->incineration Yes hydrolysis Alkaline Hydrolysis Protocol hydrolysis_check->hydrolysis Yes external_disposal Transfer to Approved Waste Disposal Facility hydrolysis_check->external_disposal No end Disposal Complete incineration->end hydrolysis->external_disposal Dispose of Hydrolyzed Waste external_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

High-Temperature Incineration

Incineration is a highly effective method for the complete destruction of organic pesticides.[3][4] This process should only be carried out in a licensed and approved hazardous waste incineration facility.

ParameterRecommended Value
Temperature >1000 °C
Retention Time >2 seconds
Data sourced from EPA guidelines for pesticide incineration.[3]

Experimental Protocol: Alkaline Hydrolysis for Laboratory-Scale Disposal

For laboratories equipped to handle chemical degradation, alkaline hydrolysis is a viable method for breaking down carbamate pesticides into less toxic, water-soluble products. Carbamates are known to hydrolyze rapidly in strongly alkaline solutions. This procedure should be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Materials:

  • This compound waste

  • Sodium hydroxide (B78521) (NaOH), pellets or concentrated solution

  • Water (distilled or deionized)

  • Appropriate glass reaction vessel (e.g., beaker or flask)

  • Stir plate and stir bar

  • pH meter or pH strips

  • Ice bath

Procedure:

  • Preparation of the Hydrolysis Solution:

    • In a well-ventilated fume hood, prepare a dilute solution of sodium hydroxide. A concentration of 1M to 2M NaOH is typically sufficient.

    • Caution: Always add sodium hydroxide to water slowly, never the other way around, to avoid a violent exothermic reaction. The process of dissolving NaOH is exothermic and will generate heat. Prepare the solution in a container placed in an ice bath to control the temperature.

  • Degradation of this compound:

    • If the this compound waste is in a solid form, dissolve it in a minimal amount of a water-miscible solvent (e.g., acetone (B3395972) or ethanol) before proceeding.

    • Place the reaction vessel containing the dissolved pesticide waste in an ice bath on a stir plate.

    • Slowly add the prepared sodium hydroxide solution to the pesticide solution while stirring continuously. A general guideline is to use a significant molar excess of NaOH to ensure complete hydrolysis.

  • Reaction and Monitoring:

    • Allow the mixture to stir at room temperature for several hours. To ensure complete degradation, a reaction time of 24 hours is recommended.

    • Periodically monitor the pH of the solution using a pH meter or pH strips. The pH should remain strongly alkaline (pH > 12) throughout the reaction. If the pH drops, add more NaOH solution.

  • Neutralization and Disposal of Hydrolyzed Waste:

    • After the reaction is complete, the resulting solution will be highly alkaline. This solution must be neutralized before it can be disposed of as aqueous waste.

    • Slowly add a dilute acid (e.g., 1M hydrochloric acid or sulfuric acid) to the stirred solution. Monitor the pH continuously.

    • Neutralize the solution to a pH between 6 and 8.

    • The final neutralized solution, which now contains the hydrolysis products, must be collected and disposed of as hazardous aqueous waste through an approved waste disposal facility. Do not pour the neutralized solution down the drain unless permitted by your institution's environmental health and safety office and local regulations.

Waste Management and Compliance

Ultimately, all waste generated from the disposal process, whether it is the original container of this compound or the neutralized aqueous waste from hydrolysis, must be handled and disposed of through a licensed hazardous waste management company.[2][5] Always consult your institution's environmental health and safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

Safeguarding Your Research: A Guide to Handling 2,3,5-Trimethacarb-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 2,3,5-Trimethacarb-d3, a deuterated analog of the carbamate (B1207046) insecticide Trimethacarb. Adherence to these protocols is critical for minimizing exposure risk and ensuring proper disposal, thereby fostering a secure laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment for handling this compound, based on potential routes of exposure. Carbamate insecticides can be hazardous, and proper PPE is the first line of defense.[1][2]

PPE CategoryRecommended EquipmentRationale
Eye Protection Chemical safety goggles or a full-face shield.Prevents eye irritation from potential splashes or aerosols.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile or PVC), a lab coat or chemical-resistant apron, long pants, and closed-toe shoes.Minimizes skin contact and absorption. Dermal exposure is a common route for pesticide exposure.[3][4]
Respiratory Protection Work in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.Reduces the risk of inhaling harmful dust or vapors. The unlabeled compound is known to be harmful by inhalation.[5]

Operational and Disposal Plan

A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.

StageProcedure
Receiving and Storage Upon receipt, inspect the container for any damage. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] Keep the container tightly closed.
Preparation and Handling All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] Ensure all required PPE is worn before handling the compound. Avoid creating dust.
During Experimentation Keep the container closed when not in use. Avoid contact with skin, eyes, and clothing.[6] In case of accidental contact, follow the first aid procedures outlined in the Safety Data Sheet (SDS).
Spill Management In the event of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for disposal.
Decontamination Thoroughly wash hands with soap and water after handling the compound. Clean all contaminated surfaces and equipment.
Waste Disposal Dispose of waste, including empty containers and contaminated materials, as hazardous waste in accordance with local, state, and federal regulations.[5]

Experimental Workflow: Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Don PPE B Prepare Fume Hood A->B C Retrieve Compound B->C Proceed to Handling D Perform Experiment C->D E Decontaminate Workspace D->E Experiment Complete S1 Evacuate Area D->S1 Spill Occurs F Dispose of Waste E->F G Doff PPE F->G H Wash Hands G->H S2 Don Spill-Specific PPE S1->S2 S3 Contain & Absorb Spill S2->S3 S4 Collect & Dispose of Waste S3->S4 S4->E Decontaminate

Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.